5-Bromo-3-phenyl-1H-indazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-phenyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-10-6-7-12-11(8-10)13(16-15-12)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKKPVVOOWBLND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3=C2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347589 | |
| Record name | 5-Bromo-3-phenyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57639-16-4 | |
| Record name | 5-Bromo-3-phenyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical characteristics of 5-Bromo-3-phenyl-1H-indazole
An In-Depth Technical Guide to the Physicochemical Characteristics of 5-Bromo-3-phenyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indazole Scaffold
Nitrogen-containing heterocycles are foundational building blocks in medicinal chemistry, forming the core of numerous natural products and commercially successful drugs.[1][2] Among these, the indazole nucleus—a bicyclic system comprising a benzene ring fused to a pyrazole ring—stands out as a "privileged scaffold."[2] Its rigid structure and ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it a highly effective pharmacophore for engaging with biological targets. Indazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][3]
This guide focuses on a key derivative, This compound . The strategic placement of a bromine atom at the C5-position and a phenyl group at the C3-position creates a molecule of significant interest. The phenyl group is a common feature in many biologically active indazoles, while the bromine atom serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions. This document provides a comprehensive analysis of the synthesis, physicochemical properties, and spectroscopic signature of this compound, offering field-proven insights for its application in research and development.
Synthesis and Purification: A Validated Protocol
The construction of the this compound scaffold is efficiently achieved through the cyclization of a substituted benzophenone precursor with hydrazine. This established method provides a reliable route to the target compound.
Experimental Protocol: Synthesis from (5-bromo-2-fluorophenyl)benzophenone
This protocol is based on a common synthetic route involving the reaction of a ketone with hydrazine hydrate, which acts as the nitrogen source to form the pyrazole ring.
-
Reaction Setup : To a solution of (5-bromo-2-fluorophenyl)benzophenone (1.0 equivalent) in anhydrous ethanol, add hydrazine hydrate (1.2 equivalents).[4]
-
Reaction Conditions : Heat the reaction mixture to reflux and maintain for approximately 2 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Work-up : After the starting material is consumed, allow the mixture to cool to room temperature and continue stirring for an additional 18 hours.[4]
-
Isolation : Remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is then partitioned between water and ethyl acetate.
-
Extraction : Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration : Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.[4]
-
Purification : The crude solid is purified by flash column chromatography on silica gel to afford pure this compound as a white solid.[4]
Causality Note: The choice of hydrazine hydrate is critical; it undergoes a condensation reaction with the ketone functionality of the benzophenone precursor, followed by an intramolecular cyclization and elimination of water and fluoride to form the stable indazole ring system. Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier for the reaction.
Core Physicochemical Properties
The fundamental physicochemical data for this compound are summarized below. These properties are essential for experimental design, including solvent selection, reaction temperature, and analytical method development.
| Property | Value | Source |
| CAS Number | 57639-16-4 | [4][5] |
| Molecular Formula | C₁₃H₉BrN₂ | [6] |
| Molecular Weight | 273.13 g/mol | [6] |
| Appearance | White to off-white solid/powder | [4] |
| Melting Point | 123-127 °C (for 5-Bromo-1H-indazole) | |
| Solubility | Insoluble in water | [7] |
| pKa | 13.13 ± 0.40 (Predicted for 5-Bromo-3-methyl-1H-indazole) | [8] |
Note: Experimental melting point and pKa data for the 3-phenyl derivative are not widely reported. The values provided are for structurally similar indazole compounds and serve as an estimation.
Spectroscopic and Structural Characterization
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The following data are characteristic of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise arrangement of atoms in a molecule.
-
¹H NMR : The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, the spectrum would exhibit complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the phenyl ring and the indazole core would have distinct chemical shifts influenced by the electron-withdrawing bromine atom and the anisotropic effects of the aromatic systems. The N-H proton of the indazole ring is expected to appear as a broad singlet at a downfield chemical shift (often >10 ppm), which is characteristic of acidic protons involved in hydrogen bonding.[9][10]
-
¹³C NMR : The carbon spectrum reveals the number and type of carbon atoms. The spectrum for this molecule would show multiple signals in the aromatic region (typically δ 110-150 ppm). The carbon atom attached to the bromine (C5) would be shifted due to the halogen's influence.[10]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition.
-
Electrospray Ionization (ESI-MS) : In positive ion mode, this compound is expected to show a prominent molecular ion peak at [M+H]⁺ = 273.[4] A characteristic isotopic pattern will be observed due to the presence of the bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). This pattern is a definitive diagnostic for a mono-brominated compound.
Crystal Structure and Molecular Geometry
While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, provides valuable insights.[11][12]
-
Planarity : The fused indazole ring system is nearly co-planar.[11][12]
-
Intermolecular Interactions : In the solid state, indazole derivatives form robust networks. The N-H group of the pyrazole ring acts as a hydrogen bond donor, while the sp²-hybridized nitrogen atom acts as an acceptor. This leads to the formation of strong N-H···N hydrogen bonds, often creating inversion dimers in the crystal lattice.[11][12] Additionally, weak aromatic π–π stacking interactions between the phenyl and indazole rings contribute to the stability of the crystal packing.[11]
Applications in Drug Discovery and Chemical Biology
This compound is not merely a chemical curiosity; it is a high-value intermediate in the synthesis of pharmacologically active molecules.
-
Synthetic Handle for Cross-Coupling : The C5-bromo substituent is the most critical feature for synthetic utility. It is an ideal electrophile for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the facile introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[13]
-
Scaffold for Kinase Inhibitors : The 1H-indazole core is a well-established hinge-binding motif for many protein kinases. The N-H group can form crucial hydrogen bonds with the backbone of the kinase hinge region. The 3-phenyl group often occupies a hydrophobic pocket, while modifications at the C5-position can be used to target solvent-exposed regions, thereby enhancing potency and selectivity.
-
Intermediate for Bioactive Molecules : Its derivatives are explored as potent inhibitors of various enzymes and as ligands for receptors, finding use in the development of novel therapeutics for oncology, neurological disorders, and inflammatory diseases.[1][3][14]
Conclusion
This compound is a well-characterized compound with a robust set of physicochemical properties. Its straightforward synthesis, combined with the strategic positioning of a versatile bromine handle and a core phenyl group, makes it an exceptionally valuable building block for medicinal chemists. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to confidently utilize this scaffold in the design and synthesis of the next generation of innovative therapeutic agents.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 57639-16-4 [amp.chemicalbook.com]
- 5. 57639-16-4|this compound|BLD Pharm [bldpharm.com]
- 6. This compound , 95% , 57639-16-4 - CookeChem [cookechem.com]
- 7. 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai [manaspetrochem.com]
- 8. 5-Bromo-3-Methyl-1H-Indazole CAS 552331-16-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. rsc.org [rsc.org]
- 11. journals.iucr.org [journals.iucr.org]
- 12. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
Introduction: The Significance of Structural Integrity in Drug Discovery
An In-Depth Technical Guide to the Structure Elucidation of 5-Bromo-3-phenyl-1H-indazole
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active agents.[1][2] Derivatives of indazole exhibit a wide array of biological activities, including potent anti-cancer, anti-inflammatory, and neuroprotective properties.[3][4] this compound (CAS No. 57639-16-4) is a key intermediate and a molecular building block in the synthesis of such high-value compounds.[5] Its precise molecular architecture—the specific arrangement of its phenyl and bromo substituents on the indazole core—is fundamental to its reactivity and its utility in the development of novel therapeutics.
This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of this compound. As Senior Application Scientists, we move beyond mere data reporting; we delve into the causality behind our analytical choices, demonstrating how a synergistic application of Mass Spectrometry, Nuclear Magnetic Resonance spectroscopy, and X-ray Crystallography creates a self-validating system for structural confirmation. This document is intended for researchers, scientists, and drug development professionals who require absolute confidence in the identity and integrity of their molecular assets.
Part 1: Foundational Analysis: Molecular Formula and Halogen Confirmation via Mass Spectrometry
Expertise & Causality: Our analytical journey begins with High-Resolution Mass Spectrometry (HRMS). This is a deliberate first step. Before investing significant time in complex NMR analysis, we must confirm the most fundamental attributes: the molecular weight and the elemental formula. For a halogenated compound like this compound, HRMS offers a unique and powerful validation checkpoint—the characteristic isotopic signature of bromine.
The natural abundance of bromine isotopes (79Br at ~50.5% and 81Br at ~49.5%) results in a distinctive molecular ion cluster where the M+ and M+2 peaks appear in an approximate 1:1 ratio.[6][7] Observing this pattern is a highly reliable indicator of the presence of a single bromine atom in the molecule, providing an immediate layer of trustworthiness to the preliminary identification.[8]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the analyte is prepared by dissolving approximately 0.1 mg of this compound in 1 mL of HPLC-grade methanol or acetonitrile.
-
Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer is used for analysis.
-
Ionization Mode: The analysis is conducted in positive ion mode to generate the protonated molecule, [M+H]+.
-
Data Acquisition: Data is acquired over a mass range of m/z 100-500. The instrument is calibrated using a known standard to ensure high mass accuracy (< 5 ppm).
-
Analysis: The resulting spectrum is analyzed for the exact mass of the monoisotopic peak and the characteristic isotopic pattern of the molecular ion cluster.
Data Presentation: Expected HRMS Results
| Parameter | Expected Value | Rationale & Significance |
| Molecular Formula | C13H9BrN2 | The fundamental composition of the target molecule. |
| Exact Mass [M] | 271.9953 u (79Br) | Calculated theoretical mass for the most abundant isotopes. |
| Observed Ion [M+H]+ | m/z 272.9925 (79Br) | Confirms the molecular weight of the primary species.[5] |
| Observed Ion [M+H+2]+ | m/z 274.9904 (81Br) | The critical confirmation peak for bromine's heavier isotope. |
| Isotopic Peak Ratio | ~1:1 | A definitive signature for the presence of one bromine atom.[6][8] |
Visualization: Mass Spectrometry Workflow
Caption: Workflow for HRMS analysis of this compound.
Part 2: Unraveling Connectivity via Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: With the molecular formula confirmed, NMR spectroscopy becomes our primary tool for mapping the atomic connectivity. A single NMR experiment is insufficient; a suite of 1D (1H, 13C) and 2D (HSQC, HMBC) experiments is required for an unimpeachable assignment. 1H NMR provides information on the chemical environment and proximity of protons, while 13C NMR reveals the carbon skeleton. The true power, however, lies in 2D correlation spectroscopy. The Heteronuclear Single Quantum Coherence (HSQC) experiment directly links each proton to its attached carbon, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2- and 3-bond) correlations, which are indispensable for piecing together the molecular puzzle, especially for connecting the phenyl substituent to the C3 position of the indazole core.[9][10]
Experimental Protocols: NMR Spectroscopy
-
Sample Preparation: Approximately 10-15 mg of the compound is dissolved in 0.6 mL of a deuterated solvent, typically Deuterated Chloroform (CDCl3) or Dimethyl Sulfoxide (DMSO-d6), and transferred to a 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) spectrometer is used.
-
1D Spectra Acquisition:
-
1H NMR: A standard pulse sequence is used. The spectral width is set from -2 to 12 ppm.
-
13C NMR: A proton-decoupled pulse sequence is used. The spectral width is set from 0 to 200 ppm.
-
-
2D Spectra Acquisition:
Data Presentation: Predicted NMR Assignments
The following table summarizes the predicted chemical shifts and key correlations for this compound. These predictions are based on established principles of NMR and data from analogous structures.[13][14][15]
| Position | Predicted 1H δ (ppm), Multiplicity, J (Hz) | Predicted 13C δ (ppm) | Key HMBC Correlations (1H → 13C) |
| 1 (N-H) | ~10.5 (broad singlet) | - | C3, C7a |
| 3 | - | ~145 | - |
| 3a | - | ~122 | - |
| 4 | ~7.8 (d, J ≈ 8.8) | ~123 | C3, C5, C7a |
| 5 | - | ~115 | - |
| 6 | ~7.3 (dd, J ≈ 8.8, 1.9) | ~129 | C4, C7a |
| 7 | ~7.6 (d, J ≈ 1.9) | ~113 | C3a, C5 |
| 7a | - | ~141 | - |
| 1' (Ph) | - | ~132 | - |
| 2', 6' (Ph) | ~7.9 (m) | ~128 | C3, C4' |
| 3', 5' (Ph) | ~7.5 (m) | ~129 | C1', C5' / C1', C3' |
| 4' (Ph) | ~7.4 (m) | ~127 | C2', C6' |
Visualization: Integrated NMR Analysis Workflow
Caption: The synergistic workflow for NMR-based structure elucidation.
Part 3: Definitive Confirmation: Single-Crystal X-ray Crystallography
Expertise & Causality: While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography is the unequivocal gold standard for structure determination in the solid state.[16] It provides a definitive, three-dimensional map of electron density from which the precise atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined.[17] This technique serves as the ultimate arbiter, validating the connectivity deduced from NMR and providing insights into the molecule's solid-state conformation.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: High-quality single crystals are grown. A common and effective method is the slow evaporation of a saturated solution of this compound in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).[16]
-
Crystal Mounting: A suitable single crystal, free of defects, is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation). A series of diffraction images are collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is solved using direct methods and then refined to generate the final atomic coordinates and structural parameters.
Data Presentation: Expected Crystallographic Data Summary
| Parameter | Expected Information | Significance |
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the crystal lattice. |
| Space Group | e.g., P21/c | Defines the specific symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions of the fundamental repeating unit of the crystal. |
| Final R-factor (R1) | < 5% | A measure of the agreement between the crystallographic model and the experimental data. A low value indicates a high-quality refinement. |
| Molecular Structure | 3D Atomic Coordinates | Provides definitive proof of the C5-Bromo and C3-phenyl substitution pattern and the planarity of the indazole ring. |
Visualization: X-ray Crystallography Workflow
Caption: Standard workflow for single-crystal X-ray structure determination.
Conclusion: A Triad of Techniques for Unimpeachable Structural Integrity
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 57639-16-4 [amp.chemicalbook.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. researchgate.net [researchgate.net]
- 11. Getting the Most Out of HSQC and HMBC Spectra [ouci.dntb.gov.ua]
- 12. youtube.com [youtube.com]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold [mdpi.com]
Spectroscopic Characterization of 5-Bromo-3-phenyl-1H-indazole: A Technical Guide
Introduction
5-Bromo-3-phenyl-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As with any molecule destined for high-value applications, unambiguous structural confirmation is paramount. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the definitive characterization of this molecule.
This document is structured to provide not just the data, but the scientific rationale behind the spectral interpretations. We will delve into the nuances of how the specific arrangement of atoms and functional groups in this compound gives rise to its unique spectral fingerprint. For drug development professionals and researchers, this guide aims to serve as a practical reference for both data interpretation and experimental design.
Workflow for Spectroscopic Analysis
A comprehensive characterization of a novel or synthesized compound like this compound follows a logical progression of analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for identity and purity confirmation.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map out the carbon-hydrogen framework and deduce the connectivity of the molecule.
¹H NMR Spectroscopy
Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Experimental Data: The following ¹H NMR data has been reported for this compound.[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.57 | Broad Singlet | 1H | N-H (indazole) |
| 8.27 | Doublet (d) | 1H | H-4 |
| 8.04 | Doublet (d) | 2H | H-2', H-6' (ortho-phenyl) |
| 7.63-7.61 | Multiplet (m) | 1H | H-6 |
| 7.56-7.51 | Multiplet (m) | 3H | H-3', H-4', H-5' (meta, para-phenyl) |
| 7.44-7.42 | Multiplet (m) | 1H | H-7 |
Solvent: Acetone-d₆
Interpretation and Expertise:
-
N-H Proton (δ ~12.57): The broad signal at a very high chemical shift is characteristic of the acidic N-H proton of the indazole ring. Its broadness is a result of chemical exchange and quadrupolar relaxation. In many cases, this peak can be confirmed by a D₂O exchange experiment, where the peak disappears.
-
Aromatic Protons: The protons on the indazole and phenyl rings appear in the expected aromatic region (δ 7.0-8.5).
-
H-4 (δ 8.27): This proton is the most downfield of the indazole ring protons. Its deshielding is due to the anisotropic effect of the adjacent nitrogen atom and its position ortho to the bromine atom.
-
Phenyl Protons (δ 8.04, 7.56-7.51): The protons on the C-3 phenyl group give rise to two sets of signals. The two ortho protons (H-2', H-6') are typically the most deshielded due to their proximity to the indazole ring system. The meta and para protons appear as a complex multiplet further upfield.
-
H-6 and H-7 (δ 7.63-7.42): These protons on the bromo-substituted ring are assigned based on their expected splitting patterns and comparison with related structures.
-
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the number and types of carbon atoms in a molecule.
Note: As of this writing, a complete, experimentally verified ¹³C NMR dataset for this compound is not available in peer-reviewed literature. However, based on data for structurally similar compounds like 5-Chloro-3-phenyl-1H-indazole[1], we can predict the approximate chemical shifts. The substitution of chlorine with bromine is expected to cause minor shifts, primarily for the carbon directly attached to the halogen (C-5).
Predicted ¹³C NMR Data and Interpretation:
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale for Prediction |
| ~145 | C-3 | Attached to two nitrogen atoms and a phenyl group. |
| ~140 | C-7a | Quaternary carbon at the ring junction. |
| ~132 | C-1' | Quaternary phenyl carbon attached to the indazole ring. |
| ~129 | C-3', C-5' | Meta carbons of the phenyl ring. |
| ~128 | C-4' | Para carbon of the phenyl ring. |
| ~127 | C-2', C-6' | Ortho carbons of the phenyl ring. |
| ~127 | C-6 | Carbon atom ortho to the bromine. |
| ~122 | C-4 | Carbon atom meta to the bromine. |
| ~120 | C-3a | Quaternary carbon at the ring junction. |
| ~115 | C-5 | Carbon directly attached to bromine (ipso-carbon). |
| ~111 | C-7 | Carbon atom para to the bromine. |
-
Causality of Chemical Shifts: The chemical shifts are governed by the hybridization and electronic environment of each carbon. Carbons in the aromatic rings are found between δ 110-150 ppm. The C-Br bond will have a notable effect on C-5, and its chemical shift is a key indicator of successful bromination. The quaternary carbons (C-3, C-3a, C-7a, C-1') are typically identified by their lower intensity in a standard broadband-decoupled spectrum and can be definitively assigned using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
-
Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Experimental Data: Key IR absorption bands reported for this compound are as follows:[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1600-1450 | Medium-Strong | C=C and C=N ring stretching vibrations |
| 1478 | Strong | Aromatic ring skeletal vibrations |
| 912 | Medium | C-H out-of-plane bending |
| 787, 774 | Strong | C-H out-of-plane bending (aromatic substitution pattern) |
| 698 | Strong | C-H out-of-plane bending (monosubstituted phenyl) |
| ~600-500 | Weak-Medium | C-Br stretch |
Interpretation and Expertise:
-
N-H Stretching: A broad absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretch, although this is not explicitly listed in the provided partial data. Its absence in the provided list might be due to its broad nature or the specific reporting format of the source.
-
Aromatic C-H Stretch: The peaks above 3000 cm⁻¹ are characteristic of C-H stretching vibrations where the carbons are sp² hybridized, confirming the presence of aromatic rings.
-
Ring Skeletal Vibrations: The absorptions in the 1450-1600 cm⁻¹ region are due to the stretching and bending of the carbon-carbon and carbon-nitrogen double bonds within the indazole and phenyl rings. The peak at 1478 cm⁻¹ is a strong indicator of the aromatic system.[1]
-
C-H Out-of-Plane Bending: The strong absorptions below 900 cm⁻¹ are highly diagnostic for the substitution patterns on the aromatic rings. The band at 698 cm⁻¹ is characteristic of a monosubstituted phenyl group, while the bands at 774 and 787 cm⁻¹ are consistent with the substitution pattern on the indazole ring.[1]
-
C-Br Stretch: The carbon-bromine stretching vibration is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range. This region can often have multiple peaks, making definitive assignment challenging without computational support.
Experimental Protocol for IR Spectroscopy (ATR Method)
-
Sample Preparation: Place a small amount (a few milligrams) of the solid, purified this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. It also offers clues about the structure through the analysis of fragmentation patterns.
Expected Mass Spectrum Data:
-
Molecular Formula: C₁₃H₉BrN₂
-
Molecular Weight: 272.00 g/mol (for ⁷⁹Br) and 274.00 g/mol (for ⁸¹Br)
-
Exact Mass: 271.9953 (for C₁₃H₉⁷⁹BrN₂)
Interpretation and Expertise:
-
Molecular Ion Peak: The key feature to look for in the mass spectrum of this compound is the molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (e.g., at m/z 272 and 274). This "isotopic signature" is a definitive confirmation of the presence of a single bromine atom in the molecule.
-
[M+H]⁺ Ion: In soft ionization techniques like Electrospray Ionization (ESI), the compound is often observed as the protonated molecule, [M+H]⁺. A mass spectrometry analysis has indicated a molecular ion peak of [M+H]⁺ = 273.[2] This corresponds to the protonated species containing the ⁷⁹Br isotope. The corresponding peak for the ⁸¹Br isotope would be expected at m/z 275.
-
Fragmentation Pattern: While detailed fragmentation data is not published, a plausible fragmentation pathway in Electron Ionization (EI) MS would involve the loss of stable molecules or radicals. Key expected fragments include:
-
Loss of Br•: A peak at m/z 193 (M - Br) corresponding to the [C₁₃H₉N₂]⁺ fragment.
-
Loss of N₂: A peak corresponding to the loss of a neutral nitrogen molecule from the indazole ring.
-
Phenyl Cation: A fragment at m/z 77 corresponding to the [C₆H₅]⁺ cation.
-
Experimental Protocol for Mass Spectrometry (ESI-TOF MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration in the low µg/mL to ng/mL range.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an ESI source.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode. Set the mass range to scan from m/z 50 to 500.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M+H]⁺ ion.
-
-
Data Processing: The instrument software will process the data to generate the mass spectrum. The high-resolution capability allows for the determination of the exact mass, which can be used to confirm the elemental composition.
Conclusion
The combination of NMR, IR, and MS provides a robust and self-validating framework for the structural characterization of this compound. ¹H NMR confirms the proton environment and connectivity, while ¹³C NMR (once experimentally obtained) will fully elucidate the carbon skeleton. IR spectroscopy provides a rapid confirmation of the key functional groups and aromatic nature of the compound. Finally, high-resolution mass spectrometry unequivocally determines the molecular weight and elemental formula, with the characteristic bromine isotopic pattern serving as a crucial confirmation point. The protocols and interpretations laid out in this guide provide a comprehensive approach for any researcher or scientist working with this, or structurally related, compounds.
References
The Therapeutic Potential of 5-Bromo-3-phenyl-1H-indazole: A Technical Guide for Drug Discovery Professionals
Abstract
The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] This technical guide focuses on a specific, yet promising, derivative: 5-Bromo-3-phenyl-1H-indazole. While direct extensive research on this particular molecule is emerging, this document will synthesize the current understanding of its chemical properties, potential therapeutic applications, and the broader context of closely related 5-bromo-indazole analogues. This guide will serve as a comprehensive resource for researchers and drug development professionals, providing insights into its synthesis, potential mechanisms of action, and robust protocols for its evaluation.
Introduction: The Indazole Scaffold in Oncology and Beyond
Indazole-containing compounds have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and notably, anti-cancer properties.[2][3] Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, underscoring its clinical significance.[4] The 1H-indazole structure is a bioisostere of indole, enabling it to interact with a variety of biological targets, particularly the ATP-binding pocket of protein kinases.[1] The introduction of a bromine atom at the 5-position and a phenyl group at the 3-position of the indazole ring, as in this compound, offers unique electronic and steric properties that can be exploited for targeted drug design. The bromine atom, for instance, can serve as a handle for further chemical modifications through cross-coupling reactions, allowing for the generation of diverse chemical libraries.[5]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉BrN₂ | [6] |
| Molecular Weight | 273.13 g/mol | [6] |
| Appearance | Solid (powder) | |
| Melting Point | 123-127 °C | |
| InChI Key | STVHMYNPQCLUNJ-UHFFFAOYSA-N |
Potential Therapeutic Applications & Mechanism of Action
While direct studies on this compound are limited, the extensive research on its structural analogues provides a strong basis for predicting its therapeutic potential, primarily in the realm of oncology.
Anticancer Activity: A Focus on Kinase Inhibition
The indazole scaffold is a well-established pharmacophore for the development of protein kinase inhibitors.[7] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of cancer.[7] Derivatives of 5-bromo-1H-indazole have shown significant potential as anticancer agents. For example, a series of 1H-indazole-3-amine derivatives, synthesized from a 5-bromo-1H-indazol-3-amine precursor, exhibited promising inhibitory effects against various cancer cell lines, including chronic myeloid leukemia (K562).[8]
The proposed mechanism of action for many indazole-based anticancer agents is the inhibition of protein kinases. The indazole ring can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, mimicking the adenine portion of ATP. The phenyl group at the C3 position can extend into a hydrophobic pocket, contributing to the binding affinity and selectivity of the compound. The bromine at the C5 position can influence the electronic properties of the ring system and potentially form halogen bonds with the protein target.
Hypothesized Kinase Inhibition Pathway
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Value of 5-Bromo-3-phenyl-1H-indazole in Modern Drug Discovery: A Technical Guide
Abstract
The indazole scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds. Within this esteemed class of heterocycles, 5-bromo-3-phenyl-1H-indazole has emerged as a particularly valuable building block for the development of novel therapeutics. The strategic placement of a bromine atom at the 5-position offers a versatile handle for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This feature, combined with the phenyl group at the 3-position, provides a foundational structure for library synthesis and the systematic exploration of structure-activity relationships (SAR). This in-depth technical guide provides a comprehensive overview of the synthesis, biological significance, and therapeutic potential of this compound and its derivatives, with a particular focus on their applications in oncology and kinase inhibition. This document is intended to serve as a critical resource for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of innovative small molecule therapeutics.
Introduction: The Indazole Scaffold and the Significance of this compound
Indazoles, bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring, are of profound interest in pharmaceutical research. Their structural resemblance to endogenous purines allows them to function as effective mimics, enabling interaction with a wide range of biological targets, including protein kinases, which are pivotal regulators of cellular processes.[1] The indazole core is present in several FDA-approved drugs, such as the anti-cancer agents Pazopanib and Axitinib, underscoring its clinical relevance.[2]
The subject of this guide, this compound, distinguishes itself through two key structural features:
-
The 3-Phenyl Group: This bulky aromatic substituent can engage in crucial π-π stacking and hydrophobic interactions within the binding sites of target proteins, often contributing significantly to binding affinity and selectivity.
-
The 5-Bromo Substituent: The bromine atom is not merely a passive substituent. It serves as a highly versatile synthetic handle, enabling the introduction of a diverse array of chemical moieties through well-established cross-coupling methodologies like the Suzuki-Miyaura reaction.[3] This capability is instrumental in fine-tuning the pharmacological profile of lead compounds, including their potency, selectivity, and pharmacokinetic properties.
This guide will delve into the synthetic pathways to access this core structure, explore its known biological activities, and present a systematic analysis of the structure-activity relationships of its derivatives.
Synthesis of this compound: A Proposed Pathway
While a definitive, step-by-step protocol for the synthesis of this compound is not extensively detailed in a single source, a logical and efficient synthetic route can be constructed based on established organic chemistry principles and published methodologies for related compounds. The proposed synthesis commences with the readily available starting material, 2-amino-5-bromobenzophenone.
The overall synthetic workflow can be visualized as follows:
References
An In-depth Technical Guide to the Safety and Handling of 5-Bromo-3-phenyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of the Indazole Scaffold
Indazole-containing derivatives are a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to their versatile biological activities. This bicyclic heterocyclic system, comprising a benzene ring fused to a pyrazole ring, is a key structural motif in numerous therapeutic agents with applications ranging from oncology to neurodegenerative disorders.[1] The inherent drug-like properties of the indazole core have led to the development of several successful kinase inhibitors, including Pazopanib and Axitinib, which target signaling pathways crucial in cancer progression. The strategic functionalization of the indazole ring is a key aspect of developing novel therapeutics, and 5-Bromo-3-phenyl-1H-indazole represents a valuable intermediate in this endeavor. The bromine atom at the 5-position provides a chemically reactive site, particularly for metal-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments to explore a wide chemical space and modulate biological activity.[2] This guide provides a comprehensive overview of the safe handling, chemical properties, and synthetic considerations for this compound, empowering researchers to utilize this versatile building block effectively and safely.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its appropriate handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉BrN₂ | [3][4] |
| Molecular Weight | 273.13 g/mol | [3][4] |
| Appearance | White solid | [5] |
| Melting Point | 133-135 °C | [4] |
| Boiling Point (Predicted) | 454.9 ± 25.0 °C | [4] |
| Density (Predicted) | 1.546 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 12.40 ± 0.40 | [4] |
| Storage Temperature | 2-8°C | [4] |
Safety and Handling: A Proactive Approach
Hazard Identification and Precautionary Measures
Based on the data for structurally related compounds such as 5-Bromo-1H-indazole and 5-Bromo-1H-indazole-3-carboxylic acid, this compound should be handled as a substance that is potentially:
-
Harmful if swallowed (Acute Toxicity, Oral, Category 4).[6]
-
Causes serious eye irritation/damage (Eye Irritation/Damage, Category 2/1).[7]
-
May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[6][7]
Precautionary Statements:
| Category | Precautionary Statement |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][7] P264: Wash skin thoroughly after handling.[7] P270: Do not eat, drink or smoke when using this product.[8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[7] |
| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] P330: Rinse mouth.[8] |
| Storage | P405: Store locked up.[7] P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[7] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[7] |
Personal Protective Equipment (PPE)
A robust PPE regimen is the first line of defense against accidental exposure. The following should be considered mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles or a full-face shield are essential to prevent contact with the eyes.[6]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber, and inspect them for any signs of degradation before use.[6]
-
Respiratory Protection: For operations that may generate dust, a NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95) is recommended.[9]
-
Protective Clothing: A laboratory coat, long trousers, and closed-toe shoes are required to prevent skin contact.[6]
Engineering Controls
Whenever possible, this compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[9] Eyewash stations and safety showers should be readily accessible in the immediate work area.[6]
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is critical:
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.[3][10]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][10]
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][10]
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][10]
Spill and Waste Disposal
Accidental Release Measures:
In the event of a spill, evacuate the area and ensure adequate ventilation.[9] Remove all sources of ignition.[3] Wear appropriate personal protective equipment. For a dry spill, carefully sweep or scoop the material into a suitable container for disposal, avoiding the generation of dust.[7][9] For a wet spill, absorb the material with an inert, non-combustible absorbent and place it in a sealed container for disposal.[7]
Waste Disposal:
The disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations. This compound should be treated as hazardous waste and disposed of through a licensed professional waste disposal service.[11] Do not allow the material to enter drains or waterways.[3]
Experimental Protocol: Synthesis of this compound
The following is a representative, step-by-step protocol for the synthesis of this compound, adapted from established literature procedures.[5]
Materials:
-
(5-Bromo-2-fluorophenyl)(phenyl)methanone
-
Hydrazine hydrate
-
Anhydrous ethanol
-
Ethyl acetate (EtOAc)
-
Water (deionized)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve (5-Bromo-2-fluorophenyl)(phenyl)methanone (1.0 equivalent) in anhydrous ethanol.
-
Addition of Hydrazine: To the solution from step 1, add hydrazine hydrate (1.2 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2 hours.
-
Stirring at Room Temperature: After the reflux period, allow the reaction mixture to cool to room temperature and continue stirring for an additional 18 hours.
-
Solvent Removal: Remove the ethanol by rotary evaporation.
-
Workup: Dissolve the residue in a mixture of water and ethyl acetate for liquid-liquid partitioning. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with ethyl acetate.
-
Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield this compound as a white solid.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Reactivity and Stability
Chemical Stability: this compound is expected to be stable under normal storage conditions in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
Conditions to Avoid: Avoid exposure to excessive heat, dust formation, and incompatible materials.[6]
Incompatible Materials: Strong oxidizing agents, strong bases, amines, and strong reducing agents should be avoided as they may react exothermically or lead to decomposition.[6]
Hazardous Decomposition Products: Thermal decomposition may produce hazardous gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[6][9]
Reactivity in Synthesis: The bromine atom at the 5-position of the indazole ring is a key functional handle for further synthetic transformations. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which allows for the introduction of a wide variety of aryl and heteroaryl substituents.[7] This reactivity is fundamental to the use of 5-bromo-indazoles in the construction of compound libraries for drug discovery.[5]
Biological Context and Applications
The indazole scaffold is a prominent feature in a multitude of biologically active compounds. Derivatives of indazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and antitumor effects.[1]
Kinase Inhibition: A significant area of application for indazole derivatives is in the development of protein kinase inhibitors.[2] Many indazole-based compounds act as ATP-competitive inhibitors, targeting the ATP-binding pocket of kinases involved in cancer cell signaling pathways.[12] The 3-amino-1H-indazole structure, for instance, is an effective hinge-binding fragment in several tyrosine kinase inhibitors.[5] While the specific kinase inhibition profile of this compound is not extensively documented in the public domain, its structural features make it a promising candidate for the development of novel kinase inhibitors.
Other Potential Applications: The versatility of the indazole core extends beyond kinase inhibition. For example, certain 5-bromo-indazole derivatives have been identified as synthetic cannabinoid receptor agonists.[6] This highlights the potential for this scaffold to interact with a diverse range of biological targets.
Diagram of a Generalized Kinase Inhibition Mechanism:
References
- 1. 1077-94-7|5-Bromo-1H-indazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai [manaspetrochem.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. This compound | 57639-16-4 [amp.chemicalbook.com]
- 5. This compound CAS#: 57639-16-4 [amp.chemicalbook.com]
- 6. fishersci.es [fishersci.es]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 57639-16-4|this compound|BLD Pharm [bldpharm.com]
A Researcher's Guide to Procuring and Utilizing 5-Bromo-3-phenyl-1H-indazole in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-3-phenyl-1H-indazole is a key heterocyclic building block in medicinal chemistry, prized for its utility in the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. This guide provides an in-depth overview of this versatile compound, covering its chemical properties, strategic applications in drug discovery, a comparative analysis of commercial suppliers, and best practices for procurement, quality assessment, and handling. Authored from the perspective of a Senior Application Scientist, this document aims to equip researchers with the critical knowledge required to effectively source and utilize this compound in their research endeavors.
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is considered a "privileged scaffold" in medicinal chemistry. Its structural rigidity, coupled with the ability to participate in various hydrogen bonding and aromatic interactions, makes it an ideal framework for designing molecules that can potently and selectively bind to biological targets.
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Bromo-3-phenyl-1H-indazole
An In-Depth Technical Guide
Abstract
The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide provides detailed, field-proven protocols for the synthesis of 5-Bromo-3-phenyl-1H-indazole, a key intermediate for drug discovery and development. We will delve into the primary synthetic route involving nucleophilic aromatic substitution and cyclization, offering not just a step-by-step procedure but also a deep dive into the mechanistic rationale and critical process parameters. Furthermore, we will explore modern alternative strategies, such as palladium-catalyzed cross-coupling reactions, to provide a comprehensive overview for the contemporary chemist. Each protocol is designed to be self-validating, supported by authoritative references and characterization data.
Mechanistic Overview and Synthetic Strategy
The synthesis of substituted indazoles can be approached through various pathways. The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and scalability. For this compound, the most direct methods involve forming the pyrazole ring onto a pre-functionalized benzene ring.
Core Synthetic Challenge
The primary challenge lies in the regioselective construction of the indazole core with the desired phenyl and bromo substituents at the C3 and C5 positions, respectively. The two most logical retrosynthetic disconnections are:
-
C-N Bond Formation: Cyclization of a suitably substituted hydrazone precursor. This is a classic and robust method.
-
C-C Bond Formation: Functionalization of a pre-formed 5-bromo-1H-indazole core, typically via metal-catalyzed cross-coupling.
This guide will focus on the first approach as the primary protocol due to its efficiency and directness, while presenting the second as a powerful alternative.
Visualization of Synthetic Pathways
Caption: High-level overview of the primary and alternative synthetic routes.
Primary Protocol: Synthesis via Hydrazone Cyclization
This protocol is based on the reaction of a 2-halobenzophenone derivative with hydrazine, a robust and well-documented method for constructing 3-arylindazoles.[3]
Principle and Rationale
The synthesis hinges on a two-stage, one-pot process. First, hydrazine hydrate reacts with the ketone moiety of (5-bromo-2-fluorophenyl)benzophenone to form a hydrazone intermediate. The subsequent key step is an intramolecular nucleophilic aromatic substitution (SNAr), where the terminal nitrogen of the hydrazone displaces the fluorine atom on the aromatic ring. Fluorine is an excellent leaving group for SNAr reactions, particularly when activated by an ortho/para electron-withdrawing group (in this case, the imine formed in situ). This intramolecular cyclization is thermodynamically favored, leading to the stable aromatic indazole ring system.
Reaction Mechanism
Caption: Mechanism of indazole formation via hydrazone cyclization.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[3]
Step 1: Reaction Setup
-
To a solution of (5-bromo-2-fluorophenyl)benzophenone (1.0 eq, e.g., 976 mg, 3.5 mmol) in anhydrous ethanol (4 mL), add hydrazine hydrate (1.2 eq, e.g., 204 μL, 4.2 mmol).
-
Equip the reaction flask with a reflux condenser.
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reflux period, allow the mixture to cool to room temperature and continue stirring for an additional 18 hours.
Step 3: Work-up and Isolation
-
Upon reaction completion, remove the solvent using a rotary evaporator.
-
Dissolve the resulting residue in a biphasic system of water and ethyl acetate (EtOAc).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude product by flash column chromatography on silica gel to afford the final product as a white solid.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Role | Notes |
| (5-bromo-2-fluorophenyl)benzophenone | 281.11 | Starting Material | - |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | Reagent | Caution: Toxic and corrosive. Handle in a fume hood. |
| Anhydrous Ethanol | 46.07 | Solvent | Provides good solubility for the reactants and suitable boiling point. |
| Ethyl Acetate (EtOAc) | 88.11 | Extraction Solvent | - |
| Water | 18.02 | Work-up | - |
| Anhydrous Sodium Sulfate | 142.04 | Drying Agent | - |
| Silica Gel | - | Stationary Phase | For column chromatography. |
In-depth Discussion of Experimental Choices
-
Choice of Solvent: Ethanol is an ideal solvent for this reaction. It is polar enough to dissolve the starting materials and hydrazine hydrate, and its boiling point (78 °C) provides sufficient thermal energy to overcome the activation energy for both hydrazone formation and the subsequent SNAr cyclization without causing degradation.
-
Stoichiometry of Hydrazine: A slight excess of hydrazine hydrate (1.2 eq) is used to ensure complete conversion of the starting ketone and to drive the initial condensation reaction forward.
-
Reaction Time and Temperature: The initial reflux period of 2 hours is critical for the formation of the hydrazone and the initiation of the cyclization. The extended stirring at room temperature for 18 hours ensures the completion of the slower cyclization and subsequent aromatization steps, maximizing the yield.[3]
-
Work-up Procedure: The liquid-liquid extraction with ethyl acetate is a standard and effective method to separate the organic product from inorganic salts and excess hydrazine. Drying over sodium sulfate is crucial to remove residual water before final concentration, which could otherwise interfere with purification and yield determination.
Expected Results and Characterization
The procedure is reported to yield this compound as a white solid with a yield of approximately 33%.[3] The identity and purity of the compound should be confirmed using standard analytical techniques.
-
Mass Spectrometry (MS): ESI-MS should show a molecular ion peak [M+H]⁺ at m/z 273, corresponding to the protonated product.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on both the indazole and phenyl rings, as well as a broad singlet for the N-H proton.
Alternative Route: Palladium-Catalyzed Arylation
For researchers interested in modular synthesis or exploring different synthetic pathways, palladium-catalyzed reactions offer a powerful alternative. This approach typically involves creating the 5-bromo-1H-indazole core first, followed by a C-H activation or cross-coupling reaction to introduce the C3-phenyl group.
Principle and Rationale
Direct C-H arylation has emerged as an atom-economical and efficient method for creating C-C bonds, avoiding the need for pre-functionalization of the indazole ring.[4] Palladium catalysts can activate the C3-H bond of the indazole, which is the most acidic and reactive C-H bond, allowing for direct coupling with an aryl halide.
General Workflow for Direct C3 Arylation
Caption: General workflow for a palladium-catalyzed direct C3 arylation.
Protocol Example: Direct C3 Arylation
While a specific protocol for the direct arylation of 5-bromo-1H-indazole is not detailed in the provided search results, a general procedure can be adapted from similar transformations on the indazole core.[4]
-
Preparation of 5-Bromo-1H-indazole: This starting material can be synthesized from 5-bromo-2-fluorobenzaldehyde and hydrazine.[5]
-
Coupling Reaction: In a reaction vessel, combine 5-bromo-1H-indazole (1.0 eq), iodobenzene (1.1-1.5 eq), Pd(OAc)₂ (e.g., 5 mol%), a suitable ligand like PPh₃ (e.g., 10 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).
-
Solvent and Heating: Add a solvent system (e.g., 1,4-dioxane/water) and heat the mixture at 100 °C for several hours until TLC indicates consumption of the starting material.[4][6]
-
Work-up and Purification: After cooling, the reaction is typically worked up by filtration through Celite, followed by extraction and purification via column chromatography.
This method offers greater modularity, allowing for the introduction of various aryl groups at the C3 position by simply changing the aryl halide coupling partner.
Safety and Handling
-
Hydrazine Hydrate: This substance is highly toxic, a suspected carcinogen, and corrosive. Always handle it in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Palladium Catalysts: While generally not highly toxic, fine powders can be an inhalation hazard. Handle with care.
-
Solvents: Ethanol and ethyl acetate are flammable. Ensure all heating is done using a heating mantle or oil bath with proper temperature control, away from open flames.
Conclusion
The synthesis of this compound is most directly and reliably achieved through the cyclization of (5-bromo-2-fluorophenyl)benzophenone with hydrazine hydrate.[3] This method, while yielding moderately, is straightforward and utilizes readily available starting materials. For applications requiring a more modular approach to generate a library of analogues, modern palladium-catalyzed C-H arylation or Suzuki coupling methodologies present a powerful and flexible alternative.[4][7] Researchers should select the protocol that best fits their specific needs regarding scale, substrate availability, and synthetic flexibility.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arodes.hes-so.ch [arodes.hes-so.ch]
- 3. This compound CAS#: 57639-16-4 [amp.chemicalbook.com]
- 4. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 5-Bromo-3-phenyl-1H-indazole in Modern Medicinal Chemistry
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Indazole Scaffold
The 1H-indazole nucleus is a cornerstone of contemporary medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to interact with a multitude of biological targets.[1] This bicyclic heterocyclic system, an isostere of indole, is a prominent feature in numerous FDA-approved therapeutics and clinical candidates, demonstrating a wide spectrum of pharmacological activities including anti-inflammatory, anti-cancer, and antimicrobial properties.[2][3] The strategic incorporation of substituents onto the indazole core allows for the fine-tuning of a compound's physicochemical properties and biological activity. This guide focuses on a particularly valuable derivative, 5-Bromo-3-phenyl-1H-indazole, a versatile building block poised for the development of next-generation targeted therapies.
The presence of a bromine atom at the 5-position and a phenyl group at the 3-position provides two key anchor points for chemical modification. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties to probe structure-activity relationships (SAR).[4] The 3-phenyl group can also be substituted to optimize interactions with the target protein. This dual functionality makes this compound an ideal starting point for the generation of compound libraries aimed at discovering novel kinase inhibitors and other targeted agents.
Synthetic Pathways to this compound
A robust and reproducible synthesis of the core scaffold is paramount for any successful drug discovery campaign. While multiple strategies exist for the synthesis of substituted indazoles, a common and effective approach for this compound involves a multi-step sequence starting from readily available precursors.
Protocol 1: Synthesis of this compound
This protocol outlines a plausible synthetic route adapted from established methodologies for similar indazole derivatives. The key steps involve the formation of a substituted benzophenone, followed by diazotization and intramolecular cyclization.
Step 1: Synthesis of 2-Amino-5-bromobenzophenone
This precursor can be synthesized via a Friedel-Crafts acylation of a suitable aniline derivative.
-
Materials: 4-bromoaniline, benzoyl chloride, aluminum chloride (AlCl₃), dichloromethane (DCM).
-
Procedure:
-
To a cooled (0 °C) suspension of AlCl₃ (1.2 eq.) in DCM, add 4-bromoaniline (1.0 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Allow the mixture to stir for 15 minutes, then add benzoyl chloride (1.1 eq.) dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by carefully pouring it onto a mixture of ice and concentrated HCl.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-amino-5-bromobenzophenone.
-
Step 2: Diazotization and Cyclization to this compound
This step involves the conversion of the amino group to a diazonium salt, which then undergoes intramolecular cyclization.[5]
-
Materials: 2-amino-5-bromobenzophenone, sodium nitrite (NaNO₂), hydrochloric acid (HCl), acetic acid.
-
Procedure:
-
Dissolve 2-amino-5-bromobenzophenone (1.0 eq.) in a mixture of acetic acid and concentrated HCl at 0 °C.
-
Slowly add a solution of NaNO₂ (1.1 eq.) in water, keeping the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour.
-
The reaction mixture is then carefully neutralized with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.
-
Application in Kinase Inhibitor Drug Discovery
The indazole scaffold is a well-established ATP-competitive inhibitor of protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in cancer.[2] The 3-phenyl-1H-indazole moiety can effectively mimic the purine ring of ATP, while substituents at the 5-position can be tailored to achieve selectivity and potency against specific kinases.
Leveraging the 5-Bromo Position for Library Synthesis
The bromine atom at the 5-position of the indazole ring is a versatile handle for introducing chemical diversity through Suzuki-Miyaura cross-coupling reactions.[4] This allows for the rapid generation of a library of analogs with different substituents at this position, which is crucial for exploring the SAR and optimizing the pharmacological properties of a lead compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
This protocol provides a general procedure for the coupling of this compound with various boronic acids.
-
Materials: this compound, arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), sodium carbonate (2.0 eq.), 1,4-dioxane, water.
-
Procedure:
-
To a degassed solution of this compound (1.0 eq.) and the arylboronic acid (1.2 eq.) in a 4:1 mixture of 1,4-dioxane and water, add sodium carbonate (2.0 eq.) and Pd(PPh₃)₄ (0.05 eq.).
-
The reaction mixture is heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield the desired 5-aryl-3-phenyl-1H-indazole derivative.
-
Biological Evaluation of this compound Derivatives
The primary application of this scaffold is in the development of kinase inhibitors. Therefore, the initial biological evaluation should focus on in vitro kinase inhibition assays against a panel of relevant kinases.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase using a commercial luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Materials: Test compound (dissolved in DMSO), kinase of interest, substrate, ATP, ADP-Glo™ reagent, kinase buffer.
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and ATP in kinase buffer.
-
Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at room temperature for the recommended time (typically 1 hour).
-
Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the kinase detection reagent to convert ADP to ATP and initiate a luciferase-based reaction that generates a luminescent signal.
-
Measure the luminescence using a plate reader.
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Structure-Activity Relationship (SAR) Insights
While specific biological data for this compound is not extensively reported in the public domain, the SAR of related indazole-based kinase inhibitors provides valuable insights for guiding drug design.
| Position | Modification | General Effect on Activity | Reference |
| C3-Position | Phenyl or substituted phenyl | Crucial for ATP-competitive binding. Substituents can modulate potency and selectivity. | [6] |
| C5-Position | Halogens (e.g., Bromo) | Provides a handle for further derivatization via cross-coupling. Can influence pharmacokinetic properties. | [4] |
| N1-Position | Alkylation or acylation | Can modulate solubility, cell permeability, and metabolic stability. | [4] |
Visualizing the Medicinal Chemistry Workflow
The following diagram illustrates a typical workflow for the development of kinase inhibitors starting from the this compound scaffold.
Caption: Workflow for Kinase Inhibitor Discovery.
Conclusion
This compound represents a highly valuable and versatile scaffold for the development of novel targeted therapies, particularly kinase inhibitors. Its strategic functionalization at the 5- and 3-positions allows for extensive exploration of the chemical space to achieve high potency and selectivity. The synthetic and biological protocols provided in this guide offer a solid foundation for researchers to embark on drug discovery programs utilizing this promising molecular framework. The continued exploration of the indazole chemical space is expected to yield the next generation of innovative medicines for a wide range of diseases.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diazotisation [organic-chemistry.org]
- 6. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 5-Bromo-3-phenyl-1H-indazole in Modern Drug Discovery
Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry
The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone in contemporary medicinal chemistry and drug development.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, engaging with a multitude of biological targets while offering distinct physicochemical properties.[1] Indazole-containing molecules have demonstrated a wide spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and neuroprotective effects.[2][3][4] Many successful therapeutic agents, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its importance as a "privileged scaffold" in the design of novel therapeutics.[5][6]
This application note focuses on a key research intermediate, 5-Bromo-3-phenyl-1H-indazole , and its strategic application in the synthesis of complex molecular architectures for drug discovery. The presence of a bromine atom at the C5-position provides a versatile synthetic handle for introducing molecular diversity through various cross-coupling methodologies. This guide will provide detailed protocols, mechanistic insights, and application examples to empower researchers in leveraging this valuable building block for the development of next-generation therapeutics, particularly in the realm of kinase inhibitors.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of a research intermediate is fundamental for its effective use in synthesis and for the accurate characterization of its derivatives.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉BrN₂ | [7] |
| Molecular Weight | 273.13 g/mol | [7] |
| Appearance | White to slight yellow solid | [7] |
| Melting Point | 133-135 °C | [7] |
| Boiling Point (Predicted) | 454.9 ± 25.0 °C | [7] |
| Density (Predicted) | 1.546 ± 0.06 g/cm³ | [7] |
| pKa (Predicted) | 12.40 ± 0.40 | [7] |
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 11.55 (br s, 1H), 7.98-7.93 (m, 3H), 7.56-7.45 (m, 3H), 7.32-7.29 (m, 1H), 7.17-7.14 (m, 1H).[8]
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 145.36, 140.04, 132.78, 129.07, 128.53, 127.63, 127.11, 121.80, 120.35, 111.35.[8]
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C5 position of this compound is strategically positioned for participation in palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.[9]
Suzuki-Miyaura Coupling: Forging C-C Bonds for Biaryl Scaffolds
The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds by coupling an organoboron compound with an organic halide.[9][10] This reaction is particularly valuable in drug discovery for synthesizing biaryl and heteroaryl structures, which are common motifs in kinase inhibitors.[1][11]
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Detailed Protocol: Synthesis of 5-Aryl-3-phenyl-1H-indazoles
This protocol is adapted from established procedures for the Suzuki coupling of 5-bromoindazoles.[9][10]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
1,2-Dimethoxyethane (DME) and Water (e.g., 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and K₂CO₃ (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd(dppf)Cl₂ (0.03 eq.) to the flask under a positive flow of inert gas.
-
Add the degassed solvent mixture (DME/H₂O 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-3-phenyl-1H-indazole.
Expected Outcomes:
Yields for Suzuki-Miyaura couplings on the 5-bromoindazole scaffold are generally reported to be good to excellent, often ranging from 60% to over 90%, depending on the specific boronic acid used.[9][10]
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield Range |
| Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2-4 | 85-95%[10] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 70-90% |
| XPhos Pd G2 | K₃PO₄ | 1,4-Dioxane | 100 | 8-16 | 75-95% |
Buchwald-Hartwig Amination: Constructing C-N Bonds for Novel Kinase Inhibitors
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in the synthesis of pharmaceuticals.[12][13] This reaction allows for the introduction of a wide variety of primary and secondary amines at the C5-position of the indazole core, providing access to a diverse chemical space of potential drug candidates.[14]
Reaction Principle: The mechanism is similar to the Suzuki coupling, involving oxidative addition, but is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and then reductive elimination to form the C-N bond.
Caption: Generalized workflow for Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of 5-(Substituted-amino)-3-phenyl-1H-indazoles
This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl bromides.[14]
Materials:
-
This compound
-
Primary or secondary amine (1.2 - 2.0 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)
-
Xantphos (4-10 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 - 2.5 equivalents)
-
Anhydrous, degassed 1,4-dioxane or toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 eq.), Pd₂(dba)₃ (0.025 eq.), Xantphos (0.05 eq.), and Cs₂CO₃ (2.0 eq.).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the amine (1.2 eq.) followed by anhydrous, degassed 1,4-dioxane.
-
Seal the tube and heat the reaction mixture in an oil bath at 100-120 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 5-amino-3-phenyl-1H-indazole derivative.
Expected Outcomes:
The yields of Buchwald-Hartwig aminations can vary more widely than Suzuki couplings depending on the nature of the amine. Sterically hindered amines or those with competing reactive functional groups may require more optimization. However, for many simple primary and secondary amines, good to excellent yields are achievable.
| Precatalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield Range |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 12-24 | 50-85% |
| Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 100 | 12-24 | 60-90% |
| G3-XPhos | K₃PO₄ | t-Amyl alcohol | 100 | 8-16 | 70-95% |
Application in Kinase Inhibitor Synthesis: A Case Study
The strategic importance of this compound is highlighted in its use for the synthesis of potent kinase inhibitors. A notable example is found in the development of Glycogen Synthase Kinase 3 (GSK-3) inhibitors.[1] In a patented synthesis, a derivative of this compound is utilized in a Sonogashira coupling, another powerful palladium-catalyzed reaction, to construct a key intermediate.[1]
Caption: A representative synthetic pathway for kinase inhibitors.
This example demonstrates how the C5-bromo substituent serves as a critical linchpin for building molecular complexity. The initial indazole provides the core scaffold that binds to the kinase, while the subsequent modifications at the C5-position allow for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. The ability to perform sequential, chemoselective cross-coupling reactions on the indazole core makes intermediates like this compound indispensable in modern drug discovery campaigns.
Conclusion
This compound is a high-value research intermediate that provides a robust platform for the synthesis of diverse and complex molecules. Its utility is primarily derived from the C5-bromo functionality, which enables facile diversification through well-established and reliable palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These methodologies grant access to a vast chemical space of 5-aryl and 5-amino-substituted 3-phenylindazoles, scaffolds that are frequently found in potent and selective kinase inhibitors. The protocols and data presented in this application note are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance to effectively utilize this versatile building block in their discovery programs.
References
- 1. US9163007B2 - 5-substituted indazoles as kinase inhibitors - Google Patents [patents.google.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. rsc.org [rsc.org]
- 9. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
Comprehensive Analytical Characterization of 5-Bromo-3-phenyl-1H-indazole
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-3-phenyl-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key building block for the synthesis of pharmacologically active molecules.[1] Accurate and thorough characterization of this intermediate is critical to ensure the identity, purity, and structural integrity of the compound, which is paramount for reproducible downstream applications and regulatory compliance. This guide provides a detailed framework of validated analytical methods for the comprehensive characterization of this compound, including spectroscopic, chromatographic, and crystallographic techniques. Each protocol is presented with an emphasis on the underlying scientific principles and the logic behind experimental choices, ensuring a robust and reliable analytical workflow.
Introduction and Analytical Strategy
This compound (Molecular Formula: C₁₃H₉BrN₂, Molecular Weight: 273.13 g/mol [2]) is a substituted indazole featuring a phenyl group at the 3-position and a bromine atom at the 5-position. The indazole core is a privileged scaffold in drug discovery, and modifications such as bromination provide a reactive handle for further synthetic elaboration through cross-coupling reactions.
A multi-technique approach is essential for unambiguous characterization. No single method can provide complete information regarding identity, purity, and structure. Our recommended workflow integrates data from multiple orthogonal techniques to build a comprehensive and validated analytical profile of the molecule.
Caption: Overall analytical workflow for compound characterization.
Spectroscopic Characterization
Spectroscopic methods provide foundational information about the molecular weight and atomic connectivity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Experiments in both ¹H and ¹³C modes are necessary for full structural assignment.
Expert Insight: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is an excellent first choice as it is aprotic and effectively solubilizes many organic compounds, including this compound, as demonstrated in reference literature.[3] Tetramethylsilane (TMS) is used as an internal standard for calibrating the chemical shift to 0 ppm.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of CDCl₃ containing 0.03% (v/v) TMS. Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the CDCl₃ solvent to achieve optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32 scans, relaxation delay (d1) of 1 second, acquisition time of 4 seconds, and a spectral width covering -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 or more scans (due to the lower natural abundance of ¹³C), relaxation delay (d1) of 2 seconds, and a spectral width covering 0 to 200 ppm.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick peaks for both spectra.
Expected Results and Interpretation:
-
¹H NMR (400 MHz, CDCl₃): The spectrum should reveal signals corresponding to the 9 protons in the molecule. Based on published data, the expected chemical shifts (δ) are:
-
~11.55 ppm (broad singlet, 1H): This downfield signal is characteristic of the acidic N-H proton of the indazole ring.[3] Its broadness is due to quadrupole broadening and potential chemical exchange.
-
~7.98-7.93 ppm (multiplet, 3H): This region typically corresponds to the ortho-protons of the C3-phenyl group and one of the protons on the indazole ring.[3]
-
~7.56-7.45 ppm (multiplet, 3H): This region likely contains the meta- and para-protons of the C3-phenyl group.[3]
-
~7.32-7.29 ppm (multiplet, 1H): A proton on the brominated benzene ring of the indazole.[3]
-
~7.17-7.14 ppm (multiplet, 1H): Another proton on the brominated benzene ring of the indazole.[3]
-
-
¹³C NMR (100 MHz, CDCl₃): The spectrum should show 10 distinct signals, as two carbons in the C3-phenyl group are chemically equivalent by symmetry. The expected chemical shifts (δ) are: 145.36, 140.04, 132.78, 129.07, 128.53, 127.63, 127.11, 121.80, 120.35, 111.35 ppm.[3] The signal at ~111.35 ppm is characteristic of the carbon bearing the bromine atom (C5).
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, which is a critical piece of evidence for confirming its identity. High-resolution mass spectrometry (HRMS) can further provide the exact mass, allowing for the determination of the molecular formula.
Expert Insight: The presence of a bromine atom is a key structural feature that can be easily verified by MS. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (M and M+2), providing definitive evidence for the presence of a single bromine atom.
Protocol: Electrospray Ionization (ESI-MS) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup: Use an ESI mass spectrometer, often coupled with a time-of-flight (TOF) or Orbitrap mass analyzer for high resolution. Calibrate the instrument using a known standard.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode, as the indazole nitrogen can be readily protonated. Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).
-
-
Data Analysis: Identify the molecular ion peak. For this compound, this will be the protonated molecule [M+H]⁺.
Expected Results and Interpretation:
-
Molecular Ion: A pair of peaks should be observed at m/z 273 and 275 , corresponding to [C₁₃H₉⁷⁹BrN₂ + H]⁺ and [C₁₃H₉⁸¹BrN₂ + H]⁺, respectively.[4] The relative intensity of these peaks should be approximately 100:98.
-
HRMS: A high-resolution instrument should yield a mass for the [M+H]⁺ ion that is very close to the calculated value (e.g., 273.0025 for the ⁷⁹Br isotope), confirming the molecular formula C₁₃H₁₀BrN₂⁺.
Chromatographic Purity Analysis
Chromatography is essential for determining the purity of the synthesized compound. HPLC with UV detection is the industry standard for this purpose.
Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at 1.0 mg/mL. Dilute this solution to a working concentration of ~0.1 mg/mL using the initial mobile phase composition.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 30% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm, chosen due to the strong UV absorbance of the aromatic system.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and expressing it as a percentage.
Expected Results and Interpretation:
-
A pure sample of this compound will show a single major peak with a stable retention time.
-
Purity is typically reported as "% area". For use in drug development, purity should generally exceed 95%.
Confirmatory Analyses
Elemental Analysis
This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, offering an orthogonal confirmation of the molecular formula determined by HRMS.
Protocol:
-
Sample Preparation: Submit a high-purity, dry sample (2-3 mg) to a certified analytical laboratory. The sample must be free of residual solvents.
-
Analysis: The sample undergoes high-temperature combustion, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.
-
Data Interpretation: Compare the experimentally determined weight percentages of C, H, and N with the theoretical values calculated from the molecular formula C₁₃H₉BrN₂.
Expected Results:
-
Calculated: C, 57.17%; H, 3.32%; N, 10.26%.
-
Experimental: The measured values should be within ±0.4% of the calculated values to be considered a good match.
Single-Crystal X-ray Diffraction
For an unequivocal confirmation of molecular structure, including the precise connectivity and three-dimensional arrangement of atoms, single-crystal X-ray diffraction is the gold standard.[5]
Caption: Logical flow for definitive structure elucidation.
Protocol:
-
Crystallization: This is the most crucial and often challenging step.[5] Grow single crystals of the compound by slow evaporation, vapor diffusion, or slow cooling from a saturated solution. A solvent screen (e.g., ethyl acetate, hexane, ethanol, dichloromethane) is typically required to find suitable conditions.
-
Data Collection: Mount a suitable single crystal on a diffractometer. Collect diffraction data by irradiating the crystal with monochromatic X-rays.[6]
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure, yielding an electron density map. Refine the atomic positions and thermal parameters to generate the final, accurate 3D model of the molecule.[7]
Expected Results:
-
The analysis will yield the precise bond lengths, bond angles, and torsion angles of the molecule.
-
It will unambiguously confirm the connectivity of the atoms, the position of the bromine at C5, and the phenyl group at C3.
-
The data can be deposited in a crystallographic database like the Cambridge Crystallographic Data Centre (CCDC) for reference.
Summary of Characterization Data
The following table summarizes the expected analytical data for a high-purity sample of this compound.
| Analytical Technique | Parameter | Expected Result |
| Appearance | Physical State | White to pale yellow solid |
| Melting Point | Melting Range | 133-135 °C[4] |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shifts (δ) | ~11.55 (br s, 1H), 7.98-7.93 (m, 3H), 7.56-7.45 (m, 3H), 7.32-7.29 (m, 1H), 7.17-7.14 (m, 1H) ppm.[3] |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shifts (δ) | 145.36, 140.04, 132.78, 129.07, 128.53, 127.63, 127.11, 121.80, 120.35, 111.35 ppm.[3] |
| Mass Spec. (ESI+) | m/z [M+H]⁺ | 273, 275 (in an ~1:1 ratio).[4] |
| HRMS (ESI+) | Exact Mass [M+H]⁺ | Calculated for C₁₃H₁₀⁷⁹BrN₂⁺: 273.0025; Found: ± 5 ppm |
| HPLC | Purity (254 nm) | > 95% |
| Elemental Analysis | %C, %H, %N | Calculated: C, 57.17; H, 3.32; N, 10.26. Found: Within ±0.4% of calculated values. |
Conclusion
The analytical characterization of this compound requires a systematic and multi-faceted approach. By combining spectroscopic data from NMR and MS to confirm the molecular formula and basic structure, chromatographic data from HPLC to assess purity, and definitive structural data from X-ray crystallography and elemental analysis, researchers can establish a complete and reliable profile of the compound. Following the protocols outlined in this guide will ensure data quality and integrity, which is essential for advancing research and development in any field utilizing this important chemical entity.
References
- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound , 95% , 57639-16-4 - CookeChem [cookechem.com]
- 3. rsc.org [rsc.org]
- 4. This compound CAS#: 57639-16-4 [amp.chemicalbook.com]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Application Note: A Scalable and Reproducible Protocol for the Large-Scale Synthesis of 5-Bromo-3-phenyl-1H-indazole
Abstract
This application note provides a comprehensive and robust protocol for the gram-scale synthesis of 5-Bromo-3-phenyl-1H-indazole, a pivotal intermediate in contemporary drug discovery and development. The synthesis proceeds via the cyclocondensation of (5-bromo-2-fluorophenyl)(phenyl)methanone with hydrazine hydrate. This document is structured to provide researchers, process chemists, and drug development professionals with a detailed, step-by-step methodology, an explanation of the underlying chemical principles, critical process parameters, and in-depth safety considerations. The protocol is designed for scalability, ensuring high yield and purity, which are essential for industrial applications.
Introduction and Scientific Background
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including anti-cancer agents, kinase inhibitors, and synthetic cannabinoid receptor agonists.[1][2] Specifically, this compound serves as a versatile building block, allowing for further functionalization at the bromine-substituted position and the indazole nitrogen to generate diverse chemical libraries.
The synthetic route detailed herein is a classical and efficient method for constructing the indazole ring system.[2][3] It relies on the reaction of a suitably substituted 2-halobenzophenone with hydrazine. The choice of (5-bromo-2-fluorophenyl)(phenyl)methanone as the starting material is strategic; the fluorine atom is an excellent leaving group for the initial nucleophilic aromatic substitution by hydrazine, which is followed by an intramolecular cyclization and dehydration to yield the stable 1H-indazole tautomer.[4] This method is advantageous for large-scale production due to the availability of starting materials, straightforward reaction conditions, and a generally clean reaction profile.
Reaction Scheme and Mechanism
The synthesis proceeds as a one-pot reaction, transforming the benzophenone precursor into the final indazole product.
Caption: Overall synthesis of this compound.
The mechanism involves two key stages:
-
Nucleophilic Aromatic Substitution (SNAAr): The terminal nitrogen of hydrazine acts as a nucleophile, attacking the carbon atom bearing the fluorine atom on the benzophenone. The fluorine atom is subsequently eliminated.
-
Intramolecular Cyclization & Dehydration: The second nitrogen atom of the resulting hydrazone intermediate attacks the carbonyl carbon. This forms a five-membered ring intermediate which then dehydrates (loses a molecule of water) to form the aromatic indazole ring system.
Quantitative Data Summary
The following table outlines the key quantitative parameters for the synthesis, optimized for a representative laboratory scale that is amenable to scale-up.
| Parameter | Value / Description | Rationale & Comments |
| Starting Material | (5-bromo-2-fluorophenyl)(phenyl)methanone | Key precursor for the cyclization reaction.[4] |
| Key Reagent | Hydrazine hydrate (~64% solution) | Serves as the nitrogen source for the pyrazole ring formation. Use of excess ensures complete conversion. |
| Stoichiometry | 1.0 : 1.2 (Starting Material : Hydrazine) | A slight excess of hydrazine drives the reaction to completion.[4] |
| Solvent | Anhydrous Ethanol | A polar protic solvent that effectively dissolves the reactants and facilitates the reaction at reflux temperature.[4] |
| Reaction Temperature | Reflux (~78 °C) | Provides the necessary activation energy for both the SNAr and cyclization/dehydration steps.[4] |
| Reaction Time | 2 - 20 hours | Progress should be monitored by TLC or LC-MS to determine the point of completion.[4] |
| Typical Yield | 30-40% (reported); potentially higher with optimization | The reported yield is moderate; careful control of work-up and purification is key to maximizing recovery.[4] |
| Purity Assessment | >98% (post-purification) | Assessed by 1H NMR, LC-MS, and HPLC. |
| Product Appearance | White to off-white solid | [4] |
| Melting Point | 133-135 °C | [4] |
Detailed Experimental Protocol
This protocol is designed for a synthesis yielding approximately 1 gram of the final product and can be scaled linearly with appropriate adjustments to equipment and safety measures.
Caption: Experimental workflow for the synthesis of this compound.
Reagents and Materials
-
(5-bromo-2-fluorophenyl)(phenyl)methanone (e.g., 3.5 mmol, 976 mg)
-
Hydrazine hydrate (e.g., 4.2 mmol, 204 µL of ~64% solution)[4]
-
Anhydrous Ethanol (e.g., 4 mL)
-
Ethyl Acetate (EtOAc), Reagent Grade
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography (230-400 mesh)
-
TLC plates (Silica gel 60 F₂₅₄)
Step-by-Step Procedure
I. Synthesis
-
Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (5-bromo-2-fluorophenyl)(phenyl)methanone (1.0 eq, 3.5 mmol, 976 mg) in anhydrous ethanol (4 mL).[4]
-
Reagent Addition: To the stirred solution at room temperature, add hydrazine hydrate (1.2 eq, 4.2 mmol, 204 µL) dropwise. Causality Note: Slow addition prevents a rapid exotherm. Hydrazine is corrosive and toxic; handle with extreme care in a chemical fume hood.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2 hours.[4] After the initial reflux period, allow the reaction to continue stirring at room temperature for an additional 18 hours to ensure complete cyclization.[4]
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 2:1 pentane/ether eluent system). The reaction is complete when the starting benzophenone spot is no longer visible.
II. Work-up and Isolation 5. Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol solvent using a rotary evaporator.[4] 6. Liquid-Liquid Extraction: Dissolve the resulting residue in a mixture of ethyl acetate and water.[4] Transfer to a separatory funnel. 7. Separation: Separate the organic layer. Extract the aqueous layer twice more with fresh portions of ethyl acetate to recover any dissolved product.[4] 8. Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate.[4] Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
III. Purification and Characterization 9. Purification: Purify the crude solid by flash column chromatography on silica gel.[4] A suitable eluent system is a gradient of pentane and diethyl ether (e.g., starting with 2:1 pentane/ether).[5] Combine the fractions containing the pure product, identified by TLC analysis. 10. Final Product Drying: Remove the solvent from the purified fractions under reduced pressure. Dry the resulting white solid under high vacuum to remove any residual solvent. 11. Analytical Characterization: Confirm the identity and purity of the final product.
- Mass Spectrometry: Analysis should show the molecular ion peak [M+H]⁺ at m/z 273/275, corresponding to the bromine isotopes.[4]
- 1H NMR: The spectrum should be consistent with the structure of this compound.
- HPLC: Purity should be assessed to be >98%.
Safety and Environmental Health (EHS)
Trustworthiness through Safety: A robust protocol is a safe protocol. Adherence to the following guidelines is mandatory for ensuring a self-validating and safe experimental system.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).[6]
-
Engineering Controls: All steps, especially those involving hydrazine hydrate and solvent evaporation, must be performed in a well-ventilated chemical fume hood.[6]
-
Reagent Handling:
-
Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Avoid inhalation, ingestion, and skin contact. Use a dedicated syringe or pipette for transfer.
-
Solvents: Ethanol and ethyl acetate are flammable. Keep away from ignition sources.
-
-
Emergency Procedures:
-
Skin Contact: In case of contact with hydrazine, immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6]
-
Spills: Absorb small spills with an inert material (e.g., vermiculite or sand) and place in a sealed container for hazardous waste disposal.
-
-
Waste Disposal: Dispose of all chemical waste, including solvents and residual reagents, according to institutional and local environmental regulations.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. This compound CAS#: 57639-16-4 [amp.chemicalbook.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. fishersci.com [fishersci.com]
The Versatile Scaffold: A Guide to the Reaction Mechanisms and Applications of 5-Bromo-3-phenyl-1H-indazole
Introduction: The Significance of the Indazole Moiety in Modern Drug Discovery
The indazole ring system, a bioisostere of indole, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[2][3] Among the vast library of indazole derivatives, 5-Bromo-3-phenyl-1H-indazole stands out as a particularly versatile building block for the synthesis of novel therapeutic agents. The presence of the bromine atom at the 5-position provides a reactive handle for a variety of cross-coupling reactions, while the phenyl group at the 3-position can be tailored to modulate the compound's biological activity. This guide provides an in-depth exploration of the key reaction mechanisms involving this compound, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.
Synthesis of the Core Scaffold: this compound
The efficient synthesis of the this compound core is the first critical step in its utilization as a versatile intermediate. A common and effective method involves the cyclization of a substituted benzophenone with hydrazine hydrate.
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of this compound from (5-bromo-2-fluorophenyl)benzophenone.[4]
Materials:
-
(5-bromo-2-fluorophenyl)benzophenone
-
Hydrazine hydrate
-
Anhydrous ethanol
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of (5-bromo-2-fluorophenyl)benzophenone (3.5 mmol) in anhydrous ethanol (4 mL), add hydrazine hydrate (4.2 mmol).
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
After the reflux period, continue stirring the reaction for 18 hours at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent by rotary evaporation.
-
Dissolve the residue in a mixture of water and ethyl acetate for liquid-liquid partitioning.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound as a white solid.
Expected Yield: Approximately 33%.[4]
Characterization: The product can be characterized by mass spectrometry, which should show the molecular ion peak [M+H]+ at m/z 273.[4]
Key Reaction Mechanisms and Protocols
The reactivity of this compound is dominated by transformations at two primary sites: the nitrogen atoms of the indazole ring and the bromine-substituted carbon at the 5-position.
N-Alkylation and N-Arylation: Modulating Solubility and Pharmacokinetics
Alkylation and arylation of the indazole nitrogen atoms are fundamental strategies for modifying the physicochemical properties of the molecule, such as solubility and metabolic stability, which are critical for drug development. Direct alkylation of 1H-indazoles can often lead to a mixture of N1 and N2 substituted products.[5][6] The regioselectivity of these reactions is influenced by factors such as the nature of the electrophile, the base, and the solvent used.[7][8]
Mechanism of N-Alkylation:
The reaction proceeds via the deprotonation of the indazole NH by a suitable base to form an indazolide anion. This anion then acts as a nucleophile, attacking the alkylating agent in a standard SN2 reaction. The ratio of N1 to N2 alkylation is often a subject of study, with steric and electronic effects of substituents on the indazole ring playing a crucial role.[7][8]
Diagram 1: General Mechanism of N-Alkylation of this compound
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 57639-16-4 [amp.chemicalbook.com]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. research.ucc.ie [research.ucc.ie]
Application Notes and Protocols for the Utilization of 5-Bromo-3-phenyl-1H-indazole in Kinase Inhibitor Discovery
These application notes serve as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 5-Bromo-3-phenyl-1H-indazole as a foundational scaffold in the discovery and development of novel kinase inhibitors. This document provides an in-depth overview of the indazole core's significance, its synthetic versatility, and detailed protocols for evaluating the biological activity of its derivatives.
The Strategic Importance of the Indazole Scaffold in Kinase Inhibition
The indazole ring system is a "privileged" scaffold in medicinal chemistry, particularly in the domain of kinase inhibitor development.[1] Its bicyclic structure, comprising a benzene ring fused to a pyrazole ring, effectively mimics the purine core of ATP, the universal substrate for kinases. This structural analogy allows indazole-based compounds to competitively bind to the ATP-binding pocket of a wide array of protein kinases, thereby inhibiting their catalytic activity. A multitude of approved anti-cancer drugs, such as axitinib and pazopanib, feature the indazole core, underscoring its clinical significance.[1]
The subject of this guide, this compound, represents a key starting material for the generation of diverse chemical libraries aimed at targeting specific kinases. The strategic placement of the bromine atom at the 5-position and the phenyl group at the 3-position offers two primary vectors for chemical modification, enabling a systematic exploration of the structure-activity relationship (SAR).
Synthetic Versatility and Derivatization Strategies
The true utility of this compound lies in its amenability to a variety of chemical transformations. The bromine atom serves as a versatile handle for introducing molecular diversity through cross-coupling reactions, while the phenyl group can be further functionalized to optimize target engagement.
Suzuki Cross-Coupling at the 5-Position
The bromine atom at the 5-position is readily displaced via palladium-catalyzed cross-coupling reactions, most notably the Suzuki reaction. This allows for the introduction of a wide range of aryl and heteroaryl moieties, which can probe different regions of the kinase active site and enhance selectivity.
Key Kinase Targets for Indazole-Based Inhibitors
While specific inhibitory data for the parent compound, this compound, is not extensively available in public literature, its derivatives have demonstrated potent activity against a range of clinically relevant kinases. The following table summarizes representative kinase targets for various indazole-based compounds, providing a rationale for screening derivatives of this compound against these and related kinases.
| Kinase Target Family | Specific Kinase | Representative Indazole Derivative Class | Observed IC50/Ki Range | Reference(s) |
| Polo-like Kinases | PLK4 | Indazole-based compounds | < 0.1 nM to 74 nM | [2][3] |
| Fibroblast Growth Factor Receptors | FGFR1 | 1H-Indazol-3-amine derivatives | < 4.1 nM to 2.0 nM | [1] |
| c-Jun N-terminal Kinases | JNK3 | Thiophene-indazoles | 0.006 µM | [4] |
| Vascular Endothelial Growth Factor Receptors | VEGFR | Axitinib (Indazole core) | 4.2 nM (Ki for PLK4) | [2] |
| Glycogen Synthase Kinase-3 | GSK-3β | 1H-indazole-3-carboxamides | 0.35 µM to 1.7 µM | [1] |
| Tyrosine Threonine Kinase | TTK | 3-(4-(heterocyclic)phenyl)-1H-indazole-5-carboxamides | 0.0011 µM to 0.018 µM | [1] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the initial characterization of novel kinase inhibitors derived from the this compound scaffold.
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric [γ-³²P]-ATP)
This protocol describes a radiometric filter binding assay to determine the in vitro potency (IC50) of a test compound against a purified kinase.
Rationale: This assay directly measures the catalytic activity of the kinase by quantifying the incorporation of a radiolabeled phosphate from [γ-³²P]-ATP onto a specific substrate. The reduction in phosphorylation in the presence of the inhibitor allows for the determination of its potency.
Materials:
-
Purified recombinant kinase (e.g., PLK4, JNK3)
-
Specific peptide substrate
-
This compound derivative (test compound)
-
[γ-³²P]-ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 10 mM DTT)[5]
-
4x SDS sample buffer[5]
-
Phosphocellulose filter plates
-
Phosphoric acid wash buffer
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions in kinase reaction buffer to achieve a range of final assay concentrations (e.g., 100 µM to 1 nM).
-
-
Reaction Setup (in a 96-well plate):
-
To each well, add:
-
10 µL of diluted test compound or DMSO (for control wells).
-
20 µL of kinase solution (diluted in kinase reaction buffer to the desired final concentration, e.g., 5-10 nM).
-
10 µL of substrate solution (diluted in kinase reaction buffer).
-
-
Pre-incubate the plate at 30°C for 10 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of [γ-³²P]-ATP solution (mixed with non-radioactive ATP to the desired specific activity and final concentration, e.g., 100 µM) to each well to start the reaction.
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
Termination and Sample Spotting:
-
Stop the reaction by adding 20 µL of 3% phosphoric acid.
-
Spot the entire reaction volume onto a phosphocellulose filter plate.
-
-
Washing:
-
Wash the filter plate 3-5 times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]-ATP.
-
Perform a final wash with ethanol and allow the plate to air dry completely.
-
-
Detection:
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol assesses the effect of a test compound on the proliferation and viability of cancer cell lines.
Rationale: This assay provides a measure of the compound's cellular activity, which encompasses not only its direct inhibitory effect on the target kinase but also its cell permeability and stability in a cellular environment. The MTT assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, K562 for leukemia)[6]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound derivative (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Context: Signaling Pathways and Experimental Workflows
A fundamental understanding of the cellular context in which a kinase operates is crucial for inhibitor development. The following diagrams, rendered using Graphviz, illustrate a generic kinase signaling cascade and the workflows for the described experimental protocols.
Caption: Generic Kinase Signaling Pathway
Caption: Experimental Workflows
Conclusion
This compound is a valuable and versatile starting point for the development of novel kinase inhibitors. Its synthetic tractability allows for the systematic exploration of the chemical space around the indazole scaffold. The protocols and background information provided herein offer a solid foundation for researchers to design, synthesize, and evaluate new generations of indazole-based therapeutics targeting a wide range of protein kinases implicated in human disease.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 5-Bromo-3-phenyl-1H-indazole in the Synthesis of Novel Anti-Cancer Agents: A Technical Guide
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Indazole Scaffold in Oncology
The indazole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1][2] Within the realm of oncology, indazole-based molecules have demonstrated significant therapeutic impact, with several derivatives gaining FDA approval as potent anti-cancer agents.[3][4] Marketed drugs such as Axitinib and Pazopanib, which are multi-targeted tyrosine kinase inhibitors, feature the indazole nucleus, underscoring its importance in the design of effective cancer therapies.[5]
This technical guide focuses on a particularly valuable, yet underexplored, starting material: 5-Bromo-3-phenyl-1H-indazole . The strategic placement of a bromine atom at the C5 position and a phenyl group at the C3 position offers a unique combination of a modifiable handle for further chemical diversification and a foundational structural element that can be optimized for potent and selective kinase inhibition. This document provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of compounds originating from this versatile scaffold, complete with detailed protocols and mechanistic insights.
Synthetic Strategy: From Core Scaffold to Diversified Library
The journey from the this compound core to a library of potential anti-cancer drug candidates is a multi-step process that leverages modern synthetic organic chemistry techniques. The bromine atom at the C5 position is a key functional group that allows for the introduction of a wide array of substituents via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][6] This reaction enables the formation of a carbon-carbon bond between the indazole core and various aryl or heteroaryl boronic acids, facilitating the exploration of the structure-activity relationship (SAR) at this position.
Protocol 1: Synthesis of this compound (A General Approach)
While a direct, one-pot synthesis of this compound is not extensively documented, a logical and efficient approach involves a Suzuki-Miyaura coupling reaction starting from a 3,5-dibromo-1H-indazole precursor, followed by selective manipulation. A more accessible route, however, involves the synthesis of the indazole ring system from appropriately substituted precursors. A general, plausible synthetic route is outlined below, based on established indazole synthesis methodologies.[7]
Step 1: Synthesis of 5-Bromo-1H-indazole-3-carboxylic acid [2]
-
Suspend Indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL).
-
Heat the suspension to 120 °C until a clear solution is formed.
-
Cool the solution to 90 °C.
-
Slowly add a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) dropwise.
-
Maintain the reaction temperature at 90 °C for 16 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Stir for 15 minutes, then filter the resulting precipitate.
-
Wash the solid with cold water and dry under vacuum to yield 5-bromo-1H-indazole-3-carboxylic acid as a white solid.
Step 2: Conversion to 3-Phenyl Derivative (Conceptual)
Following the synthesis of the 5-bromo-indazole core, the introduction of the 3-phenyl group can be envisioned through several synthetic strategies, including a decarboxylative cross-coupling or by starting with a precursor that already contains the phenyl group at the desired position. For the purpose of this guide, we will consider this compound as our starting scaffold for further derivatization.
Protocol 2: Diversification via Suzuki-Miyaura Cross-Coupling[1][8]
This protocol details the general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids to generate a library of 3,5-diaryl-1H-indazole derivatives.
Materials:
-
This compound
-
Arylboronic acid of choice
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Add the palladium catalyst (typically 2-5 mol%).
-
Degas the solvent mixture (e.g., 1,4-dioxane/water 4:1) by bubbling with an inert gas for 15-20 minutes.
-
Add the degassed solvent to the reaction flask under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 3,5-diaryl-1H-indazole derivative.
Causality Behind Experimental Choices:
-
Palladium Catalyst: The choice of palladium catalyst and ligand is crucial for the efficiency of the cross-coupling reaction. Catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) are commonly used for their effectiveness in a wide range of Suzuki couplings.[8]
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can influence the reaction rate and yield.
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. Conducting the reaction under an inert atmosphere prevents catalyst degradation and ensures optimal activity.
Biological Evaluation: Assessing Anti-Cancer Potential
Once a library of this compound derivatives has been synthesized, the next critical step is to evaluate their biological activity. This typically involves a tiered approach, starting with in vitro assays to assess cytotoxicity and target engagement, followed by more complex cell-based assays to elucidate the mechanism of action.
Protocol 3: In Vitro Cell Proliferation Assay (MTT Assay)[9][10]
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against various cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer)[9]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized indazole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Multi-channel pipette
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized indazole derivatives in the complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anti-cancer drug).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration.
Protocol 4: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)[11][12][13]
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the IC₅₀ of the compounds against specific protein kinases.
Materials:
-
Target kinase of interest
-
Eu-labeled anti-tag antibody
-
Fluorescently labeled kinase tracer
-
Synthesized indazole derivatives
-
Kinase buffer
-
384-well microplate
-
TR-FRET capable plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add the diluted compounds.
-
Prepare a mixture of the kinase and the Eu-labeled antibody in kinase buffer and add it to the wells.
-
Add the fluorescently labeled tracer to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Read the plate on a TR-FRET plate reader, measuring the emission at two different wavelengths (e.g., 665 nm and 615 nm) after excitation at 340 nm.
-
Calculate the TR-FRET ratio and the percent inhibition for each compound concentration.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.
Data Presentation and Interpretation
The data generated from the biological assays should be presented in a clear and concise manner to facilitate the analysis of structure-activity relationships.
Table 1: Anti-proliferative Activity of this compound Derivatives
| Compound ID | R Group (at C5) | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| Parent | -Br | >50 | >50 | >50 |
| Derivative 1 | 4-methoxyphenyl | 15.2 | 21.8 | 18.5 |
| Derivative 2 | 3-pyridyl | 8.7 | 12.4 | 9.9 |
| Derivative 3 | 4-(N-methylpiperazinyl)phenyl | 2.1 | 5.6 | 3.4 |
| Axitinib | (Reference) | 0.05 | 0.21 | 0.15 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual IC₅₀ values would be determined experimentally.
Visualizing Synthetic and Biological Pathways
Visual diagrams are essential for understanding the relationships between chemical structures, synthetic routes, and biological mechanisms of action.
Caption: Synthetic workflow for the diversification of the this compound scaffold.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a this compound derivative.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anti-cancer agents. Its synthetic tractability, particularly through Suzuki-Miyaura cross-coupling, allows for the generation of diverse chemical libraries. The protocols and methodologies outlined in this guide provide a robust framework for the synthesis and biological evaluation of derivatives based on this core structure. Future research should focus on a systematic exploration of the structure-activity relationships to identify compounds with enhanced potency and selectivity against specific cancer-related targets. Further mechanistic studies, including the identification of specific kinase targets and the elucidation of downstream signaling effects, will be crucial for advancing the most promising candidates into preclinical and clinical development.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Indazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Mastering the Purification of 5-Bromo-3-phenyl-1H-indazole: A Guide for Medicinal Chemists
Abstract
5-Bromo-3-phenyl-1H-indazole is a key heterocyclic scaffold in modern drug discovery, forming the core of numerous compounds with therapeutic potential. The biological activity of these molecules is intrinsically linked to their purity. This comprehensive application note provides detailed protocols and expert insights into the purification of this compound, targeting researchers, scientists, and professionals in drug development. We will delve into the mechanistic principles and practical execution of column chromatography, recrystallization, and preparative high-performance liquid chromatography (HPLC), empowering you to achieve the requisite purity for your research and development endeavors.
Introduction: The Significance of Purity in Indazole-Based Drug Discovery
Foundational Purification Strategy: Column Chromatography
Column chromatography is the workhorse of purification in synthetic organic chemistry. Its efficacy lies in the differential partitioning of a compound between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). For this compound, a moderately polar compound, normal-phase chromatography is the method of choice.
The "Why": Understanding the Separation Mechanism
Silica gel (SiO₂) is a polar adsorbent. The separation of compounds on a silica gel column is primarily governed by their polarity. More polar compounds will have a stronger interaction with the stationary phase and will thus elute more slowly. Conversely, less polar compounds will have a greater affinity for the mobile phase and will elute more quickly. The choice of the mobile phase is critical in modulating the retention of the target compound. A more polar mobile phase will increase the elution speed of all compounds, while a less polar mobile phase will slow them down.
Workflow for Column Chromatography Purification
Caption: Workflow for the purification of this compound by column chromatography.
Detailed Protocol for Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: n-Hexane (or Pentane), Ethyl Acetate, Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
Glass column
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Solvent System Selection (TLC):
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (Hexane or Pentane) and a moderately polar solvent (Ethyl Acetate).
-
Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound. The Rf is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.
-
A documented successful eluent system for this compound is Pentane/Ether (2:1) .[1] Other common systems for indazole derivatives include Hexane/Ethyl Acetate mixtures.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., Hexane).
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free stationary phase. Drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the chosen eluent system to the top of the column.
-
Apply gentle pressure (if using flash chromatography) to maintain a steady flow rate.
-
Collect the eluting solvent in fractions.
-
-
Monitoring and Isolation:
-
Monitor the separation by spotting the collected fractions onto TLC plates and visualizing under a UV lamp.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound as a white solid.[2]
-
Table 1: Troubleshooting Common Issues in Column Chromatography
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | Inappropriate solvent system. | Re-optimize the eluent system using TLC to achieve a greater difference in Rf values between the target compound and impurities. |
| Band Tailing | Compound is too polar for the eluent; interaction with acidic silica. | For basic compounds like indazoles, add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia in methanol) to the eluent to improve peak shape. |
| Cracked Column Bed | Improper packing; column ran dry. | Ensure the silica bed is always covered with solvent. Repack the column if necessary. |
| Low Recovery | Compound is too strongly adsorbed on the silica. | Increase the polarity of the eluent. If the compound is basic, the addition of a basic modifier can aid in its elution. |
Achieving High Purity: The Art of Recrystallization
Recrystallization is a powerful technique for purifying solid compounds to a high degree. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude product in a minimal amount of a hot solvent and then allowing it to cool slowly, the desired compound will crystallize out, leaving the impurities behind in the solution.
The "Why": The Science of Crystal Formation
The formation of a crystal lattice is a highly specific process. Molecules of the same compound will preferentially pack together in a regular, repeating arrangement. Impurities, being structurally different, do not fit well into this lattice and tend to remain in the solvent. The key to successful recrystallization is the selection of an appropriate solvent in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures.
Workflow for Recrystallization
Caption: Workflow for the purification of this compound by recrystallization.
Detailed Protocol for Recrystallization
Materials:
-
Crude this compound
-
A selection of organic solvents for screening (e.g., Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Acetonitrile, Water)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Screening:
-
Place a small amount of the crude product into several test tubes.
-
Add a few drops of a different solvent to each test tube and observe the solubility at room temperature. An ideal single solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
If a suitable single solvent is not found, a mixed-solvent system can be employed. This typically involves a "good" solvent in which the compound is soluble and a "bad" solvent in which it is insoluble.
-
-
Single-Solvent Recrystallization:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry. For a related compound, 5-bromo-1H-indazol-3-amine, recrystallization from ethanol has been reported to be effective.[3]
-
-
Mixed-Solvent Recrystallization:
-
Dissolve the crude solid in a minimal amount of the hot "good" solvent.
-
Add the "bad" solvent dropwise until the solution becomes slightly cloudy (the cloud point).
-
Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.
-
Allow the solution to cool slowly to form crystals.
-
Collect the crystals by vacuum filtration, wash with a cold mixture of the two solvents, and dry. For substituted indazole derivatives, mixed solvents such as acetone/water, ethanol/water, or methanol/water have been shown to yield high-purity products (>99%).[1]
-
Table 2: Potential Solvents for Recrystallization of this compound
| Solvent | Rationale |
| Ethanol/Water | A common and effective mixed-solvent system for moderately polar organic compounds. |
| Methanol/Water | Similar to ethanol/water, often provides good crystal quality. |
| Acetone/Water | Another effective mixed-solvent pair. |
| Isopropanol | A single solvent that may provide the desired solubility profile. |
| Ethyl Acetate/Hexane | A good mixed-solvent system for compounds of moderate polarity. |
For the Highest Purity: Preparative HPLC
When exceptionally high purity is required, for example, for reference standards or in late-stage drug development, preparative High-Performance Liquid Chromatography (HPLC) is the ultimate purification tool. This technique utilizes high pressure to force the mobile phase through a column packed with smaller particles, resulting in superior resolution compared to standard column chromatography.
The "Why": The Power of High-Resolution Separation
Preparative HPLC operates on the same principles as analytical HPLC but is scaled up to handle larger quantities of material. The use of smaller stationary phase particles leads to a significant increase in the number of theoretical plates, resulting in much sharper peaks and the ability to separate closely related impurities. Reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), is commonly employed for compounds like this compound.
Workflow for Preparative HPLC Purification
Caption: Workflow for the purification of this compound by preparative HPLC.
Detailed Protocol for Preparative HPLC
Materials:
-
Partially purified this compound
-
Preparative HPLC system with a UV detector and fraction collector
-
Reversed-phase preparative column (e.g., C18, 10 µm particle size)
-
HPLC-grade solvents: Acetonitrile (ACN), Methanol (MeOH), Water
-
HPLC-grade additives (optional): Formic Acid (FA) or Trifluoroacetic Acid (TFA)
-
Analytical HPLC system for fraction analysis
Procedure:
-
Analytical Method Development:
-
Develop an analytical HPLC method on a reversed-phase column (e.g., C18, 3-5 µm) to achieve good separation of the target compound from its impurities.
-
A typical starting point would be a gradient elution from a lower to a higher percentage of organic solvent (ACN or MeOH) in water.
-
A small amount of an acid modifier (e.g., 0.1% FA or TFA) is often added to the mobile phase to improve peak shape for nitrogen-containing compounds.
-
-
Scale-Up to Preparative HPLC:
-
Transfer the analytical method to the preparative system, adjusting the flow rate and gradient times to account for the larger column dimensions.
-
Dissolve the sample in a suitable solvent, ensuring it is fully dissolved and filtered before injection.
-
-
Purification and Fraction Collection:
-
Inject the sample onto the preparative column.
-
Run the gradient elution and collect fractions corresponding to the peak of the desired compound, as detected by the UV detector.
-
-
Analysis and Isolation:
-
Analyze the collected fractions using the analytical HPLC method to confirm their purity.
-
Pool the pure fractions.
-
Remove the solvents, typically by lyophilization (freeze-drying) if the mobile phase is water/acetonitrile, or by rotary evaporation for more volatile organic solvents.
-
Table 3: Starting Conditions for Preparative HPLC of this compound
| Parameter | Recommended Starting Condition |
| Column | C18, 10 µm, e.g., 250 x 21.2 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 20-95% B over 20-30 minutes |
| Flow Rate | 15-25 mL/min (adjust based on column dimensions) |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Sample Preparation | Dissolve in a minimal amount of a 50:50 mixture of water and acetonitrile. |
Conclusion: A Multi-faceted Approach to Purity
The purification of this compound is a critical step in the synthesis of novel drug candidates. The choice of purification method depends on the scale of the synthesis and the required level of purity. For routine purification of small to moderate quantities, column chromatography is a reliable and accessible technique. When higher purity is desired, recrystallization offers an excellent means of removing closely related impurities. For the most demanding applications requiring the highest purity, preparative HPLC stands as the gold standard. By understanding the principles behind each of these techniques and following the detailed protocols provided in this guide, researchers can confidently and efficiently obtain this compound of the desired purity, thereby accelerating their drug discovery efforts.
References
Troubleshooting & Optimization
optimizing reaction conditions for 5-Bromo-3-phenyl-1H-indazole synthesis
Welcome to the technical support center for the synthesis of 5-Bromo-3-phenyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to synthesize this important heterocyclic scaffold. Indazole derivatives are prevalent in numerous biologically active compounds, making their efficient synthesis a critical task in drug discovery.[1][2]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges associated with the synthesis of this compound and optimize your reaction conditions for maximal yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
The synthesis of substituted indazoles like this compound can be approached through several reliable methods. The most common and versatile strategy is a variation of the Fischer indole synthesis , adapted for indazoles.[3][4][5] This typically involves the acid-catalyzed cyclization of an appropriately substituted arylhydrazone.
Alternative modern methods include:
-
Transition-metal-free cyclization: Base-catalyzed cyclization of (Z)-2-bromoacetophenone tosylhydrazones offers a mild alternative.[6]
-
Copper-catalyzed intramolecular N-arylation: This method uses o-chloroarylhydrazones, which can be advantageous due to the lower cost and wider availability of starting materials compared to their bromo-analogues.[7]
-
[3+2] Annulation: Reactions involving arynes and hydrazones can also be employed to construct the 1H-indazole skeleton under mild conditions.[1][8][9][10]
For this compound, the most direct Fischer-type approach would involve the condensation of (4-bromophenyl)hydrazine with acetophenone , followed by acid-catalyzed cyclization.
Q2: The classic Fischer synthesis uses a ketone and a hydrazine. What is the role of the acid catalyst and how do I select the best one?
The acid catalyst is fundamental to the Fischer synthesis mechanism.[5][11] Its primary roles are:
-
To protonate the hydrazone, facilitating tautomerization to the crucial ene-hydrazine intermediate.
-
To catalyze the key[9][9]-sigmatropic rearrangement, which forms the new C-C bond.[3][12]
-
To promote the final cyclization and elimination of ammonia to form the aromatic indazole ring.
The choice of acid is critical and substrate-dependent.[13][14] Both Brønsted acids (e.g., H₂SO₄, HCl, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃) are effective.[5] Polyphosphoric acid (PPA) is a particularly common and effective catalyst as it also serves as a solvent and dehydrating agent.[4][13]
Expert Insight: The choice of catalyst is not merely a matter of taste; it can significantly impact yield and regioselectivity.[15] For substrates prone to degradation under harsh conditions, milder catalysts like p-toluenesulfonic acid or certain Lewis acids may be preferable. It is often necessary to screen several catalysts to find the optimal conditions for your specific substrate.[14]
Q3: My reaction yield is consistently low. What are the most common culprits?
Low yields are a frequent issue and can be traced to several factors. A systematic approach is key to troubleshooting.
-
Purity of Reagents: The Fischer synthesis is sensitive to impurities. Ensure your (4-bromophenyl)hydrazine and acetophenone are pure. It is often best to use freshly recrystallized or distilled starting materials.[13]
-
Reaction Temperature & Time: The[9][9]-sigmatropic rearrangement often requires significant thermal energy.[13] However, excessively high temperatures or prolonged reaction times can lead to decomposition and tar formation. Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) to identify the point of maximum product formation before significant degradation occurs.
-
Substituent Effects: Electron-donating groups on the carbonyl component can stabilize intermediates that lead to N-N bond cleavage, a competing side reaction that prevents indolization.[16] While not an issue for the phenyl group in acetophenone, this is a critical consideration for other substituted ketones.
-
Atmosphere: While many reactions are robust, performing the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions, especially at elevated temperatures.
Q4: I am observing multiple spots on my TLC plate, suggesting side products. What are they and how can I minimize them?
The formation of side products is a common challenge.
-
Incomplete Cyclization: If the ene-hydrazine or other intermediates are stable, the reaction may stall. This can be addressed by increasing the temperature or using a stronger acid catalyst, but with caution to avoid degradation.
-
Aldol Condensation: Under acidic conditions, the ketone (acetophenone) can undergo self-condensation, leading to impurities.[17] This can be minimized by adding the ketone slowly to the mixture of hydrazine and acid.
-
Regioisomers: This is a major issue when using unsymmetrical ketones. However, for the synthesis of this compound from acetophenone, which is symmetrical in its enolizable protons relative to the phenyl group, this is not a concern.
-
N-N Bond Cleavage: As mentioned, certain electronic factors can promote heterolytic cleavage of the N-N bond, leading to failure of the cyclization.[16]
Troubleshooting Guide
This section provides a structured approach to resolving specific experimental issues.
| Problem | Potential Cause | Recommended Solution & Rationale |
| 1. Reaction Failure / No Product Formation | Inactive Catalyst: The chosen acid catalyst may be old, hydrated, or simply ineffective for the substrate. | Action: Screen a panel of catalysts. Start with a robust option like Polyphosphoric Acid (PPA).[13] If that fails, try a strong Brønsted acid (H₂SO₄) or a Lewis acid (ZnCl₂). Rationale: Different acids operate via slightly different mechanisms and have varying activities, making screening essential.[15] |
| Poor Hydrazone Formation: The initial condensation step may be failing. | Action: Pre-form the hydrazone before adding the cyclization catalyst. Stir (4-bromophenyl)hydrazine and acetophenone in ethanol with a catalytic amount of acetic acid at room temperature, then isolate the hydrazone before proceeding.[13] Rationale: This decouples the two main stages of the reaction, ensuring the key intermediate is present before attempting the more demanding cyclization step. | |
| Incorrect Temperature: The activation energy for the[9][9]-sigmatropic rearrangement is not being met. | Action: Cautiously increase the reaction temperature in 10-20°C increments, monitoring by TLC at each stage. Rationale: This key rearrangement is often the rate-limiting and most energy-demanding step of the sequence.[12][13] | |
| 2. Low Yield with Tar/Polymer Formation | Excessively Harsh Conditions: The combination of high temperature and strong acid is degrading the starting materials or the product. | Action: 1. Lower the reaction temperature. 2. Switch to a milder catalyst (e.g., p-toluenesulfonic acid). 3. Reduce the reaction time based on TLC analysis. Rationale: Indazoles, like many heterocycles, can be unstable to strong acid and high heat over long periods. Finding the "sweet spot" of reactivity without decomposition is critical. |
| Air Oxidation: The reaction mixture is being oxidized at high temperatures. | Action: Run the reaction under an inert atmosphere of nitrogen or argon. Rationale: This prevents the formation of oxidative byproducts, which often appear as dark, intractable tars. | |
| 3. Difficulty in Product Purification | Persistent Impurities: Byproducts have similar polarity to the desired product. | Action: Optimize your column chromatography. Try a different solvent system (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). If impurities persist, attempt recrystallization from a suitable solvent system (e.g., ethanol/water, toluene, or heptane). Rationale: Changing the solvent system alters the selectivity of the separation. Recrystallization is a powerful technique for removing small amounts of closely related impurities. |
| Product is an Oil: The final product does not solidify. | Action: Ensure all solvent is removed under high vacuum. If it remains an oil, purification by column chromatography is the best method. Attempting to co-distill with a non-polar solvent like heptane can sometimes help induce crystallization. |
Visualizing the Process
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing common issues in the synthesis.
References
- 1. Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones [organic-chemistry.org]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Indazole synthesis [organic-chemistry.org]
- 10. Synthesis of substituted 1H-indazoles from arynes and hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. scispace.com [scispace.com]
- 16. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 5-Bromo-3-phenyl-1H-indazole
Welcome to the technical support guide for the synthesis of 5-Bromo-3-phenyl-1H-indazole. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. The indazole scaffold is a privileged structure in medicinal chemistry, making the efficient synthesis of pure derivatives like this compound critical for advancing research.[1][2] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
A1: A widely used and dependable method is the cyclization of a substituted benzophenone with hydrazine hydrate.[3] Specifically, the reaction of (5-bromo-2-fluorophenyl)(phenyl)methanone with hydrazine hydrate in a suitable solvent like ethanol provides a direct route to the target compound.[3] This method is favored for its relatively straightforward procedure and the commercial availability of the starting materials.[3]
Q2: Why is reaction temperature control so critical during the cyclization step?
A2: Temperature control is paramount for two primary reasons: kinetics and selectivity. The cyclization reaction requires sufficient energy to overcome the activation barrier for the intramolecular nucleophilic aromatic substitution. However, excessive heat can lead to the formation of undesired side products and degradation of both the starting material and the product. Maintaining a consistent reflux temperature, as often recommended, ensures the reaction proceeds at a reasonable rate while minimizing impurity formation.[3]
Q3: What are the expected yields and purity for this synthesis?
A3: Reported yields for the synthesis of this compound from (5-bromo-2-fluorophenyl)(phenyl)methanone can vary, with some literature reporting yields around 33% after purification.[3] Purity of >95% is typically achievable after standard purification techniques like column chromatography or recrystallization.[4][5] Lower yields are often indicative of incomplete reactions or the formation of significant impurities that are removed during workup and purification.
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Low or No Product Yield
Q4: My reaction has resulted in a very low yield of this compound. What are the likely causes and how can I improve it?
A4: Low yield is a frequent challenge that can stem from several factors. A systematic approach is key to diagnosing the issue.
-
Incomplete Reaction: The most common cause is an incomplete reaction.
-
Causality: The cyclization reaction involves the formation of a hydrazone intermediate followed by an intramolecular cyclization. Insufficient reaction time or temperature can leave significant amounts of the (5-bromo-2-fluorophenyl)(phenyl)methanone starting material unreacted.[3]
-
Troubleshooting:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material.
-
Extend Reaction Time: If starting material is still present, consider extending the reflux time. Some procedures call for reflux for a few hours followed by stirring at room temperature for an extended period (e.g., 18 hours) to ensure completion.[3]
-
Check Reagent Quality: Ensure the hydrazine hydrate is of good quality and not degraded. Use a slight excess of hydrazine hydrate (e.g., 1.2 equivalents) to help drive the reaction to completion.[3]
-
-
-
Side Reactions & Degradation:
-
Causality: Overheating or the presence of contaminants can lead to side reactions. One potential side reaction is the formation of an azine by-product from the reaction of the ketone with two equivalents of hydrazine.
-
Troubleshooting:
-
Strict Temperature Control: Maintain a steady reflux and avoid excessive heating.
-
Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if trace metals are present.
-
-
-
Workup & Purification Losses:
-
Causality: The product can be lost during the extraction and purification steps. This compound has moderate polarity, and improper solvent selection during liquid-liquid extraction can lead to poor recovery.
-
Troubleshooting:
-
Extraction Solvent: Use a suitable solvent like ethyl acetate for extraction. Perform multiple extractions (e.g., 3x) of the aqueous layer to maximize recovery.[3]
-
Purification Method: Column chromatography is effective for purification.[3][4] Use a well-chosen eluent system (e.g., hexane/ethyl acetate or pentane/ether mixtures) to ensure good separation from impurities without excessive band broadening.[4]
-
-
Issue 2: Persistent Impurities in the Final Product
Q5: My analytical data (NMR, LC-MS) shows persistent unknown peaks even after purification. What are the common impurities I should be looking for?
A5: Identifying impurities requires understanding the reaction pathway and potential side reactions. The following table summarizes common impurities, their likely sources, and identification methods.
| Impurity Name/Structure | Potential Source | Identification Notes (LC-MS, NMR) |
| (5-bromo-2-fluorophenyl)(phenyl)methanone | Unreacted starting material. | LC-MS: Will show the molecular ion peak for C₁₃H₈BrFO. ¹H NMR: Distinct aromatic signals different from the indazole product. |
| Hydrazone Intermediate | Incomplete cyclization of the initially formed hydrazone. | LC-MS: Will show a molecular ion peak corresponding to the condensation product of the ketone and hydrazine. |
| Isomeric Indazole (e.g., 7-Bromo-3-phenyl-1H-indazole) | Can arise from impurities in the starting material or alternative cyclization pathways, though less common in this specific synthesis. | LC-MS: Same mass as the desired product (isomer). ¹H NMR: Will show a different aromatic splitting pattern compared to the 5-bromo isomer. |
| Over-brominated Species (e.g., Dibromo-3-phenyl-1H-indazole) | If the synthesis starts from a bromination step of 3-phenyl-1H-indazole, lack of control can lead to multiple brominations. | LC-MS: Higher molecular weight corresponding to the addition of a second bromine atom. |
Troubleshooting Workflow for Impurity Identification
Caption: Workflow for identifying unknown impurities.
Issue 3: Purification Challenges
Q6: I'm having difficulty separating my product from a closely eluting impurity during column chromatography. What can I do?
A6: When impurities co-elute with your product, standard purification becomes challenging. Here are advanced strategies:
-
Optimize Column Chromatography:
-
Causality: Poor separation is due to similar polarities of the product and impurity.
-
Troubleshooting:
-
Change Solvent System: If a hexane/ethyl acetate system is failing, try a different system with different selectivity, such as dichloromethane/methanol or toluene/acetone.
-
Use a shallower gradient: In flash chromatography, a slower, shallower gradient around the elution point of your compound can significantly improve resolution.
-
Dry Loading: Adsorbing your crude product onto a small amount of silica gel ("dry loading") before loading it onto the column often results in sharper bands and better separation compared to liquid loading.
-
-
-
Recrystallization:
-
Causality: This technique relies on differences in solubility between the product and impurities in a given solvent at different temperatures. It is highly effective for removing small amounts of impurities.
-
Troubleshooting:
-
Solvent Screening: The key is finding the right solvent. An ideal solvent will dissolve your product well at high temperatures but poorly at low temperatures, while the impurity remains soluble at low temperatures. Screen various solvents like ethanol, isopropanol, acetonitrile, or toluene/heptane mixtures.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.
-
-
Experimental Protocols
Protocol 1: General HPLC Method for Impurity Profiling
This method serves as a starting point and may require optimization.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Time 0-5 min: 30% B; 5-25 min: 30% to 95% B; 25-30 min: 95% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Protocol 2: Purification by Silica Gel Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, use the dry loading method described in Q6.
-
Elute: Start with a low polarity eluent and gradually increase the polarity (e.g., from 95:5 to 80:20 Hexane:Ethyl Acetate).
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Synthesis and Impurity Formation Pathway
Caption: Key steps in the synthesis and points of impurity formation.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 57639-16-4 [amp.chemicalbook.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
Technical Support Center: 5-Bromo-3-phenyl-1H-indazole Synthesis
Welcome to the Technical Support Center for the synthesis of 5-Bromo-3-phenyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis and purification of this important heterocyclic scaffold. By understanding the underlying chemical principles and potential pitfalls, you can significantly improve your yield and purity.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound, presented in a practical question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield, or I have only recovered my starting materials. What are the likely causes and how can I improve the outcome?
A: Low or no yield in the synthesis of this compound, particularly when following a Fischer-type indole synthesis pathway or a condensation-cyclization route, can stem from several factors. Let's break down the potential causes and their solutions.
-
Cause 1: Inefficient Hydrazone Formation (if applicable). The initial condensation of a substituted phenylhydrazine with a ketone or aldehyde is a critical equilibrium-driven step.
-
Solution: Ensure your carbonyl compound (e.g., a benzophenone derivative) and hydrazine are of high purity. Water can inhibit hydrazone formation, so using anhydrous solvents and reagents is crucial. You can also consider the in situ formation of the hydrazone in the cyclization reaction mixture.
-
-
Cause 2: Inappropriate Acid Catalyst or Concentration. The cyclization step is typically acid-catalyzed. The choice and amount of acid are critical.[1][2][3]
-
Solution: If using a Brønsted acid like polyphosphoric acid (PPA) or sulfuric acid, ensure it is fresh and not hydrated. The amount of acid should be sufficient to catalyze the reaction without causing excessive charring or side reactions. Lewis acids such as zinc chloride (ZnCl₂) can also be effective and may offer milder reaction conditions.[1] Experiment with different acid catalysts and concentrations to find the optimal conditions for your specific substrate.
-
-
Cause 3: Insufficient Reaction Temperature or Time. The[4][4]-sigmatropic rearrangement in the Fischer indole synthesis requires a significant activation energy.[1]
-
Solution: Ensure your reaction is heated to the appropriate temperature for a sufficient duration. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary. However, be cautious of excessive heat, which can lead to degradation.
-
-
Cause 4: N-N Bond Cleavage. A common side reaction in Fischer indole synthesis is the cleavage of the N-N bond in the hydrazine or hydrazone intermediate, especially with electron-donating groups on the phenylhydrazine ring.[5]
-
Solution: While the bromo-substituent is electron-withdrawing, other factors can promote this side reaction. Using a milder acid catalyst or lower reaction temperatures might mitigate this issue.
-
Issue 2: Presence of Significant Impurities in the Crude Product
Q: My crude product shows multiple spots on TLC, and the NMR spectrum is complex. What are the likely impurities and how can I minimize their formation?
A: The formation of impurities is a common challenge. Understanding their origin is key to prevention and removal.
-
Cause 1: Formation of Regioisomers. If using an unsymmetrical ketone in a Fischer-type synthesis, the formation of regioisomers is possible.
-
Solution: For the synthesis of this compound, a common route involves the cyclization of (5-bromo-2-fluorophenyl)(phenyl)methanone with hydrazine, which should circumvent this issue.[6] If starting from a different route, careful selection of symmetrical starting materials is advised where possible.
-
-
Cause 2: Over-bromination or Incomplete Bromination. If the synthesis involves a bromination step on the indazole core, controlling the stoichiometry and reaction conditions is crucial.
-
Solution: Use a precise amount of the brominating agent (e.g., N-bromosuccinimide or bromine). The reaction temperature should be carefully controlled to avoid over-bromination. Monitoring the reaction by TLC is essential to stop the reaction once the desired product is formed.
-
-
Cause 3: Unreacted Starting Materials. Incomplete reactions will lead to the presence of starting materials in your crude product.
-
Solution: As discussed in "Issue 1," optimize your reaction conditions (temperature, time, catalyst) to drive the reaction to completion.
-
-
Cause 4: Side-products from the Phenylhydrazine. Phenylhydrazines can undergo various side reactions under acidic and heated conditions, leading to colored impurities.
-
Solution: Use high-purity phenylhydrazine and consider protecting the free -NH2 group if it is not involved in the desired cyclization.
-
Issue 3: Difficulty in Purifying the Final Product
Q: I am struggling to obtain a pure sample of this compound. What are the recommended purification techniques?
A: Effective purification is critical to obtaining a high-quality final product.
-
Technique 1: Column Chromatography. This is a highly effective method for separating the desired product from impurities.
-
Protocol: Silica gel is the standard stationary phase. A non-polar eluent system is typically effective. One reported system is a mixture of pentane and ether.[7] A gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can provide excellent separation.
-
-
Technique 2: Recrystallization. If the crude product is relatively pure, recrystallization can be an excellent final purification step to obtain highly pure, crystalline material.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include ethanol, methanol, ethyl acetate, and mixtures of solvents like ethyl acetate/hexanes.
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A frequently employed method involves the reaction of a substituted benzophenone with hydrazine hydrate. Specifically, (5-bromo-2-fluorophenyl)(phenyl)methanone can be reacted with hydrazine hydrate in a suitable solvent like ethanol. The reaction typically requires heating to reflux.[6]
Q2: What is the role of the acid catalyst in the Fischer indole synthesis?
A2: The acid catalyst protonates the hydrazone, facilitating its tautomerization to the enamine intermediate. This is a crucial step that precedes the key[4][4]-sigmatropic rearrangement, which ultimately leads to the formation of the indazole ring.[1][2]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of starting materials and the formation of the product.
Q4: What are the expected spectroscopic signatures for this compound?
A4: While specific shifts can vary based on the solvent, you can generally expect the following in the 1H NMR spectrum: aromatic protons in the region of 7-8 ppm, and a broad singlet for the N-H proton, which may be higher than 10 ppm.[8] The 13C NMR spectrum will show characteristic signals for the aromatic carbons of the indazole and phenyl rings.[8]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the reaction of (5-bromo-2-fluorophenyl)(phenyl)methanone with hydrazine hydrate.[6]
Materials:
-
(5-bromo-2-fluorophenyl)(phenyl)methanone
-
Hydrazine hydrate (80-99%)
-
Ethanol, anhydrous
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Pentane and Diethyl ether (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve (5-bromo-2-fluorophenyl)(phenyl)methanone (1.0 eq) in anhydrous ethanol.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., pentane or hexanes).
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Adsorb the crude product onto a small amount of silica gel and load it onto the column.
-
Elute the column with an appropriate solvent system. A reported eluent is a 2:1 mixture of pentane and ether.[7] A gradient elution from pure hexanes to a mixture of hexanes and ethyl acetate can also be effective.
-
Collect the fractions containing the pure product (monitor by TLC) and combine them.
-
Remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
| Parameter | Recommended Value/Range | Rationale |
| Reagent Ratio | ||
| Hydrazine hydrate to benzophenone | 1.2 - 1.5 equivalents | A slight excess of hydrazine drives the reaction towards completion. |
| Reaction Conditions | ||
| Solvent | Anhydrous Ethanol | A good solvent for the reactants and facilitates the reaction. |
| Temperature | Reflux | Provides the necessary activation energy for the cyclization. |
| Reaction Time | 2 - 18 hours | Dependent on the substrate; monitor by TLC for completion.[6] |
| Purification | ||
| Column Chromatography Eluent | Pentane:Ether (2:1) or Hexanes:Ethyl Acetate gradient | Provides good separation of the product from non-polar and polar impurities.[7] |
Visualizations
Synthetic Pathway
Caption: Synthesis of this compound.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low yield issues.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer Indole Synthesis [organic-chemistry.org]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 57639-16-4 [amp.chemicalbook.com]
- 7. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. rsc.org [rsc.org]
Technical Support Center: 5-Bromo-3-phenyl-1H-indazole & Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-Bromo-3-phenyl-1H-indazole and its derivatives. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, its unique chemical properties can present stability challenges during synthesis, purification, formulation, and storage. This guide provides in-depth, field-proven insights into identifying, troubleshooting, and mitigating these stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound and its derivatives?
The primary stability concerns stem from four main degradation pathways:
-
Photodegradation: Exposure to light, particularly UV radiation, can induce significant molecular changes.[4]
-
Oxidative Degradation: The indazole ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides in solvents, or other oxidizing agents.[4]
-
Hydrolytic Degradation: The compound can degrade in the presence of water, with the rate being highly dependent on pH (both acidic and basic conditions can promote hydrolysis).[4]
-
Thermal Degradation: High temperatures can cause decomposition, leading to a loss of purity and the formation of various degradants.[4]
Understanding these pathways is the first step in designing robust experiments and ensuring the integrity of your results.
Q2: I've noticed two tautomeric forms of indazoles mentioned in the literature (1H and 2H). Which one is this compound, and why is it more stable?
Your compound is the 1H-indazole tautomer. The indazole ring system exhibits annular tautomerism, meaning the proton on the nitrogen can reside on either N1 or N2.
-
1H-Indazole: This is the "benzenoid" form, which is thermodynamically more stable and generally the predominant tautomer in solid state and in solution.[2][5][6][7][8] Its greater stability is attributed to its aromatic system resembling that of benzene.
-
2H-Indazole: This is the "quinonoid" form. While it can be formed, it is energetically less favorable than the 1H-tautomer.[6][9]
The energy difference between the two forms is significant enough that the 1H-tautomer is the one you are almost always working with.[6][9] However, the transient formation of the 2H-tautomer, especially under photochemical conditions, is a key step in certain degradation pathways.[4]
Q3: How do the bromo and phenyl substituents at the 5- and 3-positions, respectively, influence the molecule's stability?
The substituents play a critical electronic and steric role:
-
3-Phenyl Group: The phenyl group at the C3 position provides significant steric bulk, which can influence how the molecule interacts with solvents and other reagents. Electronically, it contributes to the overall aromatic system.
-
5-Bromo Group: The bromine atom is an electron-withdrawing group via induction but can also participate in resonance. Its presence on the benzene ring alters the electron density of the entire heterocyclic system. This can affect susceptibility to electrophilic attack and can influence the molecule's photophysical properties, potentially making it more susceptible to certain photochemical reactions. Halogenated aromatic compounds are known to undergo photosubstitution reactions.[10][11]
Q4: What are the recommended storage and handling conditions for this compound?
Based on its known instabilities, the following conditions are strongly recommended:
-
Storage: Store in a tightly sealed, amber glass vial in a cool, dark, and dry place. A desiccator or an inert atmosphere (argon or nitrogen) is ideal for long-term storage to protect against moisture and oxidation.
-
Handling: When preparing solutions, use fresh, high-purity solvents (HPLC-grade or better) that are free of peroxides. Avoid prolonged exposure of the solid or its solutions to direct light. If experiments are lengthy, consider using amber autosampler vials or protecting them from ambient light.
Troubleshooting Guide: Addressing Specific Experimental Issues
Problem: My chromatogram shows new, unexpected peaks after my solution sat on the autosampler overnight. What is happening?
This is a classic sign of short-term instability, likely due to either photodegradation or thermal degradation.
Causality: Autosampler compartments, even if temperature-controlled, are often exposed to ambient lab lighting. Indazole derivatives can be sensitive to light, leading to photochemical reactions.[4] Additionally, if the autosampler is not cooled, gradual thermal degradation can occur.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for new peaks in chromatography.
Solution:
-
Protect from Light: Immediately switch to amber autosampler vials or wrap clear vials in aluminum foil.
-
Control Temperature: Use a cooled autosampler set to 4-10 °C.
-
Limit Time: Prepare samples fresh and minimize the time they spend in solution before analysis.
Problem: I've observed the formation of a new major peak which I suspect is a benzimidazole isomer. How is this possible?
This is a known and well-documented photochemical rearrangement specific to the indazole scaffold.[4]
Causality (The Mechanism): This transformation occurs under UV irradiation. The process is believed to proceed as follows:
-
The more stable 1H-indazole tautomer absorbs UV light and enters an excited state.
-
In the excited state, it can tautomerize to the less stable 2H-indazole form.[4]
-
It is this excited 2H-tautomer that undergoes a photochemical rearrangement, breaking and reforming bonds to yield the thermodynamically stable benzimidazole structure.[4]
Visualizing the Degradation Pathways:
Caption: Key degradation pathways for indazole derivatives.
Solution:
-
Confirm Identity: Use LC-MS/MS to confirm the mass of the new peak corresponds to an isomer of your starting material. Fragmentation patterns can help confirm the benzimidazole structure.
-
Eliminate UV Exposure: Conduct all work under yellow light or in darkness. Use UV-blocking containers for storage and handling.
-
Solvent Purity: Ensure solvents are not contributing to photosensitization.
Problem: My reaction failed or gave a low yield when using strongly acidic or basic conditions. Could my starting material be degrading?
Yes, this is highly likely. The indazole ring system can be susceptible to hydrolysis under harsh pH conditions.
Causality:
-
Acid Hydrolysis: Under strong acidic conditions, the nitrogen atoms of the indazole ring can be protonated. This can lead to nucleophilic attack by water, potentially causing ring-opening to form substituted aminophenyl ketone derivatives.
-
Base Hydrolysis: Strong bases can deprotonate the N-H group, forming an indazolide anion. This can also increase susceptibility to nucleophilic attack or other base-mediated degradation pathways.
Solution:
-
pH Screening: If possible, screen the reaction at a range of milder pH values.
-
Protecting Groups: Consider protecting the indazole N-H with a suitable protecting group (e.g., Boc, SEM) that is stable to your reaction conditions but can be removed later.
-
Non-Aqueous Conditions: If feasible, switch to non-aqueous solvents and reagents to prevent hydrolysis.
-
Monitor Starting Material: Run a small-scale control experiment with only your starting material and the reaction solvent/reagents (without the other reactants) to isolate and confirm its degradation.
Key Experimental Protocols
Protocol 1: Conducting a Forced Degradation Study
A forced degradation (or stress testing) study is essential for identifying potential degradants and establishing a stability-indicating analytical method.[12][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Objective: To systematically assess the stability of this compound under various stress conditions as mandated by ICH guidelines.[12]
Methodology:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile:Water 50:50).
-
For each condition below, mix the stock solution with the stressor solution.
-
Analyze samples by a suitable chromatographic method (see Protocol 2) at initial, intermediate, and final time points.
-
A control sample (stock solution in solvent, protected from light at 5°C) should be run with every analysis.
Summary of Stress Conditions:
| Stress Condition | Typical Reagent/Condition | Temperature | Duration | Target Degradation |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 2, 8, 24 hours | 5-20% |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 1, 4, 12 hours | 5-20% |
| Oxidation | 3% H₂O₂ | Room Temp | 2, 8, 24 hours | 5-20% |
| Thermal (Solid) | Dry Heat Oven | 80 °C | 1, 3, 7 days | Detectable |
| Thermal (Solution) | Reflux in Neutral Solvent | 60 °C | 8, 24, 48 hours | 5-20% |
| Photostability | ICH Option 1 or 2 (UV/Vis) | Room Temp | Per ICH Q1B | Detectable |
Table adapted from common industry practices.[4]
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the decrease in the amount of the active compound due to degradation and effectively separate it from all its degradation products.
Objective: To develop a reverse-phase HPLC method that resolves this compound from all potential process impurities and degradation products identified in the forced degradation study.
Step-by-Step Methodology:
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). This is a versatile, robust starting point for many small molecules.
-
Mobile Phase Screening:
-
Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Rationale: The acidic modifier ensures good peak shape by keeping the indazole protonated. Acetonitrile often provides better resolution for aromatic compounds.
-
-
Gradient Optimization:
-
Start with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes).
-
Analyze a mixed sample containing the undegraded compound and aliquots from all forced degradation studies.
-
Adjust the gradient slope to improve the separation of the parent peak from the closest eluting degradant peaks.
-
-
Detector Wavelength Selection:
-
Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to acquire UV spectra for all peaks.
-
Determine the λmax (wavelength of maximum absorbance) for the parent compound.
-
Check for peak purity across the entire peak to ensure no co-eluting impurities. The UV spectra should be consistent across the peak upslope, apex, and downslope.
-
-
Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines, with a key focus on Specificity . This involves demonstrating that the method can unequivocally assess the analyte in the presence of its degradation products.
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. d-nb.info [d-nb.info]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Challenges for 5-Bromo-3-phenyl-1H-indazole
Welcome to the technical support guide for 5-Bromo-3-phenyl-1H-indazole. This document is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. The purity of this compound is paramount for its use as a building block in drug discovery and materials science. This guide provides in-depth, experience-driven answers and troubleshooting protocols to address the common purification challenges encountered during its synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purification of this compound.
Q1: What are the most likely impurities I will encounter after synthesizing this compound?
A1: The impurity profile is intrinsically linked to the synthetic route employed. Common impurities can be categorized as follows:
-
Unreacted Starting Materials: Depending on the synthesis, you may find residual precursors. For instance, in a common route involving cyclization with hydrazine, unreacted (5-bromo-2-fluorophenyl)benzophenone may be present[1]. If a Fischer-indole-type synthesis is used, residual phenylhydrazines or carbonyl compounds could remain[2][3].
-
Reaction Byproducts: Side reactions can generate structurally similar impurities that are challenging to separate. These can include debrominated species (3-phenyl-1H-indazole) or products from over-bromination, although less common for this specific molecule[4].
-
Regioisomers: While the parent 1H-indazole is the thermodynamically stable tautomer, subsequent reactions on the indazole nitrogen can lead to N1 and N2 substituted isomers, which often have very similar polarities[5].
-
Catalyst and Reagent Residues: Syntheses employing cross-coupling reactions (e.g., Suzuki coupling to introduce the phenyl group) may leave residual palladium catalysts[6][7]. Acidic or basic catalysts from cyclization steps can also contaminate the crude product[2].
-
Residual Solvents: High-boiling point solvents used in the reaction, such as DMF, DMSO, or acetic acid, are common impurities that can inhibit crystallization and complicate analysis[4][8].
Q2: My crude product is a dark, oily residue instead of the expected white solid. What is my first step?
A2: An oily or discolored crude product is a common issue, typically caused by a combination of residual high-boiling solvents and impurities that depress the melting point. Do not proceed directly to column chromatography.
-
Initial Work-up: First, ensure a thorough aqueous work-up has been performed. Dissolve the residue in a suitable organic solvent like ethyl acetate (EtOAc) and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to remove acidic impurities, water, and finally brine. This removes many polar contaminants[1][9].
-
Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. To remove residual high-boiling solvents like DMF, co-evaporation with a lower-boiling solvent like toluene or heptane can be effective, or drying under a high vacuum for an extended period.
-
Trituration: Attempt to solidify the product by trituration. Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexanes, pentane, or diethyl ether). Stir or sonicate the mixture. The desired product will often precipitate as a solid, while many impurities remain in the solvent. The resulting solid, while likely still impure, is much easier to handle for subsequent purification steps like recrystallization or chromatography.
Q3: What analytical techniques are essential for accurately assessing my sample's purity?
A3: A multi-technique approach is crucial for a reliable purity assessment.
-
Thin-Layer Chromatography (TLC): The first and quickest step. It helps visualize the number of components, assess the relative polarity of impurities, and select a suitable solvent system for column chromatography[5].
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A gradient method is recommended to resolve both early and late-eluting impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying impurities. The mass-to-charge ratio (m/z) can confirm the molecular weight of the main peak ([M+H]⁺ ≈ 273/275 for the bromine isotopes) and provide the molecular weights of unknown peaks, allowing you to hypothesize their structures based on the reaction pathway[1][10].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and can reveal the presence of structurally similar impurities. The N-H proton of the indazole ring may appear as a broad signal and can be confirmed by a D₂O exchange experiment[4][11].
Section 2: Troubleshooting Guide: Common Purification Scenarios
This guide provides a systematic approach to resolving specific purification issues.
Scenario 1: Analysis shows significant unreacted starting material.
-
Potential Cause: The reaction has not gone to completion due to suboptimal conditions such as insufficient reaction time, incorrect temperature, or improper stoichiometry.
-
Recommended Solution:
-
Reaction Optimization: Before repeating the synthesis, consider re-evaluating the reaction parameters. Monitor the reaction progress closely by TLC or LC-MS to determine the optimal endpoint.
-
Purification Strategy: Unreacted starting materials often have a significantly different polarity compared to the final indazole product. This difference is ideal for separation by silica gel column chromatography. For example, a precursor like (5-bromo-2-fluorophenyl)benzophenone is less polar than the resulting indazole due to the hydrogen-bonding capability of the indazole N-H group.
Table 1: Polarity Comparison of Product and Potential Precursors
Compound Structure Approx. Molecular Weight Key Polarity Feature Expected TLC Rf (in 3:1 Hexane:EtOAc) This compound C₁₃H₉BrN₂ 273.13 N-H group (H-bond donor/acceptor) 0.3 - 0.4 (5-bromo-2-fluorophenyl)benzophenone C₁₉H₁₂BrFO 355.20 Ketone (H-bond acceptor) 0.6 - 0.7 | 4-Bromophenylhydrazine | C₆H₇BrN₂ | 187.04 | Hydrazine (H-bond donor/acceptor) | Highly Polar (streaks from baseline) |
-
Scenario 2: Product fails to crystallize or "oils out" during recrystallization.
-
Potential Cause:
-
High Impurity Load: The presence of multiple impurities can create a complex mixture with a significantly depressed melting point (eutectic mixture).
-
Residual Solvent: High-boiling point solvents like DMF or DMSO are notoriously difficult to remove and will prevent crystallization.
-
Inappropriate Solvent Choice: The chosen solvent may be too good a solvent for the product, or the product may be too soluble at lower temperatures.
-
-
Recommended Solution:
-
Pre-Purification: An oily crude product is often not suitable for direct recrystallization. Perform a rapid filtration through a small plug of silica gel (a "flash column") using a moderately polar eluent (e.g., 4:1 Hexane:EtOAc) to remove baseline impurities and some colored contaminants. This can often yield a solid product suitable for recrystallization.
-
Systematic Solvent Screening: If the product is solid but oils out, a different solvent system is needed. Use the workflow below to find a suitable solvent.
-
dot
Caption: Workflow for selecting a recrystallization solvent.
Scenario 3: Column chromatography gives poor separation.
-
Potential Cause:
-
Incorrect Eluent Polarity: The eluent system may be too polar, causing all compounds to elute quickly (high Rf), or not polar enough, causing everything to remain on the baseline (low Rf).
-
Co-eluting Impurities: An impurity may have nearly identical polarity to the desired product.
-
Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity.
-
-
Recommended Solution:
-
Optimize Eluent System with TLC: The ideal eluent system for column chromatography should give the desired product an Rf value of 0.25-0.35 on a TLC plate. This provides the best balance for achieving good separation. Test various ratios of non-polar (Hexane/Heptane) and polar (Ethyl Acetate/Dichloromethane/Ether) solvents.
-
Use a Gradient: If a single solvent system (isocratic) fails, a shallow gradient elution can improve separation. Start with a low polarity eluent and gradually increase the percentage of the more polar solvent.
-
Check Loading: As a rule of thumb, the amount of crude material loaded should be about 1-5% of the mass of the silica gel (e.g., for 100g of silica, load 1-5g of crude material).
-
Alternative Stationary Phase: If separation on silica gel is intractable, consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18), although the latter requires different solvent systems (e.g., water/acetonitrile or water/methanol).
-
Section 3: Standard Purification Protocols
These protocols provide detailed, field-tested methodologies for purifying this compound.
Protocol 1: Silica Gel Column Chromatography
This is the most common and effective method for purifying this compound from a complex mixture.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Eluent solvents (HPLC grade)
-
Collection tubes/flasks
-
TLC plates and chamber
Procedure:
-
Eluent Selection: Using TLC, determine an optimal solvent system. Systems reported in the literature often consist of hexane/ethyl acetate or pentane/ether mixtures[12]. A good starting point is a 4:1 to 2:1 ratio of Hexane:EtOAc.
-
Column Packing (Slurry Method): a. Place a small plug of glass wool at the bottom of the column and add a layer of sand. b. In a separate beaker, mix the required amount of silica gel with the initial, least polar eluent to form a milky slurry. c. Pour the slurry into the column. Open the stopcock to drain some solvent, and gently tap the column to ensure even packing. Add more eluent as needed, never letting the silica run dry. d. Add a protective layer of sand on top of the packed silica bed.
-
Sample Loading (Dry Loading Recommended): a. Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or acetone). b. Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution. c. Evaporate the solvent completely to obtain a dry, free-flowing powder of the crude product adsorbed onto silica. d. Carefully add this powder to the top of the column.
-
Elution and Fraction Collection: a. Carefully add the eluent to the column. b. Begin collecting fractions. The volume of each fraction should be about 10-20% of the column's solvent volume. c. Monitor the elution process by TLC, analyzing every few fractions. Combine the fractions that contain the pure product.
-
Solvent Removal: Concentrate the combined pure fractions under reduced pressure to yield the purified this compound.
Table 2: Recommended Eluent Systems for Column Chromatography
| Eluent System | Ratio (v/v) | Typical Application |
|---|---|---|
| Hexane / Ethyl Acetate | 9:1 → 2:1 | General purpose, good for separating moderately polar compounds.[5][12] |
| Pentane / Diethyl Ether | 3:1 → 1:1 | Good alternative to Hexane/EtOAc, ether can sometimes provide different selectivity.[12] |
| Dichloromethane / Hexane | 1:1 → 100% DCM | Useful for resolving less polar impurities. |
Protocol 2: Recrystallization
This technique is excellent for removing small amounts of impurities from an already solid and relatively pure (>90%) product.
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot (see workflow in Section 2). Ethanol, isopropanol, or mixtures like ethanol/water or toluene/hexane are often good candidates.
-
Dissolution: Place the solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, catalyst residues), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.
Section 4: Purification Workflow Diagram
This diagram illustrates the decision-making process for purifying a crude sample.
dot
Caption: Decision workflow for purification of this compound.
References
- 1. This compound CAS#: 57639-16-4 [amp.chemicalbook.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 57639-16-4|this compound|BLD Pharm [bldpharm.com]
- 11. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: Overcoming Solubility Challenges with 5-Bromo-3-phenyl-1H-indazole
Introduction
5-Bromo-3-phenyl-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, aromatic structure, while often crucial for biological activity, contributes to its characteristically low aqueous solubility. This poor solubility presents a major hurdle in experimental workflows, from preparing stock solutions for in vitro screening to formulating doses for in vivo efficacy studies, potentially leading to inaccurate data and delayed research timelines.
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive collection of troubleshooting strategies, detailed experimental protocols, and frequently asked questions (FAQs) to systematically address and overcome the solubility challenges associated with this compound and structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers like PBS? A: this compound is a lipophilic molecule with a high melting point, indicative of strong crystal lattice energy. The presence of the nonpolar phenyl ring and the hydrophobic bromo group makes it poorly soluble in water and aqueous buffers[1][2]. Direct dissolution in aqueous media is generally not feasible. You must first prepare a concentrated stock solution in an appropriate organic solvent.
Q2: What is the best solvent for preparing a primary stock solution? A: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions (e.g., 10-50 mM)[3]. It has a high capacity to dissolve a wide range of organic compounds. For applications where DMSO is not suitable, Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can be considered. Always use anhydrous, high-purity solvents to prevent compound degradation.
Q3: I dissolved the compound in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. What should I do? A: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent (DMSO) is drastically lowered upon dilution, making the aqueous medium unable to keep the hydrophobic compound in solution. To prevent this, ensure the final DMSO concentration in your working solution is low, typically below 0.5% for in vitro assays to avoid solvent toxicity[4]. You can also try a stepwise dilution or use a co-solvent system[4][5].
Q4: Can I heat the solution to help it dissolve? A: Gentle warming (e.g., to 37-50°C) can be effective, particularly when preparing concentrated stock solutions in DMSO[3]. It provides the energy needed to overcome the crystal lattice forces. However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound. Always monitor for any color changes that might indicate decomposition. Sonication is another excellent physical method to aid dissolution without significant heating[3].
Q5: Are there any alternatives to DMSO for in vivo studies due to toxicity concerns? A: Yes. While DMSO is common, its concentration in final formulations for animal studies should be minimized, ideally below 2%[4]. For in vivo work, co-solvent systems are highly recommended. A popular approach involves creating a stock in DMSO and then diluting it into a vehicle containing agents like polyethylene glycol (PEG), polypropylene glycol (PPG), or surfactants like Tween® 80 or Cremophor® EL[4][6]. Another powerful technique is forming an inclusion complex with cyclodextrins, which can significantly enhance aqueous solubility and bioavailability[7][8][9][10].
Troubleshooting Guide
This section provides a systematic approach to resolving common solubility problems.
Problem 1: Compound fails to dissolve when preparing a stock solution.
| Potential Cause | Suggested Solution & Rationale |
| Incorrect Solvent Choice | The solvent polarity may not be suitable for the compound. Action: Switch to a stronger organic solvent. Start with DMSO. If already using DMSO, ensure it is anhydrous. |
| Insufficient Energy | The solution lacks the kinetic energy to break the compound's crystal lattice structure. Action: Gently warm the solution in a water bath (37-50°C) while vortexing. Alternatively, place the sealed vial in a bath sonicator for 5-15 minutes[3]. This disrupts intermolecular forces and facilitates solvation. |
| Supersaturation | You may be attempting to create a solution that is above the compound's solubility limit in that specific solvent. Action: Try preparing a more dilute stock solution. It is better to have a fully dissolved, lower-concentration stock than a saturated suspension. |
Problem 2: Precipitate forms upon dilution of DMSO stock into aqueous media.
This common issue can be visualized with the following decision workflow:
Caption: Troubleshooting workflow for precipitation issues.
Problem 3: Low or inconsistent results in biological assays.
| Potential Cause | Suggested Solution & Rationale |
| Micro-precipitation | The compound may be forming fine, invisible precipitates in the assay plate, reducing the effective concentration. Action: After preparing the final working solution, centrifuge it at high speed (e.g., >10,000 x g) for 10 minutes and use only the supernatant. Visually inspect wells against a dark background for any Tyndall effect (light scattering). |
| Adsorption to Plastics | Hydrophobic compounds can adsorb to the surfaces of pipette tips and microplates, lowering the available concentration. Action: Use low-retention plasticware. Consider adding a small amount of a non-ionic surfactant (e.g., 0.01% Tween® 20) to your buffer, if compatible with the assay, to reduce non-specific binding. |
| Poor Bioavailability (in vivo) | The compound precipitates at the injection site or in the GI tract, leading to poor absorption. Action: This requires advanced formulation. The most effective strategies are co-solvent systems, self-emulsifying drug delivery systems (SEDDS), or cyclodextrin complexation to maintain the drug in solution in vivo[11][12]. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the standard procedure for preparing a primary stock solution.
Materials:
-
This compound (MW: 273.13 g/mol )[13]
-
Anhydrous, biotechnology-grade DMSO[14]
-
Calibrated analytical balance
-
Amber glass vial or microcentrifuge tube
-
Vortex mixer and optional water bath sonicator
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you need:
-
Mass = Molarity × Volume × Molecular Weight
-
Mass = 0.010 mol/L × 0.001 L × 273.13 g/mol = 0.00273 g = 2.73 mg
-
-
Weighing: Carefully weigh 2.73 mg of this compound and transfer it to a clean, dry amber vial.
-
Solvent Addition: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If solids remain, sonicate the vial for 10-15 minutes or warm gently to 37°C until a clear solution is obtained[3].
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles[4].
Protocol 2: Formulation of a Co-Solvent Vehicle for In Vivo Studies
This protocol provides a common co-solvent system to improve the solubility and tolerability of the compound for administration to rodents.
Materials:
-
100 mM stock solution of the compound in DMSO
-
PEG-300 (Polyethylene glycol 300)
-
Tween® 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or Water for Injection
Procedure (to prepare a 1 mg/mL final solution for a 5 mg/kg dose at 5 mL/kg):
-
Prepare the Co-Solvent Vehicle: In a sterile tube, prepare the vehicle by mixing the components in the following ratio:
-
10% DMSO
-
40% PEG-300
-
5% Tween® 80
-
45% Saline
-
For 1 mL of vehicle, this corresponds to: 100 µL DMSO, 400 µL PEG-300, 50 µL Tween® 80, and 450 µL Saline.
-
-
Formulation Steps: The order of addition is critical to prevent precipitation. a. Start with the required volume of the 100 mM DMSO stock solution. b. Add the PEG-300 and vortex thoroughly until the solution is clear. c. Add the Tween® 80 and vortex again. d. Finally, add the saline dropwise while continuously vortexing to prevent the compound from crashing out.
-
Final Check: The final solution should be clear and free of any visible precipitate. This formulation is commonly used for intraperitoneal (IP) or oral (PO) administration[6][15]. Always run a small-scale test to ensure compatibility.
Protocol 3: Solubility Enhancement using Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate poorly soluble drug molecules, thereby increasing their aqueous solubility[7][8][9][10][16][17]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used in pharmaceutical formulations.
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.
Procedure (Kneading Method):
-
Molar Ratio: Determine the molar ratio of drug to HP-β-CD to test. A 1:1 or 1:2 ratio is a good starting point.
-
Weighing: Weigh out the calculated amounts of this compound and HP-β-CD.
-
Mixing: Place the powders in a mortar. Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to form a thick, uniform paste.
-
Kneading: Knead the paste thoroughly for 30-60 minutes. This intimate mixing facilitates the insertion of the drug molecule into the cyclodextrin cavity.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Final Product: The resulting dry powder is the drug-cyclodextrin inclusion complex. Grind it into a fine powder.
-
Verification: Test the solubility of this complex in water or buffer. The solubility should be significantly higher than that of the parent compound.
Solubility Data Center
The following table provides a starting point for solvent selection. Exact solubility should be determined empirically.
| Solvent / System | Type | Expected Solubility | Application Notes |
| Water, PBS (pH 7.4) | Aqueous Buffer | Very Poor / Insoluble | Not suitable for direct dissolution. |
| Ethanol (EtOH) | Polar Protic Solvent | Poor to Moderate | Can be used as a co-solvent. May have biological effects at higher concentrations[18]. |
| Methanol (MeOH) | Polar Protic Solvent | Poor to Moderate | Primarily for analytical purposes (e.g., HPLC, LC-MS). |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic Solvent | High | Recommended for primary stock solutions (10-100 mM). [3] |
| Dimethylformamide (DMF) | Polar Aprotic Solvent | High | Alternative to DMSO for stock solutions. |
| 10% DMSO / 90% Saline | In Vivo Vehicle | Low (Dose-dependent) | High risk of precipitation. Not recommended without other solubilizers. |
| 10% DMSO / 40% PEG-300 / 50% Water | Co-Solvent System | Good | Commonly used vehicle for in vivo studies. [6] |
| 20% (w/v) HP-β-CD in Water | Cyclodextrin System | Good to High | Excellent for increasing aqueous solubility for both in vitro and in vivo use[7]. |
References
- 1. 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai [manaspetrochem.com]
- 2. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Making a stock solution for my drug using DMSO - General Lab Techniques [protocol-online.org]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. mdpi.com [mdpi.com]
- 8. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Cyclodextrin complexes: Perspective from drug delivery and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound , 95% , 57639-16-4 - CookeChem [cookechem.com]
- 14. DMSO stock preparation [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. rjpharmacognosy.ir [rjpharmacognosy.ir]
Technical Support Center: Catalyst Selection for 5-Bromo-3-phenyl-1H-indazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth information and troubleshooting advice for the synthesis of 5-bromo-3-phenyl-1H-indazole, with a specific focus on catalyst selection. The content is structured in a question-and-answer format to directly address challenges you may encounter during your experimental work.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for synthesizing indazole derivatives like this compound?
A1: The synthesis of indazole scaffolds, which are crucial in medicinal chemistry, is often achieved through cross-coupling reactions.[1][2] The most prominent and effective catalysts are palladium-based systems.[3] These are widely used for their efficiency in forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions.[3][4]
Common palladium-catalyzed reactions for indazole synthesis include:
-
Suzuki-Miyaura Coupling: This reaction is highly effective for forming C-C bonds by coupling an aryl halide with an organoboronic acid.[1] For the synthesis of this compound, this could involve coupling a bromo-indazole precursor with phenylboronic acid.
-
Buchwald-Hartwig Amination: This is a powerful method for constructing C-N bonds by coupling an amine with an aryl halide.[5] Intramolecular versions of this reaction are used to form the indazole ring.[6][7][8]
-
C-H Activation/Intramolecular Amination: This approach involves the direct functionalization of a C-H bond followed by cyclization to form the indazole ring, often catalyzed by a palladium(II) species.[9]
Copper-catalyzed reactions also serve as a viable alternative, particularly for N-arylation to form C-N bonds.[10][11][12][13]
Q2: How do I choose between a Palladium and a Copper catalyst for my synthesis?
A2: The choice between palladium and copper catalysts depends on the specific transformation you are trying to achieve, the nature of your substrates, and the desired reaction conditions.
-
Palladium catalysts are generally preferred for their high efficiency and broad substrate scope in cross-coupling reactions like Suzuki and Buchwald-Hartwig aminations.[3][5] They are often more active, requiring lower catalyst loadings and milder reaction conditions. However, palladium catalysts can be more sensitive to air and moisture, requiring an inert atmosphere.[14]
-
Copper catalysts are a cost-effective alternative and are particularly effective for N-arylation reactions.[10][13] They can be more robust and less sensitive to air and moisture. However, copper-catalyzed reactions may require higher temperatures and longer reaction times compared to their palladium counterparts.[10]
Q3: What is the general mechanism for a palladium-catalyzed cross-coupling reaction in this context?
A3: The catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, generally involves three key steps:[1][5][15]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., a bromo-indazole precursor) to form a Pd(II) intermediate.[1][15]
-
Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig):
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst.[1][15]
dot digraph "Palladium Catalytic Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];
"Pd(0)L2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative Addition Complex" [label="Ar-Pd(II)(X)L2"]; "Transmetalation/Amine Coordination" [label="Ar-Pd(II)(Nu)L2"]; "Product Formation" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Ar-Nu"]; "Regenerated Catalyst" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Pd(0)L2"];
"Pd(0)L2" -> "Oxidative Addition Complex" [label=" + Ar-X"]; "Oxidative Addition Complex" -> "Transmetalation/Amine Coordination" [label=" + Nucleophile (e.g., R-B(OH)2 or R2NH)"]; "Transmetalation/Amine Coordination" -> "Product Formation" [label="Reductive Elimination"]; "Product Formation" -> "Regenerated Catalyst" [style=invis]; "Transmetalation/Amine Coordination" -> "Pd(0)L2" [label=" ", style=dashed, arrowhead=open];
{rank=same; "Pd(0)L2"; "Regenerated Catalyst"} } caption: "Generalized Palladium Catalytic Cycle"
II. Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction is showing very low or no conversion to this compound. What are the primary factors to investigate?
A: Low or no yield in palladium-catalyzed cross-coupling reactions is a common issue that can often be resolved by systematically evaluating the following parameters:[14]
1. Catalyst and Ligand Integrity:
-
Catalyst Activity: The palladium precatalyst, often Pd(OAc)₂, must be reduced in situ to the active Pd(0) species.[16] If this reduction is inefficient, the catalytic cycle will not initiate. Consider using a pre-activated Pd(0) source or a more robust precatalyst system.
-
Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.[15] For C-N bond formation, bulky, electron-rich phosphine ligands like Xantphos, dppf, or those from the Buchwald family (e.g., XPhos, SPhos) are often effective.[4][15][17] For Suzuki couplings, ligands like dppf are commonly used.[18][19][20]
-
Catalyst Loading: While typically in the range of 1-5 mol%, insufficient catalyst loading can lead to incomplete conversion.[21] Conversely, excessively high loading can sometimes lead to side reactions.
2. Reaction Conditions:
-
Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[14] Ensure your reaction vessel is thoroughly degassed (e.g., via several vacuum/inert gas cycles) and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent and Base Purity: The presence of water or other protic impurities can quench organometallic reagents and interfere with the catalytic cycle. Use anhydrous solvents and ensure your base is of high purity.[14] Common bases include K₂CO₃, Cs₂CO₃, and t-BuONa.[7][18][22]
-
Temperature: The reaction temperature is crucial. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition or side reactions. Optimization of the temperature is often necessary.
3. Reagent Quality:
-
Starting Material Purity: Impurities in your starting materials (the bromo-indazole precursor or the phenylboronic acid/amine) can inhibit the catalyst. Ensure the purity of your reagents before starting the reaction.
-
Organoboronic Acid Stability (Suzuki Coupling): Phenylboronic acid can undergo protodeboronation, especially at elevated temperatures or in the presence of moisture.[20] Using a slight excess of the boronic acid can sometimes compensate for this.
dot digraph "Troubleshooting_Low_Yield" { graph [fontname="Arial"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];
start [label="Low/No Product Yield", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_catalyst [label="Verify Catalyst and Ligand Integrity"]; check_conditions [label="Assess Reaction Conditions"]; check_reagents [label="Evaluate Reagent Quality"]; optimize [label="Systematically Optimize Parameters", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_catalyst; start -> check_conditions; start -> check_reagents;
check_catalyst -> optimize [label="If issues found"]; check_conditions -> optimize [label="If issues found"]; check_reagents -> optimize [label="If issues found"]; } caption: "Troubleshooting Workflow for Low Yield"
Issue 2: Formation of Impurities and Side Products
Q: I am observing significant side products in my reaction mixture. What are the likely culprits and how can I minimize them?
A: The formation of impurities is often related to side reactions that compete with the desired cross-coupling.
1. Homocoupling of Boronic Acids (Suzuki Coupling):
-
Cause: This side reaction, leading to the formation of biphenyl from phenylboronic acid, is often promoted by the presence of oxygen or high temperatures.
-
Solution: Ensure a strictly inert atmosphere and consider optimizing the reaction temperature.
2. Hydrodehalogenation:
-
Cause: The bromo-indazole starting material can be reduced to the corresponding debrominated indazole. This can be caused by certain phosphine ligands or impurities in the reaction mixture.[7]
-
Solution: Screen different phosphine ligands. Ensure all reagents and solvents are pure.
3. Competing N-Arylation at Different Nitrogen Atoms:
-
Cause: For N-H indazoles, arylation can occur at either the N1 or N2 position, leading to regioisomeric products.[8]
-
Solution: The choice of catalyst, ligand, and reaction conditions can influence the regioselectivity. In some cases, protecting the N-H proton before the coupling reaction may be necessary to ensure selectivity.
Catalyst Performance Comparison
The following table summarizes representative catalyst systems for reactions relevant to the synthesis of indazole derivatives.
| Catalyst System | Reaction Type | Substrates | Product | Yield (%) | Time (h) | Temp. (°C) | Ref. |
| PdCl₂(dppf)·DCM / K₂CO₃ | Suzuki-Miyaura | Bromo-indazole carboxamide + Phenylboronic acid | Phenyl-indazole carboxamide | 92 | 12 | 100 | [1][22] |
| Pd(dppf)Cl₂ / K₂CO₃ | Suzuki-Miyaura | 5-bromo-1-ethyl-1H-indazole + N-Boc-2-pyrroleboronic acid | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | High | 2 | 80 | [18] |
| Pd(OAc)₂ / dppf / t-BuONa | Buchwald-Hartwig | N-aryl-N-(o-bromobenzyl)hydrazine | 2-aryl-2H-indazole | Moderate to Good | 15 | 90 | [7][8] |
| CuI / 1,10-phenanthroline / KOH | Intramolecular N-arylation | o-chlorinated arylhydrazone | N-phenyl-1H-indazole | 10-70 | 12-48 | 120 | [10] |
III. Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling[22]
-
To a stirred solution of the bromo-indazole derivative (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 3:1 v/v), add the phenylboronic acid (1.2-1.5 eq) and a base such as K₂CO₃ (2.0-3.0 eq).
-
Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes.
-
Add the palladium catalyst, such as PdCl₂(dppf)·DCM (0.02-0.05 eq), to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-12 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Intramolecular Buchwald-Hartwig Amination[7][8]
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.01-0.05 eq), the phosphine ligand (e.g., dppf, 0.01-0.05 eq), and the base (e.g., t-BuONa, 1.2-1.5 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous toluene, followed by the N-aryl-N-(o-bromobenzyl)hydrazine substrate (1.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
IV. References
References
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper nanoparticle-catalyzed synthesis of N-arylated indoles, carbazoles, and N-alkylated indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles | Scilit [scilit.com]
- 13. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 18. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 23. Indazole synthesis [organic-chemistry.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. researchgate.net [researchgate.net]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 34. This compound CAS#: 57639-16-4 [amp.chemicalbook.com]
- 35. researchgate.net [researchgate.net]
- 36. 5-BROMO-1H-INDAZOLE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 37. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 38. Functionalization of indazoles and azaindazoles via palladium-catalyzed cross-coupling and transition metal-free C–H ac… [ouci.dntb.gov.ua]
- 39. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 40. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up of 5-Bromo-3-phenyl-1H-indazole
Welcome to the technical support center for the synthesis and scale-up of 5-Bromo-3-phenyl-1H-indazole. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address the unique challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production.
Introduction: The Synthetic Challenge
This compound is a key building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents. While several synthetic routes are reported in the literature, scaling these processes introduces significant challenges related to reaction control, impurity management, and product isolation. This guide focuses on a common and practical synthetic approach: the cyclization of a substituted benzophenone precursor with hydrazine.[1]
The primary challenges in scaling up this synthesis include:
-
Exothermic Reaction Control: The cyclization step is often exothermic and requires careful thermal management in large reactors.
-
Impurity Formation: Side reactions, such as the formation of regioisomers or products of incomplete reaction, can complicate purification.
-
Product Isolation and Purification: The final product can be challenging to crystallize, and residual solvents or reagents may be difficult to remove.
-
Safety Management: Handling reagents like hydrazine hydrate and managing potential runaway reactions are critical safety considerations.[2]
Below is a generalized workflow that highlights the critical control points during the scale-up process.
Caption: High-level workflow for the synthesis of this compound, highlighting critical phases.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.
Reaction Control & Kinetics
Q1: My large-scale reaction is showing a significant exotherm during the addition of hydrazine hydrate, which was not observed on the lab scale. What is happening and how can I control it?
A1: This is a classic surface-area-to-volume ratio problem. In a small flask, heat dissipates quickly. In a large reactor, the heat generated from the exothermic reaction cannot dissipate as efficiently, leading to a rapid temperature increase.
-
Causality: The reaction between the carbonyl group of the benzophenone precursor and hydrazine to form the hydrazone intermediate, followed by cyclization, is exothermic. Without proper control, this can lead to a runaway reaction, causing solvent to boil and generating unwanted byproducts.
-
Troubleshooting Steps:
-
Controlled Addition: Add the hydrazine hydrate solution subsurface and at a slow, controlled rate. This allows the reactor's cooling system to manage the heat generated in real-time.
-
Initial Temperature: Start the reaction at a lower temperature (e.g., 0-5 °C) before allowing it to warm to room temperature or reflux.
-
Dilution: Increasing the solvent volume can help to absorb the heat generated, acting as a heat sink. However, this may increase reaction time and impact downstream processing.
-
In-Process Monitoring: Use a temperature probe to monitor the internal temperature continuously and have an emergency cooling plan in place (e.g., a chilled water bath).
-
Q2: The reaction is stalling and not proceeding to completion, even after extended reflux. Why is this happening on a larger scale?
A2: On a larger scale, issues of mixing and mass transfer become more prominent.
-
Causality: Inadequate mixing can lead to localized "hot spots" or areas where reactants are not sufficiently interacting. If the starting material or an intermediate precipitates out of solution, the reaction can effectively stop.
-
Troubleshooting Steps:
-
Agitation: Ensure the reactor's agitation is sufficient to maintain a homogeneous mixture. Check the agitator's design (e.g., paddle, turbine) and speed (RPM) to ensure it is appropriate for the vessel size and reaction mass.
-
Solubility Check: The starting material, (5-bromo-2-fluorophenyl)methanone, and the final product have different solubilities. Ensure your chosen solvent and temperature keep all species in solution throughout the reaction. A solubility study at different temperatures is recommended during process development.
-
In-Process Analysis: Take regular samples for HPLC analysis to confirm the reaction kinetics. If the reaction stalls, you may need to adjust the temperature or add a co-solvent to improve solubility.
-
Impurity Profile & Purification
Q3: My final product is contaminated with an unknown impurity. How can I identify and mitigate it?
A3: Impurities in this synthesis can arise from starting materials, side reactions, or degradation.[3] A systematic approach is needed for identification.
-
Common Impurities & Causes:
-
Unreacted Starting Material: Due to incomplete reaction, as discussed in Q2.
-
Regioisomers: Depending on the synthetic route, other isomers of the indazole ring can form.
-
Over-bromination Products: If bromination is part of the synthesis of the precursor, di-bromo species may be present.[3]
-
-
Troubleshooting & Mitigation Strategy:
Caption: Troubleshooting workflow for identifying and mitigating impurities.
-
Review Synthesis: Analyze the synthetic pathway to predict likely byproducts.[3]
-
Characterize: Use LC-MS to get the molecular weight of the impurity. If possible, isolate it using preparative HPLC for NMR characterization.
-
Optimize: Adjust reaction conditions to minimize the formation of the impurity. For example, precise control of temperature and stoichiometry is crucial.
-
Purification: Develop a robust purification method. Recrystallization is often the most scalable and cost-effective method.
Q4: I am struggling with the final product's crystallization. It either "oils out" or the yield is very low. What should I do?
A4: Crystallization is a critical step for achieving high purity on a large scale. "Oiling out" occurs when the compound comes out of solution as a liquid phase instead of a solid, which can trap impurities.
-
Causality: This is often due to a poor choice of solvent, rapid cooling, or the presence of impurities that inhibit crystal formation.
-
Protocol for Developing a Robust Crystallization:
-
Solvent Screening: Test a variety of solvents and solvent systems (e.g., ethanol/water, toluene/heptane). The ideal system is one where the product is highly soluble at elevated temperatures and poorly soluble at room temperature or below.
-
Controlled Cooling: Cool the solution slowly. A gradual temperature reduction allows for the formation of larger, purer crystals. A programmed cooling profile in the reactor is ideal.
-
Seeding: Introduce a small amount of pure product (seed crystals) at the point of supersaturation to encourage crystallization and control the crystal form.
-
Anti-Solvent Addition: If using a solvent/anti-solvent system, add the anti-solvent slowly to the solution of your product.
-
| Solvent System | Solubility at 60°C | Solubility at 5°C | Crystal Morphology | Notes |
| Isopropanol/Water | High | Low | Needles | Good for purity, may be slow to filter. |
| Toluene/Heptane | Moderate | Very Low | Plates | Good for high recovery. Toluene can be difficult to remove. |
| Ethyl Acetate/Hexane | High | Low | Fine Powder | Fast crystallization, may trap solvent. |
| Caption: Example of a crystallization solvent screening table. Data is illustrative. |
Detailed Protocols
Protocol 1: Scale-Up Synthesis of this compound
Safety First: This procedure involves hazardous materials.[2][4] Always work in a well-ventilated area, wear appropriate personal protective equipment (PPE), and be familiar with the safety data sheets (SDS) for all reagents.[2]
-
Reagents:
-
(5-bromo-2-fluorophenyl)(phenyl)methanone (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (5-10 volumes)
-
Ethyl acetate
-
Brine solution
-
-
Procedure:
-
Charge a reactor with (5-bromo-2-fluorophenyl)(phenyl)methanone and ethanol. Begin agitation.
-
Cool the mixture to 0-5 °C using a cooling jacket.
-
Slowly add hydrazine hydrate subsurface over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.
-
Once the addition is complete, slowly warm the reaction mixture to reflux (approx. 78 °C) and hold for 2-4 hours.
-
Monitor the reaction progress by HPLC. The reaction is complete when <1% of the starting material remains.
-
Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
To the residue, add ethyl acetate and water. Stir and then separate the layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Protocol 2: Recrystallization for High Purity
-
Transfer the crude this compound to a clean reactor.
-
Add the chosen solvent (e.g., isopropanol, 3-5 volumes) and heat to 60-70 °C until all solids are dissolved.
-
Slowly cool the solution to 50 °C. If seeding, add 0.1% (w/w) of pure seed crystals.
-
Program the reactor to cool from 50 °C to 5 °C over 4-6 hours.
-
Hold the resulting slurry at 5 °C for at least 2 hours to maximize yield.
-
Filter the solid product and wash the cake with a small amount of cold solvent.
-
Dry the product under vacuum at 40-50 °C until a constant weight is achieved.
References
Validation & Comparative
A Comparative Analysis of 5-Bromo-3-phenyl-1H-indazole Analogs: A Guide for Drug Discovery Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This guide focuses on a specific, yet versatile, class of these compounds: 5-Bromo-3-phenyl-1H-indazole analogs. The strategic placement of a bromine atom at the C5 position and a phenyl group at the C3 position provides a unique molecular framework. The bromine atom serves as a valuable synthetic handle for introducing further chemical diversity through cross-coupling reactions, while the phenyl group at C3 is a key feature for interaction with various biological targets.[1]
This document provides a comparative analysis of these analogs, delving into their synthesis, biological activities, and structure-activity relationships (SAR). We will explore how modifications to this core structure influence their therapeutic potential, with a particular focus on their applications as anticancer and anti-inflammatory agents. The insights and data presented herein are intended to guide researchers in the rational design of novel and more potent indazole-based therapeutics.
The Strategic Advantage of the this compound Scaffold
The this compound core offers a compelling starting point for drug discovery for several key reasons:
-
Synthetic Tractability: The bromine atom at the 5-position is readily amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][4] This allows for the facile introduction of a wide range of aryl, heteroaryl, and alkyl groups, enabling extensive exploration of the chemical space and fine-tuning of pharmacological properties.
-
Biological Relevance: The indazole nucleus is a bioisostere of indole and is found in numerous compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][5] The 3-phenyl substitution is a common feature in many kinase inhibitors, where it often occupies the ATP-binding pocket.
-
Structural Versatility: The indazole ring system possesses two nitrogen atoms (N1 and N2) that can be alkylated or otherwise substituted, providing additional avenues for structural modification and optimization of drug-like properties.
The following diagram illustrates the general structure of the this compound scaffold and highlights the key positions for analog development.
Caption: General structure of the this compound scaffold.
Comparative Analysis of Biological Activity
The therapeutic potential of this compound analogs has been explored across various disease areas. Here, we compare their performance as anticancer and anti-inflammatory agents, supported by experimental data from the literature.
Anticancer Activity
Indazole derivatives are well-documented as potent anticancer agents, often functioning as kinase inhibitors.[5][6] The this compound scaffold has served as a foundation for the development of compounds targeting various cancer cell lines. The antiproliferative activity is typically evaluated using in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key performance metric.
A series of 3,5-disubstituted indazole derivatives were synthesized and evaluated for their antitumor activity against a panel of human cancer cell lines.[7] The general synthetic strategy involved a Suzuki coupling reaction to introduce various substituents at the C5 position of a 5-bromo-1H-indazol-3-amine precursor.[4][7]
Table 1: Comparative Anticancer Activity of 5-Substituted-3-phenyl-1H-indazole Analogs
| Compound ID | R Group at C5 | Target Cell Line | IC50 (µM)[4] |
| 6o | 4-(4-methylpiperazin-1-yl)phenyl | K562 (Chronic Myeloid Leukemia) | 5.15 |
| Reference | 5-Fluorouracil | K562 (Chronic Myeloid Leukemia) | 8.72 |
The data in Table 1 clearly demonstrates that strategic modification at the C5 position can lead to potent antiproliferative activity. Compound 6o , featuring a 4-(4-methylpiperazin-1-yl)phenyl substituent, exhibited a significantly lower IC50 value against the K562 cell line compared to the standard chemotherapeutic agent 5-Fluorouracil.[4] This highlights the importance of the C5 position for tuning the anticancer efficacy of this scaffold. Further studies revealed that compound 6o induces apoptosis and affects the cell cycle, possibly through inhibition of the Bcl2 family and the p53/MDM2 pathway.[7]
Kinase Inhibition
Many indazole-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways.[8][9] The 3-phenyl-1H-indazole moiety is a known hinge-binding fragment for many kinases.[7]
For instance, a series of 1H-indazole derivatives were evaluated as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication that is often overexpressed in cancer.[6] While not all analogs contained a 5-bromo substitution, the study provides valuable insights into the SAR of 3-phenyl-indazole derivatives as kinase inhibitors. One of the most potent compounds, C05 , demonstrated exceptional kinase inhibitory activity with an IC50 of less than 0.1 nM against PLK4.[6]
The following diagram illustrates a simplified kinase inhibition workflow.
Caption: A simplified workflow for determining the kinase inhibitory activity of indazole analogs.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents. Based on the available literature, we can deduce several key SAR principles:
-
Substitution at the C5 Position: As demonstrated in the anticancer activity studies, the introduction of bulky and functionalized aryl groups at the C5 position via Suzuki coupling can significantly enhance potency.[4][7] The presence of a piperazine moiety, as in compound 6o , often improves solubility and allows for favorable interactions with the solvent-exposed region of the target protein.[4]
-
Substitution at the N1 and N2 Positions: Alkylation at the N1 or N2 position of the indazole ring can influence the compound's pharmacokinetic properties and its interaction with the target. The regioselectivity of N-alkylation can be challenging but offers an opportunity to fine-tune the biological activity.[1]
-
Modifications of the 3-Phenyl Ring: Substitution on the 3-phenyl ring can modulate the electronic properties and steric bulk of the molecule, impacting its binding affinity to the target protein.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. Below are representative procedures for the synthesis and biological evaluation of this compound analogs, synthesized from the literature.
General Synthetic Procedure for 5-Substituted-3-phenyl-1H-indazole Analogs via Suzuki Coupling
This protocol is adapted from the synthesis of 3,5-disubstituted indazole derivatives.[4][7]
-
Starting Material: 5-bromo-1H-indazol-3-amine. This can be synthesized by refluxing 5-bromo-2-fluorobenzonitrile with hydrazine hydrate.[4][7]
-
Suzuki Coupling:
-
To a solution of 5-bromo-1H-indazol-3-amine in a 1:1 mixture of 1,4-dioxane and water, add the desired boronic acid or boronic acid ester (1.2 equivalents).
-
Add a base, such as cesium carbonate (Cs2CO3) (2.0 equivalents).
-
Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equivalents).[1]
-
Heat the reaction mixture at 90 °C under a nitrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-substituted-1H-indazol-3-amine.
-
In Vitro Antiproliferative Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[4][7]
-
Cell Culture: Culture the desired cancer cell lines (e.g., K562) in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37 °C with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted with culture medium) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the cell viability against the compound concentration.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel therapeutics, particularly in the realm of oncology. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for medicinal chemists. The comparative analysis presented in this guide underscores the importance of systematic structural modifications and robust biological evaluation in unlocking the full therapeutic potential of these analogs.
Future research in this area should focus on:
-
Exploring a wider range of substitutions at the C5, N1, and 3-phenyl positions to build a more comprehensive SAR.
-
Conducting in vivo studies to evaluate the efficacy, pharmacokinetics, and toxicity of the most promising analogs in animal models.
-
Investigating the detailed mechanism of action of these compounds to identify their precise molecular targets and signaling pathways.
By leveraging the insights provided in this guide, researchers can accelerate the discovery and development of the next generation of indazole-based drugs to address unmet medical needs.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromo-3-phenyl-1H-indazole Derivatives as Kinase Inhibitors
An In-Depth Technical Guide for Drug Development Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets with high affinity.[1][2] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, is particularly prominent in the development of kinase inhibitors for oncology.[3][4] Marketed drugs such as Axitinib (VEGFR inhibitor) and Entrectinib (TRK/ROS1/ALK inhibitor) feature the indazole core, underscoring its clinical significance.[3][5]
This guide focuses on the 5-Bromo-3-phenyl-1H-indazole scaffold, a versatile and potent platform for generating novel therapeutic agents. The strategic placement of a bromine atom at the C5-position and a phenyl group at the C3-position provides an ideal starting point for extensive chemical exploration. The bromine atom serves as a crucial synthetic handle for introducing molecular diversity through cross-coupling reactions, while the phenyl ring offers a vector for probing deep into the ATP-binding pocket of kinases. Here, we synthesize findings from multiple studies to construct a comprehensive structure-activity relationship (SAR) model, offering field-proven insights into the optimization of this promising scaffold.
Core Synthetic Strategy: Leveraging the 5-Bromo Handle
The power of the this compound scaffold lies in its synthetic tractability. The C5-bromo substituent is readily functionalized, most commonly via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the systematic introduction of a wide array of aryl, heteroaryl, and alkyl groups to explore the solvent-exposed regions of the target's binding site.
A generalized workflow for the diversification of this scaffold is outlined below. The initial synthesis involves the cyclization of a substituted benzonitrile with hydrazine to form the indazole core, which can then be further modified.[5]
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5-Bromo-3-phenyl-1H-indazole for Researchers and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Among its derivatives, 5-Bromo-3-phenyl-1H-indazole stands out as a crucial intermediate for the synthesis of various therapeutic agents, including kinase inhibitors and other targeted therapies. The strategic placement of the bromo and phenyl groups offers versatile handles for further molecular elaboration. This guide provides an in-depth comparison of the primary synthetic routes to this valuable compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each method's strengths and weaknesses to aid researchers in selecting the most suitable approach for their specific needs.
Introduction to this compound
This compound is a heterocyclic aromatic compound that has garnered significant interest in the field of drug discovery. The bromine atom at the 5-position serves as a convenient point for modification through various cross-coupling reactions, allowing for the introduction of diverse functionalities. The phenyl group at the 3-position is a key pharmacophoric feature in many biologically active molecules. Consequently, efficient and scalable access to this building block is of paramount importance. This guide will explore and compare two principal synthetic strategies: the cyclization of a substituted benzophenone and the classic Fischer indole synthesis adapted for indazoles.
Method 1: Cyclization of (5-Bromo-2-fluorophenyl)phenyl-methanone
This modern and often high-yielding approach involves the construction of the indazole ring through the reaction of a suitably substituted benzophenone with a nitrogen source, typically hydrazine. The key starting material is (5-Bromo-2-fluorophenyl)phenyl-methanone.
Synthesis of the Benzophenone Intermediate
The precursor, (5-Bromo-2-fluorophenyl)phenyl-methanone, can be prepared via a Friedel-Crafts acylation reaction.
Experimental Protocol: Synthesis of (5-Bromo-2-fluorophenyl)phenyl-methanone
-
To a solution of 5-bromo-2-fluorobenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane), add a chlorinating agent such as oxalyl chloride or thionyl chloride to form the corresponding acid chloride.
-
In a separate flask, add a Lewis acid catalyst (e.g., aluminum chloride) to a solution of benzene in an appropriate solvent.
-
Slowly add the prepared 5-bromo-2-fluorobenzoyl chloride to the benzene solution at a controlled temperature (typically 0-5 °C).
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (5-Bromo-2-fluorophenyl)phenyl-methanone.
Indazole Ring Formation
The synthesized benzophenone is then cyclized to form the indazole ring. The fluorine atom at the ortho position acts as a good leaving group in a nucleophilic aromatic substitution reaction with hydrazine.
Experimental Protocol: Synthesis of this compound
-
Dissolve (5-Bromo-2-fluorophenyl)phenyl-methanone (1.0 equivalent) in a suitable solvent such as ethanol or n-butanol.
-
Add an excess of hydrazine hydrate (typically 5-10 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford this compound as a solid.[1]
Mechanistic Insights
The reaction proceeds through an initial nucleophilic attack of hydrazine on the carbonyl carbon of the benzophenone, forming a hydrazone intermediate. Subsequent intramolecular nucleophilic aromatic substitution, where the second nitrogen of the hydrazine displaces the ortho-fluorine atom, leads to the cyclized product. Tautomerization then yields the aromatic 1H-indazole.
Caption: Mechanism of indazole formation from a benzophenone precursor.
Method 2: Fischer Indole Synthesis Approach
The Fischer indole synthesis is a classic and versatile method for preparing indoles, and its principles can be extended to the synthesis of indazoles. This route typically involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone. For the synthesis of this compound, 4-bromophenylhydrazine and a suitable benzaldehyde derivative would be the logical starting materials.
Synthesis of the Hydrazone Intermediate
The first step is the formation of a phenylhydrazone from 4-bromophenylhydrazine and an appropriate benzaldehyde.
Experimental Protocol: Formation of the Phenylhydrazone
-
Dissolve 4-bromophenylhydrazine hydrochloride (1.0 equivalent) in a solvent such as ethanol.
-
Add a suitable benzaldehyde derivative (1.0-1.1 equivalents) to the solution.
-
A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.
-
Stir the mixture at room temperature or with gentle heating until the formation of the phenylhydrazone is complete, as monitored by TLC.
-
The product often precipitates from the reaction mixture and can be collected by filtration.
Indazole Cyclization
The isolated or in situ generated phenylhydrazone is then cyclized under acidic conditions to form the indazole ring.
Experimental Protocol: Fischer Indazole Cyclization
-
Suspend the phenylhydrazone in a suitable high-boiling solvent or use a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent.
-
Heat the reaction mixture to a high temperature (typically >150 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction mixture by pouring it onto ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide).
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Mechanistic Considerations
The Fischer synthesis proceeds via a complex mechanism that involves the formation of an enamine tautomer of the hydrazone, followed by a[2][2]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia lead to the aromatic indazole ring.[3][4][5]
Caption: Key steps in the Fischer synthesis of indazoles.
Performance Comparison
| Parameter | Method 1: Benzophenone Cyclization | Method 2: Fischer Indole Synthesis |
| Starting Materials | (5-Bromo-2-fluorophenyl)phenyl-methanone, Hydrazine | 4-Bromophenylhydrazine, Benzaldehyde derivative |
| Reaction Conditions | Refluxing in ethanol or butanol | High temperatures, strong acid catalysts |
| Yield | Generally good to excellent | Variable, can be moderate to good |
| Scalability | Generally scalable | Can be challenging to scale due to harsh conditions |
| Substrate Scope | Dependent on the availability of substituted benzophenones | Broad scope with various substituted hydrazines and carbonyls |
| Safety Considerations | Hydrazine is toxic and carcinogenic | Strong acids and high temperatures require careful handling |
| Purification | Often straightforward (recrystallization or chromatography) | Can be more complex due to potential side products |
Conclusion
Both the cyclization of a substituted benzophenone and the Fischer indole synthesis approach offer viable pathways to this compound. The choice of method will ultimately depend on the specific requirements of the researcher, including the availability of starting materials, desired scale, and safety considerations.
The benzophenone cyclization method is often preferred for its milder reaction conditions and potentially higher yields, making it an attractive option for laboratory-scale synthesis. The main challenge lies in the synthesis of the benzophenone precursor.
The Fischer indole synthesis approach , while requiring harsher conditions, is a classic and robust method with a potentially broader substrate scope. It may be more cost-effective for large-scale production if the starting materials are readily available and the reaction can be optimized for high yield and purity.
Researchers and drug development professionals should carefully evaluate these factors to select the most efficient and practical synthetic route for their specific application. Further optimization of reaction conditions for either method could lead to improved yields and a more streamlined synthesis of this important heterocyclic building block.
References
- 1. This compound | 57639-16-4 [amp.chemicalbook.com]
- 2. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Biological Evaluation of 3-Arylindazoles as Selective MEK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Davis-Beirut Reaction: N1,N2-Disubstituted-1 H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
Introduction: The Indazole Scaffold and the Case for 5-Bromo-3-phenyl-1H-indazole
As a Senior Application Scientist, this guide provides a comprehensive framework for the validation of the biological activity of a novel chemical entity, 5-Bromo-3-phenyl-1H-indazole. Given the current scarcity of published biological data for this specific molecule, this document outlines a systematic, hypothesis-driven approach to discover, characterize, and validate its potential therapeutic activities. We will use a hypothetical case study where we investigate its potential as a kinase inhibitor, a common activity for indazole-based compounds. This guide will compare our target molecule with a known inhibitor, providing the necessary experimental protocols and data interpretation frameworks.
The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. This prevalence is largely due to the indazole ring's ability to mimic a purine base, allowing it to interact with a variety of ATP-binding sites in enzymes, particularly kinases. While this compound is currently more recognized as a synthetic intermediate, its structural similarity to known bioactive molecules warrants a thorough investigation into its own potential biological functions.
This guide, therefore, presents a roadmap for the systematic evaluation of this compound, from initial broad-based screening to specific target validation and comparative analysis.
Phase 1: Target Discovery and Initial Screening
Before specific validation can occur, a potential biological target must be identified. For a novel compound like this compound, a two-pronged approach is recommended: in silico prediction followed by broad in vitro screening.
In Silico Target Prediction
Computational methods can predict potential protein targets by comparing the structure of this compound to libraries of known ligands. Techniques such as molecular docking can be used to model the binding of the compound to the active sites of various proteins. Given the indazole scaffold, a primary target class to investigate would be the human kinome. Numerous online tools and commercial services are available for this purpose.
In Vitro Broad-Panel Screening
The most direct way to identify a compound's activity is to test it against a large panel of biological targets. Several contract research organizations (CROs) offer fee-for-service screening against hundreds of kinases, G-protein coupled receptors (GPCRs), and other enzyme classes. For this hypothetical study, we will assume that a screen of a kinase panel revealed that this compound exhibits inhibitory activity against Polo-like Kinase 1 (PLK1) , a key regulator of the cell cycle and a validated cancer target.
Phase 2: Validation and Comparative Analysis of PLK1 Inhibition
Once a putative target like PLK1 is identified, the next step is to validate this interaction and compare its activity to a known, well-characterized inhibitor. For this guide, we will use Volasertib (BI 6727) , a potent and selective PLK1 inhibitor that has undergone clinical investigation, as our comparator.
Primary Biochemical Assay: Quantifying Potency
The first step in validation is to determine the compound's potency in a purified, cell-free system. This allows for the direct measurement of the interaction between the compound and the target protein without the complexities of a cellular environment.
Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This assay measures the binding of the compound to the kinase of interest.
Methodology:
-
Reagents:
-
Recombinant human PLK1 protein
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Alexa Fluor-labeled kinase tracer
-
Assay buffer (e.g., TR-FRET buffer)
-
This compound and Volasertib (dissolved in DMSO)
-
-
Procedure:
-
Prepare a serial dilution of the test compounds (this compound and Volasertib) in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
In a 384-well plate, add the kinase, tracer, and antibody mixture.
-
Add the test compounds to the wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio and plot the results as a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce the signal by 50%).
-
Hypothetical Comparative Data:
| Compound | Target | IC50 (nM) |
| This compound | PLK1 | 150 |
| Volasertib | PLK1 | 5 |
Interpretation:
The hypothetical data in this table indicates that while this compound does inhibit PLK1, it is significantly less potent than the established inhibitor, Volasertib.
Secondary Cellular Assay: Confirming Biological Effect
After confirming biochemical activity, it is crucial to determine if the compound can engage its target in a cellular context and elicit a biological response.
Experimental Protocol: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in viability upon treatment with the compound would be consistent with the inhibition of a critical cell cycle kinase like PLK1.
Methodology:
-
Cell Line: A cancer cell line known to be sensitive to PLK1 inhibition (e.g., HeLa or A549).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent solution).
-
Read the absorbance at 570 nm using a plate reader.
-
Plot the absorbance against the compound concentration to determine the EC50 value (the concentration required to reduce cell viability by 50%).
-
Hypothetical Comparative Data:
| Compound | Cell Line | EC50 (µM) |
| This compound | HeLa | 5.2 |
| Volasertib | HeLa | 0.1 |
Interpretation:
The cellular data corroborates the biochemical findings. This compound shows anti-proliferative activity, but at a much higher concentration than Volasertib, suggesting lower cellular potency.
Visualizing the Process and a Hypothetical Pathway
To better understand the experimental flow and the biological context, diagrams are essential.
Caption: A high-level workflow for the discovery and validation of a novel compound.
Caption: A simplified diagram of the role of PLK1 in the cell cycle and the effect of its inhibition.
Conclusion and Future Directions
This guide has outlined a systematic approach to validate the biological activity of this compound, using PLK1 inhibition as a hypothetical example. Our illustrative data suggests that while the compound may possess activity, it is less potent than the established drug, Volasertib.
Further steps in the validation of this compound would include:
-
Selectivity Profiling: Testing the compound against a panel of other kinases to determine its selectivity. A highly selective compound is often more desirable as it is likely to have fewer off-target effects.
-
Mechanism of Action Studies: Determining if the compound is an ATP-competitive inhibitor, an allosteric inhibitor, or has another mechanism.
-
In Vivo Studies: If the in vitro data is promising, the next step would be to test the compound's efficacy and safety in animal models.
By following a rigorous, multi-faceted approach as detailed in this guide, researchers can effectively characterize the biological activity of novel compounds and determine their potential for further development.
A Comparative Guide to the Spectroscopic Analysis and Data Interpretation of 5-Bromo-3-phenyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of successful research and development. Among the myriad of scaffolds, the indazole core and its derivatives are of significant interest due to their diverse biological activities. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, comparative analysis of the spectroscopic data for 5-Bromo-3-phenyl-1H-indazole. By examining its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data in concert with structurally related analogs, we aim to provide a comprehensive resource for researchers in the field. This guide will not only present the data but also delve into the causality behind experimental choices and the logic of data interpretation, empowering you to confidently characterize similar molecular entities.
The Analytical Imperative: Why Spectroscopic Scrutiny Matters
The journey from a synthesized molecule to a potential drug candidate is paved with rigorous analytical checkpoints. Spectroscopic analysis provides the fundamental "fingerprint" of a molecule, confirming its identity, purity, and structural integrity. For substituted indazoles, subtle changes in the substitution pattern on the bicyclic ring system or the phenyl appendage can dramatically alter their physicochemical properties and biological activity. Therefore, a meticulous and comparative approach to spectroscopic data interpretation is not merely a procedural step but a critical intellectual exercise that informs subsequent stages of drug development.
Spectroscopic Profile of this compound
The following sections detail the characteristic spectroscopic data for this compound. The interpretation of this data forms the basis for its structural confirmation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides invaluable information about the electronic environment of hydrogen atoms within a molecule. The chemical shifts (δ) of the protons in this compound are influenced by the aromaticity of the indazole and phenyl rings, as well as the electronic effects of the bromine substituent.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH | 12.57 | br s | - |
| H-4 | 8.27 | d | 1.0 |
| Phenyl-H | 8.04 | d | 7.4 |
| H-7 | 7.62 | m | - |
| Phenyl-H | 7.54 | m | - |
| H-6 | 7.43 | m | - |
Solvent: CD₃COCD₃
The broad singlet at 12.57 ppm is characteristic of the N-H proton of the indazole ring, and its exchangeability with D₂O can confirm this assignment. The downfield chemical shifts of the aromatic protons are indicative of their location within the deshielding region of the aromatic ring currents. The bromine atom at the C-5 position exerts a modest electronic influence on the neighboring protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy complements ¹H NMR by providing insights into the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic nature of their substituents.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=N (Indazole) | 145.2 |
| C-Ar (Indazole) | 140.8 |
| C-Ar (Phenyl) | 133.1 |
| C-Ar (Phenyl) | 129.2 |
| C-Ar (Phenyl) | 128.8 |
| C-Ar (Indazole) | 127.8 |
| C-Ar (Indazole) | 123.5 |
| C-Ar (Indazole) | 121.9 |
| C-Br (Indazole) | 115.1 |
| C-Ar (Indazole) | 112.4 |
Solvent: Not specified in the available data, but likely a polar aprotic solvent like DMSO-d₆ or CDCl₃.
The carbon atom attached to the bromine (C-5) is expected to have a chemical shift influenced by the halogen's electronegativity and heavy atom effect. The quaternary carbons of the indazole ring and the phenyl ring typically appear as less intense signals in a standard ¹³C NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its elemental composition and connectivity.
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z | Relative Abundance |
| [M+H]⁺ | 273/275 | Isotopic pattern for Br |
| [M]⁺ | 272/274 | 100% |
| [M-N₂]⁺ | 244/246 | - |
| [M-Br]⁺ | 193 | - |
| [C₁₃H₉N₂]⁺ | 193 | 13% |
| [C₁₃H₈N]⁺ | 166 | 20% |
| [C₁₁H₇]⁺ | 139 | 6% |
| [C₆H₅]⁺ | 77 | 17% |
The presence of the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) in the molecular ion peak is a definitive confirmation of the presence of a single bromine atom in the molecule.[1] The fragmentation pattern provides further structural clues.
A Comparative Spectroscopic Landscape: The Influence of Substitution
To truly understand the spectroscopic features of this compound, it is instructive to compare its data with that of closely related analogs. The electronic nature of the substituent at the 5-position of the indazole ring significantly influences the chemical shifts of the nearby nuclei.
Table 4: Comparative ¹H NMR Data (δ, ppm) for 5-Substituted-3-phenyl-1H-indazoles
| Proton | 3-phenyl-1H-indazole | 5-Chloro-3-phenyl-1H-indazole | This compound | 5-Iodo-3-phenyl-1H-indazole | 5-Nitro-3-phenyl-1H-indazole |
| NH | 12.10 (br s) | 11.55 (br s) | 12.57 (br s) | 12.74 (br s) | 11.84 (br s) |
| H-4 | 8.05 (m) | 7.98-7.93 (m) | 8.27 (d) | 8.30 (s) | 7.98 (d) |
| H-6 | 7.33 (m) | 7.17-7.14 (m) | 7.43 (m) | - | 7.29 (d) |
| H-7 | 7.09 (m) | 7.32-7.29 (m) | 7.62 (m) | 6.70 (d) | - |
| Phenyl-H | 7.10-8.10 (m) | 7.45-7.98 (m) | 7.54, 8.04 (m) | 7.48-7.92 (m) | 7.53-7.98 (m) |
Solvents: CDCl₃ for 3-phenyl, 5-chloro, 5-iodo, and 5-nitro derivatives; CD₃COCD₃ for 5-bromo derivative.
Table 5: Comparative ¹³C NMR Data (δ, ppm) for 5-Substituted-3-phenyl-1H-indazoles
| Carbon | 3-phenyl-1H-indazole | 5-Chloro-3-phenyl-1H-indazole | 5-Iodo-3-phenyl-1H-indazole | 5-Nitro-3-phenyl-1H-indazole |
| C-3 | 145.51 | 145.36 | 144.75 | 148.67 |
| C-3a | 141.63 | 140.04 | 140.51 | 143.39 |
| C-4 | 121.24 | 120.35 | 123.26 | 120.37 |
| C-5 | 120.82 | 127.11 | 84.70 | 142.96 |
| C-6 | 126.70 | 121.80 | 135.08 | 119.18 |
| C-7 | 110.43 | 111.35 | 112.22 | 110.60 |
| C-7a | 120.94 | - | - | - |
| Phenyl C-ipso | 133.51 | 132.78 | 132.69 | 131.72 |
| Phenyl C-o | 127.81 | 127.63 | 127.83 | 127.81 |
| Phenyl C-m | 128.98 | 129.07 | 129.15 | 129.35 |
| Phenyl C-p | 128.17 | 128.53 | 128.58 | - |
Solvent: CDCl₃ for all compounds.
The data clearly illustrates the electronic effects of the substituents. The electron-withdrawing nitro group in 5-nitro-3-phenyl-1H-indazole generally causes a downfield shift of the adjacent proton and carbon signals compared to the unsubstituted analog. Conversely, the halogens (Cl, Br, I) exhibit a more complex influence due to the interplay of their inductive and resonance effects.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule. The spectrum of this compound exhibits characteristic absorptions for the N-H bond, aromatic C-H bonds, and the C=C and C=N bonds of the aromatic rings.
Table 6: Key IR Absorptions for this compound and Related Compounds
| Functional Group | This compound (cm⁻¹) | 3-phenyl-1H-indazole (cm⁻¹) | General Aromatic Region (cm⁻¹) |
| N-H Stretch | ~3150 (broad) | 3151 | 3300-3500 |
| Aromatic C-H Stretch | ~3050 | ~3060 | 3000-3100 |
| C=C/C=N Stretch (Aromatic) | 1478 | 1621, 1479 | 1450-1600 |
| C-H Out-of-plane Bending | 912, 787, 774, 698 | - | 690-900 |
The broad absorption around 3150 cm⁻¹ is indicative of the N-H stretching vibration, which is often broadened due to hydrogen bonding. The sharp peaks above 3000 cm⁻¹ are characteristic of aromatic C-H stretching. The absorptions in the 1450-1600 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings.[2] The pattern of strong absorptions in the 690-900 cm⁻¹ region is diagnostic of the substitution pattern on the aromatic rings.
Experimental Protocols: A Self-Validating System
To ensure the acquisition of high-quality and reproducible spectroscopic data, adherence to standardized experimental protocols is paramount. The following provides a detailed, step-by-step methodology for the spectroscopic analysis of a novel substituted 3-phenyl-1H-indazole derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified indazole derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; for indazoles, DMSO-d₆ is often preferred as it allows for the observation of the exchangeable NH proton.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
-
¹H NMR Acquisition:
-
Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16-64) should be averaged to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
To aid in the assignment of carbon signals, consider acquiring Distortionless Enhancement by Polarization Transfer (DEPT) spectra (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.
-
Integrate the proton signals and analyze the multiplicities and coupling constants.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid indazole sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify and label the key absorption bands.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the indazole derivative (typically ~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable and abundant signal for the molecular ion.
-
Acquire the mass spectrum in the positive ion mode to observe the [M+H]⁺ ion.
-
To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
Visualizing the Workflow and Molecular Fragmentation
Diagrams are powerful tools for visualizing experimental workflows and complex molecular processes.
Caption: Experimental workflow for the spectroscopic analysis of a novel indazole derivative.
Caption: Proposed mass spectral fragmentation pathway for this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound, when placed in the context of its structural analogs, provides a robust framework for its unequivocal identification. This guide has demonstrated that a multi-technique approach, combining ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, is essential for a thorough characterization. By understanding the influence of substituents on the spectroscopic data and adhering to rigorous experimental protocols, researchers can confidently navigate the complexities of structural elucidation for novel indazole derivatives, thereby accelerating the pace of drug discovery and development.
References
A Comparative Guide to Indazole-Based Kinase Inhibitors: Evaluating 5-Bromo-3-phenyl-1H-indazole in the Context of Modern Therapeutics
This guide provides an in-depth comparative analysis of 5-Bromo-3-phenyl-1H-indazole, a representative synthetic indazole derivative, positioned against clinically validated, indazole-based kinase inhibitors. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes structure-activity relationship (SAR) principles with field-proven experimental insights to provide a framework for evaluating novel indazole compounds.
While extensive, publicly available in vitro data for this compound is limited, this guide will leverage data from its structural analogues and established drugs to infer its potential biological activity. By dissecting the roles of key structural motifs—the indazole core, the 3-phenyl group, and the 5-bromo substitution—we can construct a robust hypothesis of its performance profile.
The Indazole Scaffold: A Privileged Structure in Kinase Inhibition
The 1H-indazole core is a cornerstone of modern medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2] Its bioisosteric resemblance to the purine ring of ATP allows indazole-based molecules to function as competitive inhibitors, effectively docking into the ATP-binding pocket of a wide array of kinases.[1] This inherent advantage has led to the development of several FDA-approved anticancer drugs, including Axitinib and Pazopanib, which target key kinases in angiogenic pathways.[3][4]
The versatility of the indazole scaffold lies in its amenability to substitution at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The strategic placement of functional groups can introduce new hydrogen bonds, hydrophobic interactions, or halogen bonds with amino acid residues in the kinase hinge region and surrounding pockets, thereby enhancing inhibitory activity.
Comparative Compounds: Setting the Benchmark
To establish a performance benchmark, we will compare the inferred profile of this compound against two highly successful, indazole-containing multi-kinase inhibitors:
-
Axitinib (Inlyta®): A potent and selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) 1, 2, and 3.[3][5] It is a second-generation TKI approved for the treatment of advanced renal cell carcinoma (RCC).[3]
-
Pazopanib (Votrient®): A multi-targeted TKI that inhibits VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit.[6][7][8] It is used in the treatment of RCC and soft tissue sarcoma.[6][7]
Performance Analysis: Kinase Inhibition and Cellular Activity
The efficacy of a kinase inhibitor is primarily defined by its biochemical potency (IC50 against the target enzyme) and its cellular activity (GI50 or IC50 against cancer cell lines).
Biochemical Potency: A Head-to-Head Comparison
The following table summarizes the biochemical IC50 values for our benchmark compounds against key angiogenic kinases.
| Compound | VEGFR1 (IC50, nM) | VEGFR2 (IC50, nM) | VEGFR3 (IC50, nM) | PDGFRβ (IC50, nM) | c-Kit (IC50, nM) | Source(s) |
| Axitinib | 0.1 | 0.2 | 0.1-0.3 | 1.6 | 1.7 | [5] |
| Pazopanib | 10 | 30 | 47 | 84 | 74 | [6][8] |
Analysis and Inference for this compound:
Direct experimental data for this compound is not available in the cited literature. However, we can infer its potential based on established SAR principles:
-
The 3-Phenyl Group: This bulky, hydrophobic group is a common feature in many kinase inhibitors. It often occupies a hydrophobic pocket near the ATP-binding site. Studies on other 3-phenyl-indazole derivatives have shown that substitutions on this phenyl ring can modulate potency, suggesting it is a critical interaction domain.[9]
-
The 5-Bromo Substitution: Halogen atoms, particularly bromine and chlorine, are known to participate in halogen bonding—a favorable non-covalent interaction with backbone carbonyl oxygens in the kinase hinge region. This can significantly enhance binding affinity. Structure-activity relationship studies of other kinase inhibitor series have frequently shown that halogen substitution at key positions leads to improved potency compared to unsubstituted or alkyl-substituted analogues.[9]
Based on these principles, it is plausible that This compound would exhibit inhibitory activity against various kinases. Its potency would likely be greater than the simple, unsubstituted 3-phenyl-1H-indazole due to the contribution of the 5-bromo group. However, it is unlikely to match the sub-nanomolar potency of Axitinib, which features a more complex and highly optimized side chain designed for specific interactions within the VEGFR active site. Its profile might be more comparable to first-generation multi-kinase inhibitors.
In Vitro Cellular Activity
The ultimate goal of a kinase inhibitor is to halt the proliferation of cancer cells. The table below shows the antiproliferative activity of Axitinib in various cell lines.
| Compound | Cell Line | Activity Metric | Value (µM) | Notes | Source(s) |
| Axitinib | MGG8 (Glioblastoma) | IC50 | 0.06 | Highly sensitive GSC line | [10] |
| HUVEC (Endothelial) | IC50 | ~0.3 | Target endothelial cells | [10] | |
| MGG4 (Glioblastoma) | IC50 | 2.1 | [10] | ||
| MGG18 (Glioblastoma) | IC50 | 6.4 | [10] |
Analysis and Inference for this compound:
The cellular activity of this compound would depend on which kinases it inhibits and its ability to penetrate the cell membrane. If it effectively inhibits kinases driving proliferation in a specific cell line (e.g., VEGFR-2 in HUVECs or other kinases in cancer cells), it would demonstrate antiproliferative effects. Studies on structurally related 3-amino-N-phenyl-1H-indazole-1-carboxamides have shown potent antiproliferative activity against various cancer cell lines, with GI50 values in the low micromolar to nanomolar range.[11][12] This suggests that the core phenyl-indazole structure is a valid starting point for developing compounds with significant cellular effects.
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the key structural components of the indazole scaffold and how different substitutions contribute to kinase binding, comparing the benchmark drugs to our topic compound.
Caption: Comparative SAR of indazole-based inhibitors.
Experimental Protocols: Self-Validating Methodologies
To ensure trustworthiness and reproducibility, detailed protocols for key in vitro assays are provided. These methods represent industry standards for characterizing novel kinase inhibitors.
Protocol 1: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)
This biochemical assay quantifies the ability of a test compound to directly inhibit the enzymatic activity of the VEGFR-2 kinase. The principle relies on measuring the amount of ATP remaining after the kinase reaction; a strong luminescent signal indicates low kinase activity (less ATP consumed) and thus potent inhibition.[13][14]
Materials:
-
Recombinant human VEGFR-2 kinase domain (BPS Bioscience, #40301 or similar)
-
Kinase Buffer (e.g., 5x Kinase Buffer 1, BPS Bioscience #79334)
-
ATP Solution (500 µM)
-
Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test Compound (e.g., this compound) dissolved in 100% DMSO
-
Luminescent Kinase Assay Reagent (e.g., ADP-Glo™ or Kinase-Glo™ MAX, Promega #V6071)
-
Solid white, opaque 96-well plates
Procedure:
-
Compound Dilution: Prepare a serial 10-point dilution of the test compound in a DMSO plate. Subsequently, create intermediate dilutions in 1x Kinase Buffer to maintain a consistent final DMSO concentration (≤1%) in the assay.
-
Master Mix Preparation: Prepare a master mix containing 1x Kinase Buffer, ATP, and the kinase substrate. Add 25 µL of this mix to each well of the 96-well plate.
-
Inhibitor Addition: Add 5 µL of the diluted test compound to the appropriate wells. For "Positive Control" (100% activity) and "Blank" (no enzyme) wells, add 5 µL of the buffer containing DMSO.
-
Enzyme Addition: Thaw the VEGFR-2 enzyme on ice. Dilute the enzyme to the working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.
-
Reaction Initiation: Add 20 µL of the diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 20 µL of 1x Kinase Buffer to the "Blank" wells.
-
Incubation: Incubate the plate at 30°C for 45 minutes.
-
Signal Development: Add 50 µL of the luminescent kinase assay reagent to each well. This stops the reaction and begins the generation of the luminescent signal.
-
Final Incubation: Cover the plate with aluminum foil and incubate at room temperature for 15 minutes.
-
Data Acquisition: Measure the luminescence using a compatible microplate reader.
-
Data Analysis: Subtract the "Blank" reading from all other wells. Calculate the percent inhibition relative to the "Positive Control" and plot the results against the log of the inhibitor concentration to determine the IC50 value using non-linear regression.
Caption: Workflow for the VEGFR-2 Kinase Inhibition Assay.
Protocol 2: MTT Cell Viability Assay
This cell-based assay measures the metabolic activity of cells as an indicator of their viability following treatment with a test compound.[9] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.[9]
Materials:
-
Human cancer cell line (e.g., HCT116 colon cancer or A549 lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization Solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include "vehicle control" (e.g., 0.1% DMSO) and "no cell" blank wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 humidified incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 4 hours. During this time, viable cells will convert the MTT to visible purple crystals.
-
Solubilization: Carefully remove the medium from the wells. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance (OD) of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Subtract the average absorbance of the "no cell" blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the GI50/IC50 value by plotting percent viability versus the log of the compound concentration.
Conclusion and Future Directions
While direct experimental evidence for This compound remains to be published, a systematic analysis based on the well-established principles of indazole SAR provides a strong foundation for predicting its biological potential. The presence of a 3-phenyl group and a 5-bromo substituent suggests that this compound is likely to possess kinase inhibitory and antiproliferative properties. The bromine atom, in particular, may confer enhanced potency through halogen bonding within the ATP-binding pocket of target kinases.
Compared to highly optimized, clinically approved drugs like Axitinib and Pazopanib, this compound represents a foundational scaffold. It is unlikely to possess their potency or selectivity without further modification. However, its value lies in its role as a key synthetic intermediate and a lead structure for further development. Future research should focus on:
-
Direct Biological Evaluation: Performing in vitro kinase panel screening and cellular proliferation assays to establish its actual IC50 and GI50 values.
-
Co-crystallization Studies: Obtaining crystal structures of the compound bound to relevant kinases (e.g., VEGFR-2, FGFR1) to validate the predicted binding mode and guide further design.
-
Systematic SAR Exploration: Synthesizing and testing analogues with modifications at the 3-phenyl ring and alternative substitutions at the 5-position to build a comprehensive SAR profile and optimize for potency and selectivity.
By following the robust experimental protocols detailed in this guide, researchers can effectively characterize this compound and its derivatives, contributing valuable data to the ever-expanding field of indazole-based therapeutics.
References
- 1. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide [journal.waocp.org]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [ouci.dntb.gov.ua]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VEGFR inhibitor [otavachemicals.com]
- 10. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]
- 14. journal.waocp.org [journal.waocp.org]
A Comparative Guide to Evaluating the Efficacy of Novel Indazole-Based Compounds: A Case Study Perspective on 5-Bromo-3-phenyl-1H-indazole
Introduction
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.[1][4] Notably, several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its therapeutic significance.[5][6]
This guide addresses the topic of the efficacy of 5-Bromo-3-phenyl-1H-indazole. It is important to note that, as of the writing of this guide, specific in-vitro and in-vivo efficacy data for this particular compound are not extensively published in the public domain. However, the structural motifs present in this compound—namely the 3-phenyl-1H-indazole core and the bromine substitution at the 5-position—are features found in numerous bioactive molecules, particularly kinase inhibitors. The bromine atom, for instance, serves as a crucial synthetic handle for further molecular elaboration via cross-coupling reactions, enabling the exploration of a wider chemical space.[2][7]
Therefore, this document will serve as a comprehensive, technically-grounded guide for a researcher aiming to elucidate the therapeutic potential of this compound. We will proceed by establishing a comparative framework using well-characterized indazole derivatives that target a clinically relevant pathway. Drawing from the extensive research on indazole-based Polo-like Kinase 1 (PLK1) inhibitors, this guide will provide:
-
A comparative analysis of the in-vitro and in-vivo efficacy of established PLK1 inhibitors.
-
Detailed, field-proven experimental protocols to enable the evaluation of a novel compound like this compound.
-
The scientific rationale behind experimental choices, ensuring a self-validating and robust investigational cascade.
Our objective is to equip researchers, scientists, and drug development professionals with the necessary tools and conceptual framework to systematically investigate and validate the efficacy of novel indazole derivatives.
The Scientific Rationale: Why Polo-like Kinase 1 (PLK1) is a Relevant Target
Polo-like kinases (PLKs) are a family of serine/threonine kinases that are pivotal regulators of the cell cycle, particularly during mitosis.[8] Among the five members of this family, PLK1 is the most extensively studied and is frequently overexpressed in a wide array of human cancers, with its elevated levels often correlating with poor prognosis.[8][9] This oncogenic association has positioned PLK1 as an attractive target for cancer therapy.[8][10][11] Inhibition of PLK1 disrupts mitotic progression, leading to cell cycle arrest and subsequent apoptosis in cancer cells.[9][12] Given that numerous indazole derivatives have been explored as kinase inhibitors, investigating the potential of this compound as a PLK1 inhibitor is a logical and promising starting point.
PLK1 Signaling Pathway and Point of Inhibition
The following diagram illustrates the central role of PLK1 in the G2/M transition of the cell cycle and the mechanism by which inhibitors disrupt this process.
In-Vitro Efficacy Evaluation: A Comparative Approach
The initial assessment of a novel compound's potential begins with a series of in-vitro assays. These experiments are designed to determine the compound's direct inhibitory effect on the target enzyme and its broader impact on cancer cell lines.
Biochemical Kinase Inhibition Assay
The first crucial step is to ascertain if this compound directly inhibits PLK1's kinase activity. This is quantified by determining the half-maximal inhibitory concentration (IC50).
Comparative Data: Known Indazole-Based and Other PLK1 Inhibitors
| Compound | Type | Target | IC50 (nM) | Reference |
| Volasertib (BI 6727) | Di-hydro-pteridinone | PLK1 | 0.87 | [8] |
| Onvansertib | Pyrrolo-pyrazole | PLK1 | 2.1 | [10][11] |
| Rigosertib | Styryl-benzyl-sulfone | PLK1, others | 9 | [10][11] |
| GSK461364 | Thiophene amide | PLK1 | 2.2 | [13] |
| BI 2536 | Di-hydro-pteridinone | PLK1 | 0.83 | [9][13] |
| Hit-4 (Hypothetical) | Novel Scaffold | PLK1 | 0.022 | [14] |
This table provides benchmark IC50 values against which a novel compound like this compound would be compared. A potent inhibitor would ideally exhibit an IC50 in the low nanomolar or even picomolar range.[14]
Experimental Protocol: Biochemical PLK1 Kinase Inhibition Assay
This protocol outlines a common method for determining the IC50 of a test compound against PLK1.
-
Objective: To measure the concentration of this compound required to inhibit 50% of PLK1 kinase activity.
-
Materials:
-
Recombinant human PLK1 enzyme.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
Substrate (e.g., Casein or a specific peptide like PLKtide).
-
ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based assays like ADP-Glo™).
-
Test Compound (this compound, serially diluted).
-
384-well plates.
-
Plate reader (scintillation counter for radioactivity or luminometer).
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from 10 mM. Then, dilute further in kinase buffer to achieve the final desired concentrations (e.g., from 1 nM to 100 µM).
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Kinase buffer.
-
Test compound at various concentrations.
-
PLK1 enzyme.
-
Substrate.
-
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Termination & Detection: Stop the reaction and quantify the kinase activity.
-
Radiometric: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence (ADP-Glo™): Add ADP-Glo™ reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP, which is then measured via a luciferase/luciferin reaction.
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Cell-Based Assays
Following biochemical validation, the next logical step is to assess the compound's effect on cancer cells.
Comparative Data: Anti-proliferative Activity of PLK1 Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Volasertib | SCLC Cell Lines (Panel) | Small Cell Lung Cancer | 40 - 550 | [10] |
| Onvansertib | SCLC Cell Lines (Panel) | Small Cell Lung Cancer | (Potent nanomolar) | [10][11] |
| Rigosertib | SCLC Cell Lines (Panel) | Small Cell Lung Cancer | (Potent nanomolar) | [10][11] |
| Compound 2f | 4T1 | Breast Cancer | 230 - 1150 | [5] |
| Compound 6o | K562 | Leukemia | 5150 | [7][15] |
This table demonstrates the range of anti-proliferative activities observed for various indazole and PLK1-targeting compounds. The efficacy of this compound would be evaluated against a panel of cancer cell lines, ideally those known to overexpress PLK1.
Experimental Protocol: Cell Proliferation (MTT) Assay
-
Objective: To measure the effect of this compound on the metabolic activity and proliferation of cancer cells.
-
Materials:
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC50.
-
Experimental Protocol: Cell Cycle Analysis via Flow Cytometry
-
Objective: To determine if this compound induces cell cycle arrest, a hallmark of PLK1 inhibition.
-
Materials:
-
Cancer cell line.
-
Test compound.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
70% cold ethanol (for fixation).
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
-
-
Procedure:
-
Treatment: Treat cells with the test compound at concentrations around its IC50 value for 24-48 hours.
-
Harvesting: Harvest both adherent and floating cells, wash with PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Wash the cells to remove ethanol and resuspend in PI staining solution. Incubate in the dark for 30 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. The intensity of PI fluorescence is proportional to the DNA content.
-
Data Interpretation: Quantify the percentage of cells in G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of PLK1 inhibition.
-
In-Vivo Efficacy Evaluation: Preclinical Models
Promising in-vitro data provides the justification for advancing a compound to more complex and resource-intensive in-vivo studies. The primary goal is to assess the compound's anti-tumor efficacy and safety profile in a living organism.
Xenograft Tumor Models
The most common preclinical models for cancer drug evaluation are xenografts, where human cancer cells are implanted into immunocompromised mice.
Comparative Data: In-Vivo Efficacy of PLK1 Inhibitors
| Compound | Model | Cancer Type | Dosing & Route | Outcome | Reference |
| Onvansertib | Patient-Derived Xenograft (PDX) | SCLC | Oral | Significant tumor growth inhibition | [10][11] |
| Volasertib | Patient-Derived Xenograft (PDX) | SCLC | IV | Significant tumor growth inhibition | [10][11] |
| Poloxin® | Xenograft Mouse Model | - | - | Inhibited tumor growth | [8] |
| Compound 2f | 4T1 Tumor Model | Breast Cancer | - | Suppressed tumor growth without obvious side effects | [5] |
This table highlights the type of data that would be generated for this compound. Efficacy is typically measured by tumor growth inhibition (TGI) or tumor regression.
Experimental Protocol: Human Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor activity of this compound in a mouse model.
-
Materials:
-
Immunocompromised mice (e.g., Nude or NSG mice).
-
Human cancer cell line (e.g., H526 SCLC cells).
-
Test compound formulated in an appropriate vehicle.
-
Positive control (e.g., standard-of-care chemotherapy like cisplatin).[10]
-
Calipers for tumor measurement.
-
-
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle, Test Compound low dose, Test Compound high dose, Positive Control).
-
Treatment: Administer the compound and controls via the determined route (e.g., oral gavage, intraperitoneal injection) according to the dosing schedule (e.g., daily, twice weekly).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Volume ≈ 0.5 x Length x Width²).
-
Monitor body weight as an indicator of toxicity.
-
Observe the general health of the animals.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size, or for a fixed duration.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the percent Tumor Growth Inhibition (%TGI) and perform statistical analysis to determine significance.
-
Workflow for Novel Indazole Inhibitor Evaluation
The entire process, from initial screening to preclinical validation, can be visualized as a logical workflow.
Conclusion
While direct efficacy data for this compound remains to be established, its structural characteristics place it within a class of compounds with proven therapeutic potential, particularly as kinase inhibitors. This guide provides a robust, scientifically-grounded framework for the systematic evaluation of its efficacy. By leveraging comparative data from well-characterized indazole derivatives and employing the detailed protocols herein, researchers can effectively navigate the preclinical drug discovery process. The journey from a novel chemical entity to a potential therapeutic agent is arduous, but it is built upon the rigorous and logical application of the in-vitro and in-vivo methodologies described. The path forward for this compound, and other novel indazoles, lies in the meticulous execution of such a self-validating experimental cascade.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modelling the Functions of Polo-Like Kinases in Mice and Their Applications as Cancer Targets with a Special Focus on Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Enabling and disabling Polo-like kinase 1 inhibition through chemical genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Validation of 5-Bromo-3-phenyl-1H-indazole Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Drug Discovery
5-Bromo-3-phenyl-1H-indazole is a heterocyclic compound that serves as a crucial building block in the synthesis of various bioactive molecules, with potential applications in oncology and neurology.[1] In the realm of drug discovery and development, the purity of such starting materials is paramount. Impurities can significantly impact the safety, efficacy, and reproducibility of therapeutic candidates, making rigorous analytical validation an indispensable component of the research and development process. This guide will compare and contrast the primary analytical techniques for purity determination of this compound, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4]
Orthogonal Approaches to Purity Validation: A Multi-Technique Imperative
No single analytical technique is sufficient to comprehensively assess the purity of a compound.[5] A robust validation strategy employs orthogonal methods—techniques that measure the same attribute through different physicochemical principles. This approach provides a more complete picture of a sample's purity, mitigating the risk of undetected impurities. For this compound, the primary recommended techniques are High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supplemented by Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and residual solvents.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the cornerstone of purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. A well-developed HPLC method can separate the main compound from its process-related impurities and degradation products.
Causality of Experimental Choices in HPLC Method Development
The selection of HPLC parameters is a critical process driven by the physicochemical properties of this compound. A reversed-phase C18 column is typically chosen for non-polar to moderately polar compounds. The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve optimal separation. The detector wavelength is selected based on the UV absorbance maximum of the analyte to ensure maximum sensitivity.
Self-Validating HPLC Protocol for Purity Determination
A validated HPLC method must demonstrate specificity, linearity, accuracy, precision, and robustness, in accordance with ICH Q2(R1) guidelines.[6]
Experimental Protocol: Reversed-Phase HPLC for this compound
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program: A linear gradient from 30% to 90% Solvent B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by UV scan (typically in the range of 254 nm).
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile/water) to a final concentration of approximately 1 mg/mL.
Data Presentation: Summarizing HPLC Validation Parameters
| Validation Parameter | Acceptance Criteria | Hypothetical Result for this compound |
| Specificity | Peak purity index > 0.999 | Main peak is spectrally pure; no co-eluting peaks in stressed samples. |
| Linearity (r²) | ≥ 0.999 | 0.9995 over a concentration range of 0.1 - 2.0 mg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% for spiked samples at three concentration levels. |
| Precision (RSD) | ≤ 2.0% | Repeatability (n=6): 0.5%; Intermediate Precision: 0.8%. |
| Robustness | No significant change in results with minor variations in method parameters. | Method is robust to small changes in flow rate, column temperature, and mobile phase composition. |
Quantitative NMR (qNMR): An Absolute Purity Assessment
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary ratio method for determining compound purity without the need for a specific reference standard of the analyte itself.[7][8] It provides a direct measure of the molar quantity of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity and weight.
Why qNMR is a Superior Orthogonal Method
qNMR offers several advantages over traditional chromatographic methods. It is non-destructive, requires minimal sample preparation, and can provide structural information about impurities.[5][9] Furthermore, it is orthogonal to HPLC, meaning it is unlikely to be affected by the same interferences.[10]
Protocol for Absolute Purity Determination by ¹H qNMR
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone. The standard should have a simple spectrum with at least one resonance that does not overlap with the analyte signals.
-
Sample Preparation: Accurately weigh a specific amount of this compound and the internal standard into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions, ensuring a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons.
-
Data Processing: Integrate the non-overlapping signals of the analyte and the internal standard.
-
Purity Calculation: The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizing the Analytical Workflow
Caption: Orthogonal workflow for purity validation.
Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities
GC-MS is a highly sensitive and specific technique for the identification and quantification of volatile and semi-volatile organic compounds.[11] In the context of this compound purity, GC-MS is primarily used to detect residual solvents from the synthesis process.
GC-MS Protocol for Residual Solvent Analysis
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: A low-polarity column suitable for general-purpose use (e.g., 5% phenyl-methylpolysiloxane).
-
Sample Preparation: A known amount of the sample is dissolved in a high-boiling point solvent (e.g., dimethyl sulfoxide) for headspace analysis.
-
Headspace Parameters: The sample is heated in a sealed vial to partition volatile solvents into the headspace, which is then injected into the GC.
-
GC Temperature Program: A temperature gradient is used to separate the solvents based on their boiling points.
-
MS Detection: The mass spectrometer is operated in full scan mode to identify the eluting compounds by their mass spectra.
Forced Degradation Studies: Understanding Stability
Forced degradation, or stress testing, is a critical component of analytical validation.[12][13] These studies involve subjecting the drug substance to harsh conditions to accelerate its decomposition.[14] The goal is to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[15][16]
Protocol for Forced Degradation of this compound
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[16]
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV and visible light as per ICH Q1B guidelines.[14]
The stressed samples are then analyzed by the validated HPLC method to demonstrate that the degradation products are well-separated from the main peak.
Logical Relationship of Validation Parameters
Caption: Interdependence of analytical validation parameters.
Conclusion: A Triad of Techniques for Unquestionable Purity
The analytical validation of this compound purity is a multifaceted process that demands a scientifically rigorous and logical approach. By employing a triad of orthogonal techniques—HPLC for primary purity and impurity profiling, qNMR for absolute purity determination, and GC-MS for volatile impurities—researchers can establish a comprehensive and trustworthy purity profile. This multi-pronged strategy, underpinned by the principles of ICH Q2(R1) and supported by forced degradation studies, ensures the quality and reliability of this critical starting material, thereby safeguarding the integrity of the drug development pipeline.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. starodub.nl [starodub.nl]
- 5. azooptics.com [azooptics.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. ijisrt.com [ijisrt.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. researchgate.net [researchgate.net]
- 16. pharmtech.com [pharmtech.com]
A Senior Application Scientist's Guide to Catalyst Efficacy in 5-Bromo-3-phenyl-1H-indazole Synthesis
The 5-bromo-3-phenyl-1H-indazole scaffold is a cornerstone in medicinal chemistry, serving as a pivotal intermediate for developing a wide array of therapeutic agents. Its bromine handle is a versatile anchor for introducing further molecular complexity, often through cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] The efficacy of synthesizing this crucial building block, however, is highly dependent on the chosen catalytic strategy.
This guide provides an in-depth comparison of the primary catalytic systems employed for the synthesis of 3-substituted indazoles, with a specific focus on their application to this compound. We will dissect the mechanistic underpinnings, compare performance based on experimental data, and provide detailed protocols to empower researchers in making informed decisions for their synthetic campaigns.
Synthetic Strategies: A Mechanistic Overview
The construction of the 3-phenyl-1H-indazole core from readily available precursors, such as substituted benzophenones or benzaldehydes, typically involves a critical intramolecular C-N bond formation step. The choice of catalyst—or the decision to proceed without one—fundamentally alters the reaction's profile, including its efficiency, cost, and environmental impact. The three dominant strategies are:
-
Palladium-Catalyzed C-N Coupling: The gold standard for reliability and broad substrate scope.
-
Copper-Catalyzed C-N Coupling: A cost-effective and increasingly popular alternative.
-
Catalyst-Free Condensation: An atom-economical and "green" approach, albeit with its own set of limitations.
Section 1: Palladium-Catalyzed Synthesis: The High-Performance Workhorse
Palladium catalysis is renowned for its ability to forge C-N bonds with high efficiency and exceptional functional group tolerance. The synthesis of indazoles via this method often proceeds through an intramolecular Buchwald-Hartwig-type amination or a C-H activation pathway.[3][4]
Mechanistic Rationale
The catalytic cycle for the intramolecular amination of an N-tosylhydrazone derived from a 2-halobenzophenone is a classic example. The choice of a bulky, electron-rich phosphine ligand is critical; it accelerates the rate-limiting reductive elimination step, thereby increasing turnover frequency and preventing catalyst decomposition. The base is not merely a proton scavenger but is integral to the catalytic cycle, facilitating the formation of the active Pd(0) species and the deprotonation of the nitrogen nucleophile.
Representative Experimental Protocol: Pd-Catalyzed Cyclization
This protocol is adapted from established methods for synthesizing 3-arylindazoles from 2-halobenzophenone N-tosylhydrazones.[3]
-
Preparation of Hydrazone: To a solution of (5-bromo-2-chlorophenyl)(phenyl)methanone (1.0 equiv) and p-toluenesulfonohydrazide (1.1 equiv) in ethanol, add a catalytic amount of acetic acid. Reflux the mixture for 4-6 hours until TLC indicates complete consumption of the ketone. Cool to room temperature, filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield the N-tosylhydrazone precursor.
-
Cyclization: In an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the N-tosylhydrazone (1.0 equiv), Pd₂(dba)₃ (2.5 mol%), a suitable phosphine ligand like Xantphos (6 mol%), and sodium tert-butoxide (2.5 equiv).
-
Add anhydrous toluene as the solvent.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford this compound.
Section 2: Copper-Catalyzed Synthesis: The Economical Alternative
Copper catalysis has emerged as a powerful and economically viable strategy for N-arylation reactions.[5][6] It provides an excellent alternative to palladium, particularly for large-scale syntheses where catalyst cost is a significant factor. While historically requiring harsher conditions, modern copper systems with appropriate ligands show remarkable efficiency.
Mechanistic Rationale
The mechanism of copper-catalyzed intramolecular amination is thought to proceed via a Cu(I)/Cu(III) cycle. The reaction is initiated by the coordination of the nitrogen nucleophile and the aryl halide to the Cu(I) center. An oxidative addition forms a Cu(III) intermediate, which then undergoes reductive elimination to form the C-N bond and regenerate the active Cu(I) catalyst. Ligands like 1,10-phenanthroline are crucial for stabilizing the copper intermediates and facilitating the catalytic turnover.
Representative Experimental Protocol: Copper-Catalyzed Cyclization
This protocol is based on the synthesis of N-aryl-1H-indazoles from o-chlorinated arylhydrazones.[5][7] It is noteworthy that o-bromo precursors often give superior yields compared to their o-chloro counterparts in these reactions.[7]
-
Preparation of Hydrazone: Synthesize the required (E)-1-((5-bromo-2-chlorophenyl)(phenyl)methylene)hydrazine precursor from the corresponding ketone and hydrazine hydrate.
-
Cyclization: To a sealable reaction vessel, add the arylhydrazone (1.0 equiv), copper(I) iodide (CuI, 10 mol%), 1,10-phenanthroline (20 mol%), and potassium hydroxide (KOH, 2.0 equiv).
-
Add dimethylformamide (DMF) as the solvent.
-
Seal the vessel and heat the mixture to 120 °C for 24-48 hours.
-
After cooling to room temperature, add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the target indazole.
Section 3: Catalyst-Free Synthesis: The Green Chemistry Approach
For certain substrates, the synthesis of the indazole ring can be achieved without any transition metal catalyst. This approach typically involves a nucleophilic aromatic substitution (SNAᵣ) followed by cyclization and is highly attractive from an environmental and cost perspective.
Mechanistic Rationale
The synthesis of this compound can be accomplished by reacting (5-bromo-2-fluorophenyl)(phenyl)methanone with hydrazine hydrate.[8] The highly electronegative fluorine atom activates the aryl ring towards nucleophilic attack by hydrazine. This is followed by an intramolecular condensation to form the dihydropyrazole ring, which then aromatizes to the stable indazole product.
Experimental Protocol: Catalyst-Free Cyclization
This protocol is directly adapted from a reported synthesis of the target molecule.[8]
-
To a solution of (5-bromo-2-fluorophenyl)(phenyl)methanone (3.5 mmol, 1.0 equiv) in anhydrous ethanol (4 mL), add hydrazine hydrate (4.2 mmol, 1.2 equiv).
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
Cool the reaction and continue stirring for 18 hours at room temperature.
-
Remove the solvent by rotary evaporation.
-
Dissolve the residue in a mixture of water and ethyl acetate for partitioning.
-
Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Combine all organic layers, dry with anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford this compound.
Comparative Analysis of Catalytic Systems
The optimal choice of catalyst depends heavily on the specific constraints and goals of the research, including scale, budget, required purity, and available starting materials.
| Parameter | Palladium Catalysis | Copper Catalysis | Catalyst-Free |
| Catalyst Cost | High | Low | None |
| Typical Yield | Very Good to Excellent (80-95%) | Moderate to Good (60-85%)[5][7] | Moderate (Reported ~33%)[8] |
| Reaction Conditions | Mild to moderate (90-120 °C) | Moderate to high (120-140 °C) | Moderate (Reflux) |
| Substrate Scope | Broad, highly tolerant | Good, sensitive to sterics | Limited by precursor electronics |
| Key Advantage | High reliability, broad scope | Low cost, scalability | No metal contamination, simple |
| Key Disadvantage | Cost, potential metal traces | Harsher conditions, lower yields with chloro-precursors[7] | Lower yield, requires activated precursor |
Conclusion and Recommendations
As a Senior Application Scientist, my recommendation hinges on the specific application:
-
For Discovery Chemistry & Broad Applicability: Palladium catalysis remains the premier choice. Its reliability and tolerance for diverse functional groups make it ideal for rapidly synthesizing a library of analogs where maximizing yield and success across various substrates is paramount.[3][4]
-
For Scale-Up & Process Chemistry: Copper catalysis presents a compelling, cost-effective alternative. While it may require more optimization, the significant reduction in catalyst cost makes it highly suitable for producing multi-gram or kilogram quantities of the target intermediate.[5]
-
For "Green" Synthesis & High Purity: The catalyst-free approach is the undisputed winner when avoiding transition metal contamination is a critical specification, for example, in the synthesis of final active pharmaceutical ingredients (APIs). Although the reported yield is lower, the operational simplicity and elimination of costly and toxic catalysts make it an elegant solution if the required activated precursor is readily available.[8]
Ultimately, the synthesis of this compound is a solved problem with multiple effective solutions. By understanding the causal relationships between catalyst choice, reaction mechanism, and experimental outcome, researchers can confidently select the most appropriate method to advance their scientific objectives.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Novel access to indazoles based on palladium-catalyzed amination chemistry]. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 8. This compound CAS#: 57639-16-4 [amp.chemicalbook.com]
A Senior Application Scientist's Guide to the Cross-Validation of Experimental Results for 5-Bromo-3-phenyl-1H-indazole
This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of 5-Bromo-3-phenyl-1H-indazole. It is designed for researchers in medicinal chemistry and drug development, offering detailed protocols and a logical workflow for ensuring the reproducibility and validity of experimental findings. We will delve into the causal reasoning behind experimental choices, establish self-validating systems, and compare the compound's hypothetical performance against a known standard.
The indazole core is recognized as a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds in clinical trials and FDA-approved drugs like Pazopanib and Axitinib.[1][2] Its versatile structure allows for diverse biological activities, particularly in oncology as kinase inhibitors.[3][4] this compound serves as an excellent case study for establishing rigorous cross-validation procedures essential for advancing a compound through the drug discovery pipeline.
Part 1: Synthesis and Structural Verification: Establishing the Ground Truth
The first step in any experimental cascade is to confirm that the material being tested is indeed the correct molecule and of sufficient purity. An unverified starting material invalidates all subsequent biological data. We propose a common and robust synthetic route and outline the critical analytical techniques for structural verification.
Proposed Synthesis: Suzuki-Miyaura Coupling
The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This method is favored for its high yields, tolerance of various functional groups, and commercially available starting materials. The proposed pathway begins with a commercially available 5-bromo-3-iodo-1H-indazole, which is then coupled with phenylboronic acid.
Causality: The choice of a palladium catalyst like Pd(dppf)Cl₂ is critical; its ligand (dppf) facilitates the catalytic cycle's key steps—oxidative addition, transmetalation, and reductive elimination—ensuring efficient C-C bond formation between the indazole and phenyl rings.[5]
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 6-bromo-3-iodo-1H-indazole (1.0 eq) in dimethoxyethane (DME), add phenylboronic acid (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).[3]
-
Degassing: Bubble argon gas through the mixture for 15 minutes to remove oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 85°C and stir for 12-16 hours, monitoring progress with Thin Layer Chromatography (TLC).
-
Workup: After cooling, dilute the mixture with ethyl acetate, wash with water and brine, and dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude residue by flash column chromatography on silica gel to yield the final product.
Structural Characterization: The Validation Gate
Cross-validation begins here. Data from orthogonal analytical techniques must converge to confirm the compound's identity and purity.
| Technique | Purpose | Expected Result for C₁₃H₉BrN₂ | Potential Pitfalls & Troubleshooting |
| ¹H NMR | Confirms proton framework and isomeric purity. | Aromatic protons (~7.0-8.5 ppm), NH proton (>10 ppm).[6] | Presence of unexpected signals may indicate regioisomers (e.g., N1 vs. N2 alkylation if derivatized) or starting material. Re-purify. |
| ¹³C NMR | Confirms carbon backbone. | Signals corresponding to 13 unique carbon atoms. | Fewer signals than expected may indicate molecular symmetry. Compare with predicted spectra. |
| LC-MS | Confirms molecular weight and assesses purity. | [M+H]⁺ at ~285.00/287.00 (due to Br isotopes).[6] | Wrong mass suggests incorrect product or decomposition. Multiple peaks in LC indicate impurities. |
| HPLC/UPLC | Quantifies purity. | Single peak with >95% purity at a specific wavelength (e.g., 254 nm). | Shoulder peaks or multiple peaks require further purification. Ensure method is stability-indicating. |
Part 2: Biological Activity Cross-Validation: From Target to Cell
Indazole derivatives are potent kinase inhibitors.[4] For this guide, we will hypothesize that this compound is an inhibitor of Polo-like Kinase 4 (PLK4), a target implicated in several cancers.[4] Our cross-validation strategy will connect direct target engagement (biochemical assay) with a functional cellular outcome (anti-proliferative assay).
Caption: Logic diagram for cross-validating biological activity.
Primary Assay: In Vitro PLK4 Kinase Inhibition
This assay directly measures the compound's ability to inhibit the enzymatic activity of purified PLK4.
Protocol: LanthaScreen™ Eu Kinase Binding Assay
-
Reagents: Prepare PLK4 kinase, Eu-anti-tag antibody, Alexa Fluor™ tracer, and serial dilutions of this compound in a suitable buffer (e.g., HEPES with BSA).
-
Kinase-Antibody Mixture: Add the kinase and Eu-labeled antibody to all wells of a 384-well plate.
-
Compound Addition: Add the test compound dilutions and controls (vehicle for 0% inhibition, a known potent inhibitor for 100% inhibition).
-
Tracer Addition: Add the Alexa Fluor™ tracer to all wells.
-
Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Detection: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.
-
Analysis: Calculate the emission ratio and plot against compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
Trustworthiness: This protocol is self-validating through the use of positive and negative controls, which define the dynamic range of the assay and ensure its performance on the day of the experiment.
Secondary Assay: Cellular Anti-Proliferative Activity
This assay determines if the compound's target engagement translates into a functional effect in a relevant cancer cell line, such as the neuroblastoma cell line IMR-32, where PLK4 is often overexpressed.[4]
Protocol: MTS Cell Proliferation Assay
-
Cell Seeding: Seed IMR-32 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours. Include vehicle-only wells (100% viability) and wells with a known cytotoxic agent as a positive control.
-
MTS Reagent: Add CellTiter 96® AQueous One Solution Reagent (MTS) to each well.
-
Incubation: Incubate for 1-4 hours at 37°C. Viable cells will convert the MTS tetrazolium salt into a colored formazan product.
-
Measurement: Record the absorbance at 490 nm using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot cell viability against compound concentration to determine the half-maximal growth inhibition concentration (GI₅₀).
Part 3: Performance Benchmarking Against an Alternative
To contextualize the performance of this compound, we compare its hypothetical data against a well-characterized PLK4 inhibitor, CFI-400945 .[4] This cross-validation against a known standard provides an essential benchmark for potency and potential.
| Parameter | This compound (Hypothetical Data) | CFI-400945 (Reference Data) | Interpretation & Causality |
| Structure | Phenyl group at C3, Bromo at C5 of indazole core. | More complex heterocyclic system at C3.[4] | Structural differences at the C3 position are known to significantly impact kinase binding pocket interactions and overall potency.[4] |
| PLK4 IC₅₀ | 75 nM | <10 nM[4] | The reference compound shows superior direct target engagement, likely due to optimized interactions within the ATP-binding site of PLK4. |
| IMR-32 GI₅₀ | 1.0 µM | 0.95 µM[4] | Both compounds show similar cellular anti-proliferative activity. This discrepancy between IC₅₀ and GI₅₀ for our test compound could suggest lower cell permeability or higher plasma protein binding compared to CFI-400945. |
| Selectivity | To be determined. | High selectivity for PLK4 over other kinases.[4] | A crucial next step for this compound would be a broad kinase panel screening to assess its selectivity and off-target effects. |
This comparative analysis is the final step in cross-validation. By benchmarking against a known entity, we can make informed decisions about whether to optimize the current scaffold, investigate its pharmacokinetic properties, or de-prioritize the compound. This rigorous, multi-faceted approach ensures that only the most promising and well-validated molecules advance, saving valuable time and resources in the long journey of drug discovery.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
